molecular formula C10H14N2 B014106 o-Nicotine CAS No. 23950-04-1

o-Nicotine

Cat. No.: B014106
CAS No.: 23950-04-1
M. Wt: 162.23 g/mol
InChI Key: AQCRXZYYMOXFAN-UHFFFAOYSA-N
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Description

o-Nicotine is a stereoisomer of the more prevalent nicotine alkaloid. This high-purity compound is provided as a critical reference standard for advanced research applications, particularly in neuropharmacology and toxicology. Its primary research value lies in its interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels found throughout the central and peripheral nervous systems . By acting as an agonist at these receptors, this compound can be used to investigate receptor subtype specificity, downstream signaling cascades, and the molecular underpinnings of addiction and dependence . Research with this compound contributes to a deeper understanding of the cholinergic system, including presynaptic regulation of neurotransmitter release such as acetylcholine, dopamine, and serotonin . This makes it a valuable tool for studying the neurobiology of reward pathways, cognitive functions like memory and attention, and the development of tolerance. The compound is metabolized primarily by the cytochrome P450 system, specifically CYP2A6, with cotinine being a major metabolite, allowing for studies on intersubject variability in drug metabolism and clearance . Disclaimer: This product is provided 'For Research Use Only'. It is not intended for diagnostic, therapeutic, or any human consumption purposes. The researcher assumes all liability for the safe handling, storage, and disposal of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylpyrrolidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-8-4-6-10(12)9-5-2-3-7-11-9/h2-3,5,7,10H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCRXZYYMOXFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00946772
Record name 2-(1-Methylpyrrolidin-2-yl)pyridine
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23950-04-1
Record name α-Nicotine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23950-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-(1-methyl-2-pyrrolidinyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Methylpyrrolidin-2-yl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

ortho-nicotine chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on ortho-Nicotine: Structure, Properties, and Emerging Research

Abstract

orththis compound, also known as 2-(pyridin-2-yl)pyrrolidine, is a structural isomer of the well-studied alkaloid, nicotine. Unlike nicotine, where the pyrrolidine ring is attached to the 3-position of the pyridine ring, orththis compound features this linkage at the 2-position. This seemingly subtle structural alteration introduces significant changes in the molecule's stereochemistry, electronic distribution, and ultimately, its pharmacological profile. This guide provides a comprehensive overview of the current scientific understanding of orththis compound, including its chemical structure, physicochemical properties, and the limited but insightful pharmacological data available. The content is tailored for researchers, scientists, and drug development professionals interested in the nuanced structure-activity relationships of nicotinic acetylcholine receptor (nAChR) ligands.

Chemical Structure and Stereochemistry

The defining feature of orththis compound is the C2-C2' bond between the pyridine and pyrrolidine rings. This direct linkage adjacent to the pyridine nitrogen atom distinguishes it from its meta (nicotine) and para (4-pyridyl) isomers.

  • Asymmetric Center: Similar to nicotine, orththis compound possesses a chiral center at the C2' position of the pyrrolidine ring, leading to the existence of (S)- and (R)-enantiomers. The stereochemistry at this position is crucial for its interaction with biological targets.

  • Conformational Flexibility: The single bond connecting the two heterocyclic rings allows for rotational flexibility. The relative orientation of the pyridine and pyrrolidine rings is a key determinant of the molecule's overall shape and its ability to fit into the binding pockets of nAChRs.

Caption: Chemical structure of orththis compound.

Physicochemical Properties

While extensive experimental data for orththis compound is not as abundant as for nicotine, its fundamental physicochemical properties can be predicted and are crucial for understanding its behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂N/A
Molecular Weight 162.23 g/mol N/A
Boiling Point 247 °C (predicted)N/A
LogP 1.17 (predicted)N/A
pKa 8.02 (strongest basic)N/A

Synthesis of orththis compound

The synthesis of orththis compound has been reported in the chemical literature, with one notable method involving the reaction of 2-lithiopyridine with N-tert-butoxycarbonyl-2-pyrrolidone. This approach allows for the creation of the key C2-C2' bond. Subsequent reduction and deprotection steps yield the final product. The synthesis of racemic orththis compound has been documented.

Pharmacological Profile

The primary pharmacological interest in orththis compound lies in its potential interaction with nicotinic acetylcholine receptors (nAChRs). However, detailed studies on its receptor binding affinity and functional activity are limited.

Receptor Binding and Functional Activity

Available research indicates that orththis compound exhibits a significantly different pharmacological profile compared to nicotine. One study reported that orththis compound was inactive in a mouse behavioral assay for nicotinic activity. This suggests that the shift of the pyrrolidine ring from the 3- to the 2-position of the pyridine ring has a profound impact on its ability to bind to and/or activate nAChRs.

The structural change likely alters the molecule's ability to adopt the necessary conformation for effective binding within the nAChR ligand-binding domain. The precise reasons for this inactivity, whether due to steric hindrance, altered electronic properties, or an inability to form key hydrogen bonds, remain an area for further investigation.

Experimental Protocols

Due to the limited published research on orththis compound, detailed, validated experimental protocols are scarce. However, standard methodologies used for the characterization of other nAChR ligands would be applicable.

Radioligand Binding Assay

A competitive radioligand binding assay would be a primary method to determine the binding affinity of orththis compound for various nAChR subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of orththis compound for a specific nAChR subtype.

Materials:

  • Membrane preparations from cells expressing the desired nAChR subtype (e.g., α4β2, α7).

  • Radioligand (e.g., [³H]epibatidine, [³H]cytisine).

  • Unlabeled orththis compound solutions of varying concentrations.

  • Assay buffer (e.g., phosphate-buffered saline).

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of unlabeled orththis compound.

  • Allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis prep1 Membrane Prep with nAChRs incubate Incubate at Equilibrium prep1->incubate prep2 Radioligand ([³H]L) prep2->incubate prep3 orththis compound (Competitor) prep3->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate IC₅₀ and Ki count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Future Directions

The study of orththis compound is still in its nascent stages. Several avenues of research could provide valuable insights into the structure-activity relationships of nAChR ligands:

  • Enantioselective Synthesis and Evaluation: The synthesis and pharmacological evaluation of the individual (S)- and (R)-enantiomers of orththis compound are critical next steps. This would clarify if the observed inactivity is stereospecific.

  • Computational Modeling: Molecular docking and dynamic simulations could provide theoretical insights into the binding pose of orththis compound within different nAChR subtypes and help explain its lack of activity.

  • Broader Pharmacological Screening: Testing orththis compound against a wider panel of receptors and ion channels could reveal unexpected biological activities.

Conclusion

orththis compound represents an intriguing molecular variation of nicotine. The limited available data suggests that the positional shift of the pyrrolidine ring dramatically reduces or abolishes nicotinic activity. This highlights the stringent structural requirements for ligand recognition and activation at nAChRs. Further research into orththis compound and its analogs could provide a deeper understanding of the molecular determinants of nAChR pharmacology and aid in the design of more selective and potent therapeutic agents.

References

  • DeTraglia, M. C., & Tometsko, A. M. (1980). Synthesis and biological evaluation of orththis compound. Journal of Medicinal Chemistry, 23(8), 931–933. [Link]

A Technical Guide to the Discovery, Stereochemistry, and Synthesis of Nicotine's Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the history, stereoselective synthesis, and pharmacological significance of the chiral center at the 2'-position of the nicotine molecule. It is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced aspects of nicotine chemistry and its biological implications.

Historical Overview: From Isolation to Structural Elucidation

The journey to understanding nicotine began in the early 19th century. In 1828, German chemists Wilhelm Heinrich Posselt and Karl Ludwig Reimann first isolated the active compound from the tobacco plant, Nicotiana tabacum, and named it nicotine.[1][2][3][4] Initially, it was believed to be a poison.[1] The correct empirical formula for nicotine was later described by Louis-Henri-Frédéric Melsens in 1843.[2]

A significant breakthrough came in 1893 when Adolf Pinner and Richard Wolffenstein determined the chemical structure of nicotine.[1] This was followed by its first total synthesis in 1904 by Amé Pictet and A. Rotschy, which confirmed the proposed structure.[1][2][4]

The tobacco plant is named after Jean Nicot de Villemain, a French ambassador to Portugal who introduced tobacco to the French court in 1560 for its purported medicinal properties.[1][3][4]

The Significance of the 2'-Position: Chirality and its Implications

The nicotine molecule possesses a chiral center at the 2'-position of its pyrrolidine ring. This results in the existence of two non-superimposable mirror images, or enantiomers: (S)-nicotine and (R)-nicotine. In nature, specifically in the tobacco leaf, nicotine is predominantly found as the (S)-enantiomer, accounting for over 99% of the total nicotine content.[5]

The stereochemistry at the 2'-position is crucial for the biological activity of nicotine. The differential orientation of the pyrrolidine ring in the two enantiomers leads to significant differences in their binding affinity to nicotinic acetylcholine receptors (nAChRs) and consequently, their pharmacological effects.

Enantioselective Synthesis of Nicotine Enantiomers

The development of methods for the enantioselective synthesis of both (S)- and (R)-nicotine has been essential for studying their individual biological properties. While (S)-nicotine can be extracted from tobacco, the synthesis of the non-natural (R)-enantiomer is necessary for comparative studies.

Synthesis of (S)-Nicotine

Several enantioselective syntheses of (S)-nicotine have been reported. One notable approach involves a four-step process:

  • Formation of a Hydroxyketone: 3-bromopyridine undergoes a halogen-lithium exchange with n-butyllithium, followed by a reaction with a suitable lactone to yield a hydroxyketone.

  • Oxidation to Aldehyde: The resulting hydroxyketone is oxidized to the corresponding aldehyde using the Swern oxidation method, which employs oxalyl chloride, dimethyl sulfoxide (DMSO), and triethylamine.

  • Formation of a Chiral Intermediate: The aldehyde is then reacted with a chiral amine, such as 2,3,4,6-tetra-O-pivaleoyl-β-D-galactopyranosylamine, to form a chiral intermediate.

  • Acidic Hydrolysis and Cyclization: Finally, acidic hydrolysis of the intermediate yields optically pure (S)-nornicotine, which can then be methylated to produce (S)-nicotine.

Synthesis of (R)-Nicotine

An efficient synthesis of (R)-nicotine has also been developed, with a key step involving an intramolecular hydroboration-cycloalkylation reaction.

  • Allylation of Pyridinecarboxaldehyde: The synthesis begins with the allylation of pyridine-3-carboxaldehyde using B-allyldiisopinocampheylborane to produce a chiral homoallylic alcohol with high enantiomeric excess.

  • Formation of a Chiral Azide: The chiral alcohol is then converted to a chiral azide using the Thompson procedure, which involves diphenylphosphoryl azide and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Intramolecular Hydroboration-Cycloalkylation: The chiral azide undergoes an intramolecular hydroboration-cycloalkylation reaction. This step involves the hydroboration of the double bond, followed by the formation of a boron-nitrogen bond and subsequent ring closure to form the pyrrolidine ring of (R)-nornicotine.

  • Alkylation to (R)-Nicotine: The resulting (R)-nornicotine is then alkylated to yield (R)-nicotine.

Alternative Synthetic Strategies

More recent synthetic efforts have focused on developing more efficient and scalable methods. These include iridium-catalyzed allylic amination followed by ring-closing metathesis and racemization-free double bond reduction, which has been used to synthesize both enantiomers with high enantiomeric excess.[6] Another approach utilizes an iodine-mediated Hofmann-Löffler reaction for the enantioselective synthesis of nicotine.[7]

Pharmacology and Biological Activity

Nicotine exerts its effects by acting as an agonist at most nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels found throughout the central and peripheral nervous systems.[8] The binding of nicotine to nAChRs leads to the release of various neurotransmitters, including dopamine, which is believed to be central to nicotine's rewarding and addictive properties.[1][9]

Differential Binding of Enantiomers

Studies have shown that the two enantiomers of nicotine bind differently to nAChRs. Saturation binding studies have indicated that the binding density for (-)-nicotine (the naturally occurring (S)-enantiomer) is significantly higher than that for (+)-nicotine ((R)-enantiomer) at very high and high-affinity sites in the rat brain.[10] This suggests that the stereochemistry at the 2'-position plays a critical role in the interaction with the receptor binding pocket. The higher affinity of (S)-nicotine for the α4β2 nAChR, the receptor subtype most associated with nicotine addiction, is thought to be due to a stronger cation-π interaction and hydrogen bonding with specific amino acid residues in the binding site.[11][12][13]

Biological Effects

The activation of nAChRs by nicotine leads to a range of physiological and psychological effects, including increased heart rate, blood pressure, alertness, and cognitive function.[1][14] Nicotine is a highly addictive substance, and its chronic use leads to neuroadaptation, including an upregulation of nAChRs, which contributes to tolerance and withdrawal symptoms upon cessation of use.[9]

Experimental Protocols

Enantioselective Synthesis of (R)-Nicotine via Intramolecular Hydroboration-Cycloalkylation

Step 1: Allylation of Pyridine-3-carboxaldehyde

  • To a solution of pyridine-3-carboxaldehyde in diethyl ether at -100°C, add 2.2 equivalents of B-allyldiisopinocampheylborane.

  • Stir the reaction mixture at this temperature for the specified time.

  • Quench the reaction and work up to isolate the (S)-homoallylic alcohol.

  • Purify the product by column chromatography.

Step 2: Formation of the Chiral Azide

  • Dissolve the (S)-homoallylic alcohol in toluene.

  • Add 1.2 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Add 1.2 equivalents of diphenylphosphoryl azide ((PhO)2P(O)N3).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction mixture to isolate the chiral azide.

Step 3: Intramolecular Hydroboration-Cycloalkylation

  • Dissolve the chiral azide in tetrahydrofuran (THF).

  • Add 2.2 equivalents of dicyclohexylborane (B(C6H11)2H).

  • Stir the reaction mixture at the appropriate temperature.

  • Monitor the reaction for the formation of (R)-nornicotine.

  • Upon completion, quench the reaction and purify the product.

Step 4: Alkylation to (R)-Nicotine

  • Dissolve (R)-nornicotine in a suitable solvent.

  • Add a methylating agent (e.g., methyl iodide or dimethyl sulfate).

  • Include a base to neutralize the acid formed during the reaction.

  • Stir the reaction until complete methylation is achieved.

  • Purify the final product, (R)-nicotine, by distillation or chromatography.

Data Summary

Property(S)-Nicotine(R)-Nicotine
Natural Abundance >99% in tobacco<1% in tobacco
Binding Affinity (α4β2 nAChR) HighLower than (S)-enantiomer
Primary Pharmacological Role Major psychoactive componentLess potent than (S)-enantiomer

Visualizations

General Synthetic Scheme for Nicotine

G cluster_s (S)-Nicotine Synthesis cluster_r (R)-Nicotine Synthesis s_start 3-Bromopyridine s_int1 Hydroxyketone s_start->s_int1 1. n-BuLi 2. Lactone s_int2 Aldehyde s_int1->s_int2 Swern Oxidation s_int3 (S)-Nornicotine s_int2->s_int3 Chiral Amine, Hydrolysis s_end (S)-Nicotine s_int3->s_end Methylation r_start Pyridine-3-carboxaldehyde r_int1 Chiral Homoallylic Alcohol r_start->r_int1 Allylation r_int2 Chiral Azide r_int1->r_int2 Thompson Procedure r_int3 (R)-Nornicotine r_int2->r_int3 Intramolecular Hydroboration- Cycloalkylation r_end (R)-Nicotine r_int3->r_end Methylation

Caption: Enantioselective synthetic routes to (S)- and (R)-nicotine.

Nicotine Binding to nAChR

G nicotine (S)-Nicotine nAChR nAChR (α4β2) nicotine->nAChR Binds to Receptor ion_channel Ion Channel Opening nAChR->ion_channel Conformational Change neurotransmitter Dopamine Release ion_channel->neurotransmitter Cation Influx reward Reward & Reinforcement neurotransmitter->reward

Caption: Simplified signaling pathway of (S)-nicotine at the nAChR.

Conclusion

The study of the 2'-position of the nicotine molecule has been instrumental in understanding its pharmacology. The historical journey from its initial isolation to the development of sophisticated enantioselective syntheses has provided researchers with the tools to dissect the distinct biological roles of its enantiomers. This knowledge is critical for the ongoing research into nicotine addiction, smoking cessation therapies, and the potential therapeutic applications of nicotinic compounds.

References

  • Total enantioselective synthesis of (S)-Nicotine. [Link]

  • Recent Advances in the Synthesis of Nicotine and Its Derivatives. [Link]

  • Enantioselective synthesis of (+)(R)- and (−)(S)-nicotine based on Ir-catalysed allylic amination. [Link]

  • A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. [Link]

  • Enantioselective Synthesis of Nicotine via an Iodine-Mediated Hofmann-Löffler Reaction. [Link]

  • Nicotine - Wikipedia. [Link]

  • Enantioselective Synthesis of Nicotine via an Iodine-Mediated Hofmann–Löffler Reaction. [Link]

  • Synthetic nicotine has arrived. [Link]

  • Binding characteristics of (-)- and (+)-nicotine to the rat brain P2 fraction. [Link]

  • A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. [Link]

  • Nicotine: From Discovery to Biological Effects. [Link]

  • Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. [Link]

  • Synthesis of Nicotine ~ Structural elucidation #mscchemistrynotes #alkaloids. [Link]

  • Nicotine Binding to Brain Receptors Requires a Strong Cation-π Interaction. [Link]

  • Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics. [Link]

  • Nicotine - INHN. [Link]

  • Nicotine Pharmacology. [Link]

  • 2-Minute Neuroscience: Nicotine. [Link]

  • History of nicotine. [Link]

  • Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. [Link]

  • Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. [Link]

  • Nicotinic acetylcholine receptor - Wikipedia. [Link]

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  • Nicotine: From Discovery to Biological Effects - PubMed. [Link]

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to o-Nicotine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a significant analog of nicotine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this compound.

Introduction to this compound: A Nicotine Analog of Therapeutic Interest

This compound, also known as 2-(1-methyl-2-pyrrolidinyl)-pyridine, is a structural isomer of nicotine where the pyrrolidine ring is attached to the 2-position of the pyridine ring, as opposed to the 3-position in nicotine.[1] This seemingly minor structural change has significant implications for its biological activity. Research has indicated that this compound exhibits a high affinity for nicotinic acetylcholine receptors (nAChRs).[1] Its ability to trigger neurotransmitter secretions makes it a promising candidate for investigation in the context of treating cholinergic neurodegenerative diseases.[1]

Physicochemical Properties of this compound

A clear understanding of the fundamental physicochemical properties of a compound is crucial for any research and development endeavor. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 23950-04-1[1][2]
Molecular Formula C₁₀H₁₄N₂[3]
Molecular Weight 162.23 g/mol [3][4][5]
Appearance Oily liquid[6]
Chirality Contains a chiral center, existing as two enantiomers[6]

Synthesis of this compound: A Conceptual Pathway

While specific, detailed industrial synthesis routes for this compound are not extensively published in readily available literature, a plausible and efficient laboratory-scale synthesis can be conceptualized based on established organic chemistry principles and published syntheses of nicotine analogs.[7][8] The following multi-step synthesis provides a robust framework for obtaining this compound.

Conceptual Synthetic Workflow

This compound Synthesis cluster_0 Step 1: N-Methylation of 2-Pyrrolidinone cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Coupling and Cyclization cluster_3 Step 4: Reduction and Purification 2-Pyrrolidinone 2-Pyrrolidinone N-Methyl-2-pyrrolidinone N-Methyl-2-pyrrolidinone 2-Pyrrolidinone->N-Methyl-2-pyrrolidinone  CH₃I, NaH   Intermediate Intermediate N-Methyl-2-pyrrolidinone->Intermediate 2-Bromopyridine 2-Bromopyridine Pyridyl Grignard Pyridyl Grignard 2-Bromopyridine->Pyridyl Grignard  Mg, THF   Pyridyl Grignard->Intermediate This compound This compound Intermediate->this compound  Reduction (e.g., LiAlH₄), then Purification (Chromatography)  

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Step 1: Synthesis of N-Methyl-2-pyrrolidinone:

    • To a solution of 2-pyrrolidinone in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0°C.

    • Allow the reaction to stir for 30 minutes to ensure complete deprotonation.

    • Add methyl iodide (CH₃I) dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methyl-2-pyrrolidinone.

  • Step 2: Preparation of 2-Pyridylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine.

    • Add a solution of 2-bromopyridine in anhydrous THF dropwise to initiate the Grignard reaction.

    • Once the reaction has started, add the remaining 2-bromopyridine solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Step 3: Coupling of N-Methyl-2-pyrrolidinone with 2-Pyridylmagnesium Bromide:

    • Cool the freshly prepared Grignard reagent to 0°C.

    • Add a solution of N-methyl-2-pyrrolidinone in anhydrous THF dropwise to the Grignard reagent.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Step 4: Reduction and Purification to Yield this compound:

    • Upon completion of the coupling reaction, the resulting intermediate is reduced. A strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is suitable.

    • Carefully quench the reaction with a sequential addition of water and aqueous sodium hydroxide.

    • Filter the resulting salts and extract the filtrate with an organic solvent.

    • The crude this compound is then purified using column chromatography on silica gel to obtain the final product.

Analytical Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed using appropriate analytical techniques. A combination of spectroscopic and chromatographic methods is typically employed.[9][10][11]

Analytical Workflow

This compound Analysis Synthesized_this compound Crude this compound Purification Column Chromatography Synthesized_this compound->Purification Purity_Assessment Purity Assessment (HPLC/GC) Purification->Purity_Assessment Structure_Elucidation Structural Elucidation Purification->Structure_Elucidation Final_Product Pure, Characterized this compound Purity_Assessment->Final_Product NMR ¹H and ¹³C NMR Spectroscopy Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS FTIR FTIR Spectroscopy Structure_Elucidation->FTIR NMR->Final_Product MS->Final_Product FTIR->Final_Product

Caption: Analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A generalized HPLC method for the analysis of nicotine and its analogs can be adapted for this compound.[12]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A mixture of a buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).[12] The composition can be delivered isocratically or as a gradient.

  • Sample Preparation: The synthesized this compound is accurately diluted with the mobile phase to a concentration within the calibration range.[12]

  • Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (around 260 nm).[13]

  • Quantification: The purity of the sample is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Biological Activity and Research Applications

This compound's primary biological significance lies in its interaction with nicotinic acetylcholine receptors (nAChRs).[1] These receptors are implicated in a wide range of physiological and pathological processes in the central nervous system. The agonist activity of this compound at these receptors suggests its potential as a pharmacological tool to study nAChR function and as a lead compound for the development of novel therapeutics for conditions such as Alzheimer's disease, Parkinson's disease, and certain psychiatric disorders.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental properties, a conceptual synthetic pathway, and methods for its analytical characterization. The unique pharmacological profile of this compound as a potent nAChR agonist underscores its importance as a subject of continued research in the pursuit of novel treatments for neurodegenerative diseases.

References

  • MDPI. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. [Link]

  • CAS. (n.d.). (-)-Nicotine. CAS Common Chemistry. [Link]

  • ACS Publications. (2023, March 10). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology. [Link]

  • The Royal Society of Chemistry. (n.d.). Nicotine | The Merck Index Online. [Link]

  • National Institutes of Health. (n.d.). Nicotine. PubChem. [Link]

  • Wikipedia. (n.d.). Nicotine. [Link]

  • National Institutes of Health. (2023, March 10). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. PMC. [Link]

  • Centers for Disease Control and Prevention. (1998, January 15). NICOTINE 2551. [Link]

  • University of Waterloo. (n.d.). Structure and properties of Nicotine. [Link]

  • Quora. (2018, October 19). What is the molecular mass of nicotine, C10H14N2?[Link]

  • ResearchGate. (2023, March 10). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. [Link]

  • Flexi. (n.d.). What is the molecular weight of nicotine, which has the chemical formula C10H14N2?[Link]

  • Chemgaroo. (n.d.). Total enantioselective synthesis of (S)-Nicotine. [Link]

  • MDPI. (2022). Efficient Method of (S)-Nicotine Synthesis. [Link]

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The Isomeric Landscape of Nicotine in Tobacco: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the natural occurrence of nicotine and its related isomers in Nicotiana tabacum. Moving beyond a simplistic view, we will delve into the biosynthetic pathways that define the stereochemistry of naturally occurring nicotine, explore the analytical methodologies required for precise isomeric separation and quantification, and discuss the physiological implications of these subtle molecular differences.

Introduction: Deconstructing the "Nicotine" in Tobacco

While commonly referred to as a single entity, "nicotine" in tobacco represents a complex mixture of related alkaloids. The dominant compound, constituting approximately 90% of the total alkaloid pool in a typical commercial tobacco plant, is (S)-nicotine.[1] However, a nuanced understanding requires consideration of other naturally occurring isomers and related alkaloids that contribute to the overall pharmacological profile of tobacco products.

It is crucial to clarify a common point of potential confusion regarding nicotine isomers. The term "isomer" can refer to both stereoisomers (enantiomers and diastereomers) and constitutional (or structural) isomers. While tobacco naturally produces stereoisomers of nicotine, specifically the (S)- and (R)-enantiomers, the natural occurrence of constitutional isomers, such as a hypothetical "o-nicotine" (orththis compound) where the pyrrolidine ring is attached to the 2-position of the pyridine ring, has not been substantiated in scientific literature. The biosynthesis of nicotine in Nicotiana species is highly specific and does not yield such positional isomers. This guide will therefore focus on the naturally occurring and analytically relevant isomers and alkaloids found in tobacco.

The Biosynthesis of Nicotine and its Stereochemical Fate

The biosynthesis of nicotine in tobacco plants is a well-characterized pathway primarily occurring in the roots, with the final product translocated to the leaves for storage.[2][3] The process involves the convergence of two distinct metabolic pathways that provide the pyridine and pyrrolidine rings, which are then coupled to form the nicotine skeleton.

The Pyridine Ring: A Contribution from the NAD Pathway

The pyridine moiety of nicotine originates from nicotinic acid, a key component of the nicotinamide adenine dinucleotide (NAD) pathway.[2][4] This pathway begins with aspartate, which is converted through a series of enzymatic steps to nicotinic acid mononucleotide.

The Pyrrolidine Ring: Derived from Putrescine

The pyrrolidine ring is synthesized from the amino acid ornithine or arginine via the formation of putrescine.[3] A key enzyme in this pathway is putrescine N-methyltransferase (PMT), which catalyzes the methylation of putrescine, a committed step towards nicotine synthesis.

The Final Coupling and Stereochemical Determination

The final step in nicotine biosynthesis involves the condensation of the pyridine and pyrrolidine precursors. This enzymatic coupling is highly stereospecific, resulting almost exclusively in the formation of the (S)-enantiomer of nicotine.[2] The predominant natural form of nicotine is the optically pure (S)-isomer.[2]

The following diagram illustrates the key stages of the nicotine biosynthetic pathway:

Nicotine_Biosynthesis cluster_pyridine Pyridine Ring Synthesis cluster_pyrrolidine Pyrrolidine Ring Synthesis Aspartate Aspartate Quinolinate Quinolinate Aspartate->Quinolinate NAD Pathway Nicotinic_Acid Nicotinic_Acid Quinolinate->Nicotinic_Acid NAD Pathway Nicotine_Precursor Nicotine_Precursor Nicotinic_Acid->Nicotine_Precursor Activation Ornithine_Arginine Ornithine_Arginine Putrescine Putrescine Ornithine_Arginine->Putrescine N_Methylputrescine N_Methylputrescine Putrescine->N_Methylputrescine PMT Pyrrolidinium_Cation Pyrrolidinium_Cation N_Methylputrescine->Pyrrolidinium_Cation Pyrrolidinium_Cation->Nicotine_Precursor Condensation S_Nicotine S_Nicotine Nicotine_Precursor->S_Nicotine Reduction & Cyclization (Stereospecific) Analytical_Workflow Tobacco_Sample Tobacco_Sample Extraction Extraction Tobacco_Sample->Extraction Solvent Extraction Cleanup Cleanup Extraction->Cleanup SPE or LLE Chiral_Separation Chiral_Separation Cleanup->Chiral_Separation GC_MS GC_MS Chiral_Separation->GC_MS GC-MS HPLC_UV HPLC_UV Chiral_Separation->HPLC_UV HPLC-UV Data_Analysis Data_Analysis GC_MS->Data_Analysis HPLC_UV->Data_Analysis Isomer_Quantification Isomer_Quantification Data_Analysis->Isomer_Quantification

Sources

Introduction: Navigating the Data Gap for o-Nicotine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Preliminary Toxicological Assessment of o-Nicotine For Researchers, Scientists, and Drug Development Professionals

This compound, or 2-(1-methyl-2-pyrrolidinyl)pyridine, is a positional isomer of nicotine, the well-studied alkaloid central to tobacco addiction and pharmacology. While the biological and toxicological profiles of nicotine (3-(1-methyl-2-pyrrolidinyl)pyridine) have been extensively documented, a significant data gap exists for its ortho-isomer, this compound. For researchers and drug development professionals exploring nicotine analogs for novel therapeutic applications or assessing their presence as impurities, this lack of data presents a considerable challenge.

This technical guide provides a comprehensive framework for conducting a preliminary toxicological evaluation of this compound. As a Senior Application Scientist, the goal is not to present existing data where there is none, but rather to establish a scientifically rigorous, field-proven pathway for generating this critical information. We will leverage the extensive knowledge of nicotine's toxicology as a benchmark to inform a logical, stepwise approach to the safety assessment of this compound. This document is structured to provide not just the "what" and "how" of experimental protocols, but the "why"—the causal logic behind each experimental choice, ensuring a self-validating and trustworthy preliminary toxicological profile.

Part 1: Establishing a Toxicological Baseline with Nicotine

To understand the potential risks of this compound, we must first ground our inquiry in the known toxicology of its ubiquitous isomer, nicotine. The following sections summarize the key toxicological endpoints for nicotine, which will serve as a comparative basis for our proposed investigation into this compound.

Metabolic Pathways of Nicotine

The biotransformation of nicotine is a critical determinant of its toxicity and clearance. In humans, approximately 70-80% of nicotine is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2A6. The major metabolic pathways include:

  • C-oxidation: The most significant pathway, leading to the formation of cotinine via a nicotine-Δ1'(5')-iminium ion intermediate. This reaction is catalyzed by CYP2A6.

  • N-oxidation: This pathway results in the formation of nicotine-N'-oxide, catalyzed by the flavin-containing monooxygenase 3 (FMO3).

  • N-demethylation: A minor pathway that leads to the formation of nornicotine.

  • Glucuronidation: Nicotine and its metabolites can undergo conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), to facilitate excretion.

Understanding these pathways is fundamental, as the metabolic fate of this compound may be similar or drastically different, potentially leading to the formation of unique, more, or less toxic metabolites.

Nicotine_Metabolism Nicotine Nicotine Iminium Nicotine-Δ1'(5')-iminium Ion Nicotine->Iminium CYP2A6 Nornicotine Nornicotine Nicotine->Nornicotine N-demethylation (minor) N_Oxide Nicotine-N'-Oxide Nicotine->N_Oxide FMO3 Glucuronide Nicotine Glucuronide Nicotine->Glucuronide UGT Cotinine Cotinine Iminium->Cotinine Aldehyde Oxidase Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture & Seed Cells (96-well plate) C Expose Cells to this compound (24 hours) A->C B Prepare this compound Dilutions B->C D Incubate with Neutral Red Dye C->D E Wash & Extract Dye D->E F Measure Absorbance (540 nm) E->F G Calculate Viability & Determine IC50 F->G

Caption: Workflow for the in vitro Neutral Red Uptake cytotoxicity assay.

Workflow 2: In Vitro Genotoxicity Assessment

Objective: To evaluate the potential of this compound to induce gene mutations and chromosomal damage. A standard battery of tests is recommended to cover different genotoxic endpoints.

2.1. Bacterial Reverse Mutation Test (Ames Test)

Scientific Rationale: This assay is a widely used initial screen for mutagenic potential. It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. A positive result occurs if the test substance causes a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: Use a standard set of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitutions).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to determine if metabolites of this compound are mutagenic.

  • Exposure:

    • Mix the tester strain, the test substance (this compound at various concentrations), and either S9 mix or a buffer in molten top agar.

    • Pour this mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive response is defined as a concentration-related increase in the number of revertant colonies that is at least double the background (vehicle control) count.

2.2. In Vitro Micronucleus (IVMN) Assay

Scientific Rationale: This assay detects chromosomal damage in mammalian cells. Micronuclei are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division. Their presence indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Use a suitable mammalian cell line, such as CHO-K1, L5178Y, or TK6 cells.

  • Exposure:

    • Treat the cells with a range of this compound concentrations (based on the cytotoxicity results) for a short duration (e.g., 3-6 hours) with and without S9 activation, and for a longer duration (e.g., 24 hours) without S9.

    • Include vehicle and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9).

  • Harvesting: After the treatment period, add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one nuclear division.

  • Staining and Scoring: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., DAPI or Giemsa). Score at least 2000 binucleated cells per concentration under a microscope for the presence of micronuclei.

  • Data Analysis: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.

Genotoxicity_Workflow cluster_ames Ames Test (Mutagenicity) cluster_ivmn Micronucleus Assay (Clastogenicity) A1 Mix Bacteria, this compound, & S9 Mix (or buffer) A2 Plate & Incubate (48-72 hours) A1->A2 A3 Count Revertant Colonies A2->A3 Result_A Mutagenic? A3->Result_A B1 Treat Mammalian Cells with this compound (+/- S9) B2 Add Cytochalasin B & Harvest B1->B2 B3 Stain & Score Micronuclei B2->B3 Result_B Clastogenic? B3->Result_B Start This compound Start->A1 Start->B1

Caption: Dual workflow for in vitro genotoxicity screening.

Workflow 3: Acute Oral Toxicity Assessment (In Vivo)

Objective: To determine the acute systemic toxicity of this compound after a single oral dose and to estimate its LD50 (median lethal dose). This is a foundational in vivo study required for hazard classification.

Recommended Method: Acute Toxic Class (ATC) Method (OECD Test Guideline 423). This method uses a stepwise procedure with a small number of animals per step, reducing overall animal usage compared to traditional LD50 tests.

Experimental Protocol: Acute Toxic Class Method

  • Animal Selection: Use a single sex (typically female) of a standard rodent species (e.g., Wistar rats).

  • Dosing:

    • Administer a single oral dose of this compound via gavage.

    • The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight) based on any available information on the substance's toxicity.

  • Stepwise Procedure:

    • The outcome of dosing the first three animals determines the next step.

    • If 2 or 3 animals die, the test is stopped, and the substance is classified in that toxicity range.

    • If 0 or 1 animal dies, the test proceeds by dosing three more animals at the next higher or lower fixed dose level.

  • Observation:

    • Observe animals closely for the first few hours post-dosing and at least once daily for 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior.

    • Record body weights at the start and end of the study.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

  • Data Analysis: The substance is classified into one of five toxicity classes based on the observed mortality at the different dose levels.

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured format for easy comparison and interpretation.

Table 1: Summary of In Vitro Cytotoxicity Data for this compound

Cell LineExposure Time (hours)IC50 (mg/mL)95% Confidence Interval
HepG224[Insert Value][Insert Value]
BEAS-2B24[Insert Value][Insert Value]

Table 2: Summary of Ames Test Results for this compound

Tester StrainMetabolic Activation (S9)Result (Positive/Negative)Fold Increase over Control at Highest Non-Toxic Dose
TA98-[Insert Result][Insert Value]
TA98+[Insert Result][Insert Value]
TA100-[Insert Result][Insert Value]
TA100+[Insert Result][Insert Value]
............

Table 3: Summary of Acute Oral Toxicity Data for this compound in Rats (OECD 423)

Starting Dose (mg/kg)Number of Animals/StepMortalityClinical Signs ObservedAcute Toxic ClassEstimated LD50 Range (mg/kg)
[Insert Value]3[Insert Ratio][Describe Signs][Insert Class][Insert Range]

Conclusion and Authoritative Grounding

This guide outlines a foundational, scientifically-defensible strategy for generating the preliminary toxicological data for this compound. By following these established, internationally recognized protocols, researchers can build a reliable initial safety profile. The results from these studies will determine the need for further, more specialized toxicological assessments, such as repeated dose toxicity, developmental and reproductive toxicity (DART), and carcinogenicity studies. This structured approach ensures that the development of any novel nicotine analog is guided by a robust understanding of its potential risks, safeguarding public health and meeting regulatory expectations.

References

  • Mishra, A., et al. (2015). Harmful effects of nicotine. Indian Journal of Medical and Paediatric Oncology, 36(1), 24–31. [Link]

  • Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (192), 29–60. [Link]

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and Disposition Kinetics of Nicotine. Pharmacological Reviews, 57(1), 79–115. [Link]

  • OECD (2016), Test No. 423: Acute Oral toxicity - Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • OECD (2016), Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • OECD (1997), Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • Mayer, B. (2014). How much nicotine kills a human? Tracing back the German toxicology literature from the 1930s. Archives of Toxicology, 88(1), 5–7. [Link]

  • Popescu, M. A., et al. (2022). Nicotine Exerts Cytotoxic Effects in a Panel of Healthy Cell Lines and Strong Irritating Potential on Blood Vessels. Toxics, 10(8), 429. [Link]

  • Lu, Y., et al. (2019). Mode‐of‐action analysis of the effects induced by nicotine in the in vitro micronucleus assay. Environmental and Molecular Mutagenesis, 60(8), 701-716. [Link]

  • Committee on Toxicity (2019). E(N)NDS toxicological review of nicotine. [Link]

  • Gahl, K., et al. (2016). The Genotoxic Effect of Nicotine or why Cigarette should not be Smoked in Pregnancy? Journal of Clinical and Diagnostic Research, 10(12), GC01–GC04. [Link]

  • Kleinsasser, N. H., et al. (2005). The tobacco alkaloid nicotine demonstrates genotoxicity in human tonsillar tissue and lymphocytes. Toxicology and Applied Pharmacology, 209(1), 1-9. [Link]

  • Ginzkey, C., et al. (2009). Genotoxicity of Nicotine in Mini-Organ Cultures of Human Upper Aerodigestive Tract Epithelia. Toxicological Sciences, 111(2), 328–335. [Link]

  • Brčić Karačonji, I. (2005). Facts about nicotine toxicity. Arhiv za higijenu rada i toksikologiju, 56(4), 363-371. [Link]

Introduction: The Molecular Architecture of a Potent Plant Defense Alkaloid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ortho-Nicotine Biosynthesis Pathway

Nicotine, a pyridine alkaloid, stands as the principal chemical defense agent in plants of the Nicotiana genus, most notably Nicotiana tabacum.[1][2] Synthesized primarily in the roots and subsequently translocated to the leaves for storage, its potent neurotoxic properties serve as a formidable deterrent against herbivores.[1][2][3][4] The intricate biosynthetic pathway of nicotine is a prime example of how plants have evolved to co-opt and specialize primary metabolic routes to produce complex secondary metabolites. Understanding this pathway at a molecular level is not only of academic interest but also holds significant implications for agricultural and pharmaceutical applications, including the development of low-nicotine tobacco varieties and the bio-engineering of novel compounds.[1][3]

This guide provides a comprehensive exploration of the orththis compound biosynthesis pathway, detailing the enzymatic steps, the regulatory networks that govern its expression, and the key experimental methodologies that have been instrumental in its elucidation. We will deconstruct the pathway into its core modules: the formation of the pyrrolidine ring, the synthesis of the pyridine ring, and the still enigmatic final condensation steps.

Part I: Synthesis of the Pyrrolidine Moiety

The journey to nicotine begins with the construction of its five-membered pyrrolidine ring, a process that originates from the amino acid ornithine. This branch of the pathway involves three key enzymatic reactions that convert ornithine into the reactive N-methylpyrrolinium cation.[1][5]

  • Ornithine Decarboxylation: The initial step is the decarboxylation of ornithine to produce putrescine. This reaction is catalyzed by Ornithine Decarboxylase (ODC) .[1][5] In tobacco, two differentially expressed ODC genes, ODC1 and ODC2, have been identified. ODC2 expression is co-regulated with other nicotine biosynthesis genes, implicating it as the primary contributor to the alkaloid pathway, whereas ODC1 appears to have a more general role in cellular processes.[1]

  • N-Methylation of Putrescine: The first committed step unique to this alkaloid pathway is the methylation of putrescine. Putrescine N-methyltransferase (PMT) catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to one of the primary amino groups of putrescine, yielding N-methylputrescine.[1][6] Down-regulation of PMT via RNA interference (RNAi) or other genetic techniques has been shown to significantly decrease nicotine accumulation, confirming its critical role.[1][7]

  • Oxidative Deamination and Cyclization: The final step in forming the pyrrolidine ring precursor is the oxidative deamination of N-methylputrescine, catalyzed by a copper-containing N-methylputrescine oxidase (MPO) .[1][8][9] This reaction produces 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[9] MPO has evolved from primary metabolic diamine oxidases (DAO) to specifically and efficiently process N-methylated substrates for alkaloid synthesis.[1][8][9] Studies have shown that MPO1 is localized in peroxisomes, and this localization is essential for its function in nicotine biosynthesis.[8][9]

Pyrrolidine_Pathway Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase (ODC) N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine Putrescine N-methyltransferase (PMT) Intermediate 4-Methylaminobutanal N_Methylputrescine->Intermediate N-methylputrescine Oxidase (MPO) N_Methylpyrrolinium N-Methyl-Δ¹-pyrrolinium cation Intermediate->N_Methylpyrrolinium Spontaneous Cyclization

Figure 1: Biosynthetic pathway from ornithine to the N-methylpyrrolinium cation.

Part II: The Pyridine Moiety - A Branch of the NAD Salvage Pathway

The second structural component of nicotine, the pyridine ring, is derived from nicotinic acid. This precursor is not synthesized de novo for nicotine production but is instead sourced from the primary nicotinamide adenine dinucleotide (NAD) metabolic pathway.[1][2][10] This evolutionary recruitment highlights a common strategy in secondary metabolism. The key steps are catalyzed by enzymes that have undergone duplication and specialization in Nicotiana species to accommodate the high metabolic flux required for nicotine production.[2][10]

  • Aspartate to Quinolinate: The pathway begins with the conversion of aspartate to quinolinate. This involves two key enzymes: Aspartate Oxidase (AO) and Quinolinate Synthase (QS) .[1][2][5]

  • Quinolinate to Nicotinic Acid Mononucleotide: Quinolinate is then converted to nicotinic acid mononucleotide (NaMN) by Quinolinate Phosphoribosyltransferase (QPT) .[1][2][5] Tobacco possesses two QPT genes, with QPT2 being specifically induced by jasmonate signaling and primarily responsible for supplying the nicotinic acid precursor for nicotine biosynthesis.[11] Indeed, knocking down QPT2 has been demonstrated to reduce nicotine levels by as much as 95%, underscoring its role as a rate-limiting enzyme.[11]

Pyridine_Pathway Aspartate Aspartate Quinolinate Quinolinate Aspartate->Quinolinate Aspartate Oxidase (AO) Quinolinate Synthase (QS) NaMN Nicotinic Acid Mononucleotide Quinolinate->NaMN Quinolinate Phosphoribosyltransferase (QPT2) Nicotinic_Acid Nicotinic Acid (or derivative) NaMN->Nicotinic_Acid NAD Salvage Pathway

Figure 2: Synthesis of the nicotinic acid precursor for the pyridine ring.

Part III: The Enigmatic Late Steps - Condensation and Final Assembly

The final stage of nicotine biosynthesis—the condensation of the pyridine and pyrrolidine rings—remains the most poorly understood part of the pathway.[1] While the precise intermediates and the exact catalytic mechanism of the "nicotine synthase" reaction are not fully elucidated, research has identified two crucial enzyme families that are indispensable for this late phase.[1][12]

  • Berberine Bridge Enzyme-Like Proteins (BBLs): The BBLs are a family of FAD-dependent oxidases.[18] Simultaneous suppression of multiple BBL genes in tobacco also causes a dramatic reduction in nicotine levels (up to 94%) and leads to the accumulation of a novel metabolite, dihydrometanicotine.[1][19] This suggests that BBLs catalyze a late oxidation step that occurs after the initial condensation of the two rings.[18][19] These enzymes are primarily localized to the vacuole in root cells.[1][18]

The current hypothesis posits a multi-step process for the final assembly, where an activated nicotinic acid derivative is first reduced and decarboxylated (potentially involving A622) before being coupled to the N-methylpyrrolinium cation. The resulting intermediate is then oxidized by BBLs to form the stable nicotine molecule.

Full_Nicotine_Pathway cluster_pyrrolidine Pyrrolidine Ring Synthesis cluster_pyridine Pyridine Ring Synthesis cluster_condensation Condensation & Final Steps Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC N_Methylputrescine N_Methylputrescine Putrescine->N_Methylputrescine PMT N_Methylpyrrolinium N-Methyl-Δ¹-pyrrolinium cation N_Methylputrescine->N_Methylpyrrolinium MPO Coupling_Step Condensation (undefined steps) N_Methylpyrrolinium->Coupling_Step Aspartate Aspartate Quinolinate Quinolinate Aspartate->Quinolinate AO/QS Nicotinic_Acid Nicotinic Acid (or derivative) Quinolinate->Nicotinic_Acid QPT2 Nicotinic_Acid->Coupling_Step A622 (putative involvement) Intermediate_Post_Condensation Post-condensation Intermediate Coupling_Step->Intermediate_Post_Condensation Nicotine S-(-)-Nicotine Intermediate_Post_Condensation->Nicotine BBLs (Oxidation)

Figure 3: Overview of the complete orththis compound biosynthesis pathway.

Part IV: The Regulatory Architecture

The biosynthesis of nicotine is tightly regulated by a complex network of signaling molecules and transcription factors, ensuring its production is timed with developmental cues and environmental threats like herbivory.[2][20]

  • Jasmonate Signaling: The plant hormone jasmonate (JA) is the primary elicitor of the nicotine biosynthesis pathway.[1][2] Wounding of leaves by insects triggers a systemic JA signal that travels to the roots, activating the expression of nicotine biosynthetic genes.[1][6][21]

  • Transcriptional Cascade: The JA signal is transduced through a transcriptional hierarchy. The master regulator MYC2 , a basic helix-loop-helix (bHLH) transcription factor, activates a set of downstream Ethylene Response Factor (ERF) genes, including ERF189 and ERF199.[1][21] These ERFs, which are clustered at the NICOTINE2 (NIC2) regulatory locus, then directly bind to the promoters of structural genes like PMT, QPT2, and MPO to coordinate their expression.[1][21][22]

  • Hormonal Crosstalk: Auxin, a hormone primarily supplied from the apical tissues, acts as a negative regulator of nicotine synthesis.[1][6] Removal of the plant's apex (topping) reduces auxin flow to the roots, which in turn derepresses the expression of biosynthetic genes and leads to a surge in nicotine production.[1][6]

  • Post-Transcriptional Regulation: Recent studies have uncovered additional layers of control. A microRNA, nta-miRX27 , has been identified that targets QPT2 transcripts for degradation, thereby fine-tuning the metabolic flux into the pyridine moiety.[11] This miRNA is itself regulated by a long non-coding RNA, demonstrating a highly sophisticated control system.[11]

Regulatory_Network cluster_post_transcriptional Post-transcriptional Control Wounding Herbivory / Wounding JA Jasmonate (JA) Signal Wounding->JA induces MYC2 MYC2 (bHLH) JA->MYC2 activates Auxin Auxin (from Apex) Biosynthesis_Genes Structural Genes (PMT, QPT2, MPO, A622, BBLs) Auxin->Biosynthesis_Genes represses ERFs ERF189 / ERF199 (NIC2 Locus) MYC2->ERFs activates ERFs->Biosynthesis_Genes activate QPT2 QPT2 mRNA ERFs->QPT2 activates transcription Nicotine Nicotine Production Biosynthesis_Genes->Nicotine miRNA nta-miRX27 miRNA->QPT2 degrades

Figure 4: Regulatory network controlling nicotine biosynthesis.

Part V: Experimental Methodologies

The elucidation of the nicotine biosynthesis pathway has relied on a combination of genetic, molecular, and biochemical approaches. Below are representative protocols for key experimental workflows.

Experimental Protocol 1: RNAi-Mediated Gene Silencing in Tobacco Hairy Root Cultures

This protocol is a cornerstone for functional genomics in Nicotiana, allowing for the rapid assessment of a gene's role in alkaloid biosynthesis.

  • Construct Design: A gene-specific fragment of the target gene (e.g., A622, BBL) is cloned as an inverted repeat (hairpin) into a binary vector suitable for Agrobacterium-mediated transformation. The construct is placed under the control of a strong constitutive promoter (e.g., CaMV 35S).

  • Agrobacterium Transformation: The resulting plasmid is transformed into a disarmed Agrobacterium rhizogenes strain (e.g., A4).

  • Plant Material Sterilization: Seeds of Nicotiana tabacum are surface-sterilized using 70% ethanol for 1 minute, followed by a 10% bleach solution for 15 minutes, and rinsed thoroughly with sterile distilled water.

  • Infection and Co-cultivation: Sterile leaf explants from 4-week-old seedlings are wounded and dipped into a suspension of the transformed A. rhizogenes. The explants are then co-cultivated on a solid MS medium for 2-3 days in the dark.

  • Selection and Root Proliferation: Explants are transferred to a fresh MS medium containing antibiotics to kill the Agrobacterium (e.g., cefotaxime) and a selection agent if included in the vector. Hairy roots will emerge from the wound sites over 2-4 weeks.

  • Establishment of Hairy Root Cultures: Individual hairy root lines are excised and transferred to a liquid Gamborg's B5 medium. Cultures are maintained on a rotary shaker at 25°C in the dark.

  • Induction and Analysis: For analysis, cultures can be treated with methyl jasmonate (MeJA) to induce the pathway. After a set period (e.g., 48-72 hours), root tissue and the culture medium are harvested.

  • Metabolite Extraction and Quantification: Alkaloids are extracted from the tissue using an acidic solution (e.g., 0.1 M H₂SO₄), followed by partitioning into an organic solvent (e.g., dichloromethane) after basification. Alkaloid levels are quantified using HPLC or GC-MS.

  • Gene Expression Analysis: RNA is extracted from the root tissue, and the degree of target gene silencing is confirmed via quantitative RT-PCR (qRT-PCR).

Experimental Protocol 2: In Vitro Enzyme Assay for Putrescine N-methyltransferase (PMT)

This assay measures the catalytic activity of PMT, a key enzyme in the pyrrolidine branch.

  • Protein Extraction: Root tissue is frozen in liquid nitrogen and ground to a fine powder. The powder is homogenized in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM β-mercaptoethanol, 1 mM EDTA, and protease inhibitors). The homogenate is centrifuged at high speed (e.g., 15,000 x g) at 4°C, and the supernatant containing the crude protein extract is collected.

  • Reaction Mixture Preparation: The standard assay mixture (total volume of 100 µL) contains:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 5 mM Dithiothreitol (DTT)

    • 1 mM Putrescine dihydrochloride (substrate)

    • 50 µM S-adenosyl-L-[¹⁴C-methyl]methionine (radioactive co-substrate)

    • 50 µL of the crude protein extract

  • Enzymatic Reaction: The reaction is initiated by adding the protein extract. The mixture is incubated at 30°C for 30-60 minutes. The reaction is terminated by adding 100 µL of saturated sodium carbonate solution.

  • Product Extraction: The radiolabeled product, N-methylputrescine, is extracted by adding 500 µL of an organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v) and vortexing vigorously.

  • Quantification: After centrifugation to separate the phases, an aliquot of the organic phase is transferred to a scintillation vial containing scintillation cocktail. The radioactivity is measured using a liquid scintillation counter.

  • Calculation of Activity: Enzyme activity is calculated based on the amount of radiolabel incorporated into the product per unit time per milligram of protein. Controls (e.g., boiled enzyme extract) are run in parallel to account for non-enzymatic methylation.

Quantitative Data Summary

Genetic manipulation of key biosynthetic genes has provided quantitative insights into their relative importance in controlling the overall flux of the pathway.

Target GeneMethod of SuppressionOrganism/SystemNicotine Reduction (%)Key Reference(s)
QPT2 RNAi / KnockdownN. tabacum~95%[11]
PMT RNAi / Co-suppressionNicotiana speciesSignificant decrease[1][7]
MPO RNAiN. tabacum hairy rootsSignificant decrease[1]
A622 CRISPR/Cas9 knockoutN. tabacum plantsSeverely reduced[15]
BBLs RNAi (simultaneous)N. tabacum plantsUp to 94%[1]

Conclusion and Future Perspectives

The orththis compound biosynthesis pathway is a well-characterized yet still intriguing example of plant specialized metabolism. While the core enzymatic steps for the formation of the pyrrolidine and pyridine precursors are well-established, and the overarching regulatory network is coming into sharp focus, significant questions remain. The foremost challenge for researchers is the definitive biochemical characterization of the late-stage condensation and oxidation reactions. Elucidating the precise substrates and catalytic mechanisms of the A622 and BBL enzymes will represent the final chapter in mapping this pathway. Continued research, leveraging advanced techniques in structural biology, metabolomics, and synthetic biology, will not only complete our understanding but also enhance our ability to engineer the production of this potent alkaloid for human benefit.

References

  • Shao, F., et al. (2021). Nicotine biosynthesis is regulated by two more layers: Small and long non-protein-coding RNAs. Plant Signaling & Behavior. Available at: [Link]

  • Shoji, T., & Hashimoto, T. (2023). Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids. Journal of Experimental Botany. Available at: [Link]

  • ResearchGate. (n.d.). Genetic regulation and manipulation of nicotine biosynthesis in tobacco: Strategies to eliminate addictive alkaloids. Available at: [Link]

  • Kajikawa, M., et al. (2017). A model for evolution and regulation of nicotine biosynthesis regulon in tobacco. Plant and Cell Physiology. Available at: [Link]

  • Kajikawa, M., et al. (2011). Vacuole-Localized Berberine Bridge Enzyme-Like Proteins Are Required for a Late Step of Nicotine Biosynthesis in Tobacco. Plant Physiology. Available at: [Link]

  • ResearchGate. (n.d.). Schematic representation of the proposed mechanism for nicotine.... Available at: [Link]

  • Hashimoto, T., & Yamada, Y. (2003). Molecular regulation of nicotine biosynthesis. Journal of Plant Research. Available at: [Link]

  • Kajikawa, M., et al. (2011). Vacuole-localized berberine bridge enzyme-like proteins are required for a late step of nicotine biosynthesis in tobacco. R Discovery. Available at: [Link]

  • DeBoer, K. D., et al. (2009). The A622 gene in Nicotiana glauca (tree tobacco): evidence for a functional role in pyridine alkaloid synthesis. Plant Molecular Biology. Available at: [Link]

  • DeBoer, K. D., et al. (2009). The A622 gene in Nicotiana glauca (tree tobacco): evidence for a functional role in pyridine alkaloid synthesis. SpringerLink. Available at: [Link]

  • Lewis, R. S., et al. (2022). Editing of A622 genes results in ultra-low nicotine whole tobacco plants at the expense of dramatically reduced growth and development. Molecular Breeding. Available at: [Link]

  • Sierro, N., et al. (2023). An improved Nicotiana benthamiana bioproduction chassis provides novel insights into nicotine biosynthesis. bioRxiv. Available at: [Link]

  • UniProt. (n.d.). A622 - Isoflavone reductase homolog A622 - Nicotiana tabacum (Common tobacco). Available at: [Link]

  • Naconsie, M., et al. (2014). Molecular evolution of N-methylputrescine oxidase in tobacco. PubMed. Available at: [Link]

  • Naconsie, M., et al. (2014). Molecular Evolution of N-Methylputrescine Oxidase in Tobacco. Plant and Cell Physiology. Available at: [Link]

  • Heim, W. G., et al. (2007). Molecular cloning of N-methylputrescine oxidase from tobacco. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Nicotine biosynthesis pathway. a) According to the literature.... Available at: [Link]

  • ResearchGate. (n.d.). (PDF) A concerted mechanism for berberine bridge enzyme. Available at: [Link]

  • Daniel, B., et al. (2016). Structure of a Berberine Bridge Enzyme-Like Enzyme with an Active Site Specific to the Plant Family Brassicaceae. PLOS One. Available at: [Link]

  • Shoji, T., & Hashimoto, T. (2023). Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids. Journal of Experimental Botany. Available at: [Link]

  • ResearchGate. (n.d.). Biosynthetic pathways of nicotine and tropane alkaloids. Simplified.... Available at: [Link]

  • Kajikawa, M., et al. (2017). Genomic Insights into the Evolution of the Nicotine Biosynthesis Pathway in Tobacco. Plant Physiology. Available at: [Link]

  • Kajikawa, M., et al. (2017). Genomic Insights into the Evolution of the Nicotine Biosynthesis Pathway in Tobacco. Plant Physiology. Available at: [Link]

  • Wikipedia. (n.d.). Nicotine. Available at: [Link]

  • Saunders, J. A., & Bush, L. P. (1979). Nicotine Biosynthetic Enzyme Activities in Nicotiana tabacum L. Genotypes with Different Alkaloid Levels. Plant Physiology. Available at: [Link]

  • Ganas, P., & R. E. E. P. (2018). The enzymes of microbial nicotine metabolism. Archives of Biochemistry and Biophysics. Available at: [Link]

  • ResearchGate. (n.d.). Biosynthesis pathways of nicotine and tropane alkaloids. Solid lines.... Available at: [Link]

  • Severson, R. F., et al. (1985). The Biosynthesis of a Novel Nicotine Alkaloid in the Trichomes of Nicotiana stocktonii. Plant Physiology. Available at: [Link]

  • Wang, Y., et al. (2008). Nicotine synthesis in Nicotiana tabacum L. induced by mechanical wounding is regulated by auxin. Journal of Experimental Botany. Available at: [Link]

  • ResearchGate. (n.d.). Metabolic pathways of nicotine in humans.. Available at: [Link]

  • ResearchGate. (n.d.). Nicotine Biosynthesis. Available at: [Link]

  • Wang, S., et al. (2019). Transcriptome analysis of genes and metabolic pathways associated with nicotine degradation in Aspergillus oryzae 112822. BMC Genomics. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing (s)-nicotine.
  • ResearchGate. (n.d.). Biosynthesis of nicotine and related alkaloids in tobacco. Dashed.... Available at: [Link]

  • ResearchGate. (n.d.). Pathways of nicotine metabolism.. Available at: [Link]

  • ResearchGate. (n.d.). Enzyme assay techniques and protocols. Available at: [Link]

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  • Hukkanen, J., et al. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology. Available at: [Link]

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An In-Depth Technical Guide to the Theoretical Properties of Nicotine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nicotine, a pyridine alkaloid, is a chiral molecule existing as two enantiomers, (S)-nicotine and (R)-nicotine, with naturally occurring tobacco predominantly containing the (S)-enantiomer.[1][2] This guide provides a comprehensive technical overview of the theoretical properties of nicotine isomers, including its enantiomers and structural isomers such as nornicotine and anabasine. We will delve into the stereochemistry, conformational analysis, electronic properties, and their implications for receptor binding and pharmacological activity. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of theoretical insights and experimental validation to inform future research and development in nicotinic pharmacology.

Introduction: The Chemical Landscape of Nicotine and its Isomers

Nicotine, chemically known as 3-(1-methyl-2-pyrrolidinyl)pyridine, is the primary psychoactive component of tobacco.[1] Its structure, comprising a pyridine and a pyrrolidine ring, features a chiral center at the 2'-position of the pyrrolidine ring, giving rise to two enantiomeric forms: (S)-(-)-nicotine and (R)-(+)-nicotine.[1] While (S)-nicotine is the predominant form in Nicotiana tabacum, accounting for over 99% of the total nicotine content, the synthetic production of nicotine often results in a racemic mixture of both enantiomers.[2][3] This distinction is of paramount importance due to the significant differences in their pharmacological and toxicological profiles.[1][4]

Beyond its enantiomers, the broader family of nicotine isomers includes structural isomers where the arrangement of atoms is different. Key among these are nornicotine and anabasine. Nornicotine is the N-demethylated analogue of nicotine, while anabasine is a structural isomer featuring a piperidine ring instead of a pyrrolidine ring.[5][6][7] Understanding the nuanced theoretical properties of these isomers is crucial for elucidating their biological activities and for the rational design of novel nicotinic ligands.

Stereochemistry and Chirality: The Foundation of Differential Activity

The three-dimensional arrangement of atoms in nicotine's enantiomers is the primary determinant of their differential interaction with biological targets. The specific rotation of optically active nicotine enantiomers, (S)-nicotine and (R)-nicotine, are characterized by values of -169° and +169°, respectively.[1] This seemingly subtle difference in stereochemistry leads to a profound divergence in their pharmacological potency.

In vivo and in vitro studies have consistently demonstrated that (S)-nicotine is significantly more active and pharmacologically potent than (R)-nicotine, with potency differences ranging from 9 to 28 times.[1][2] This disparity is primarily attributed to the higher binding affinity of (S)-nicotine for nicotinic acetylcholine receptors (nAChRs).[4] The precise fit of the (S)-enantiomer into the chiral binding pocket of nAChRs facilitates a more stable and effective interaction, leading to a more robust physiological response.

Theoretical Properties of Nicotine Isomers: A Deeper Dive

Conformational Analysis: The Dynamic Nature of Nicotine

The biological activity of nicotine and its isomers is not solely dictated by their static structure but also by their conformational flexibility. The rotation around the C-C bond connecting the pyridine and pyrrolidine rings gives rise to different conformers. Computational studies have shown that in the gas phase, neutral nicotine predominantly exists in two dominant trans conformers.[8][9][10] In contrast, nornicotine is conformationally more flexible and exists as a mixture of several conformers.[8]

The protonation state of the nitrogen atoms in the pyridine and pyrrolidine rings also significantly influences conformational preferences. For nicotine, protonation is energetically favorable at both the pyridine and pyrrolidine nitrogen atoms.[8][9][10] However, nornicotine shows a preference for protonation on the pyridine nitrogen.[8] These conformational and protonation dynamics are critical for understanding the initial binding events at the receptor site.

Electronic Properties and Receptor Interactions

The electronic landscape of nicotine isomers plays a pivotal role in their interaction with nAChRs. The nitrogen atoms in both the pyridine and pyrrolidine rings are key hydrogen-bond acceptors.[11] The interaction with nAChRs is further stabilized by a strong cation-π interaction between the protonated pyrrolidine ring of nicotine and a tryptophan residue (TrpB) in the receptor's binding pocket.[12] This interaction is significantly weaker for the (R)-enantiomer, contributing to its lower binding affinity.[12]

Furthermore, the pyrrolidine N+-H of nicotine can act as a hydrogen bond donor to the backbone carbonyl of the TrpB residue, further enhancing the binding affinity.[12] Computational models suggest that the shape of the binding site in neuronal nAChRs allows for a more favorable interaction with (S)-nicotine compared to muscle-type receptors.[12]

Experimental Characterization of Nicotine Isomers

A variety of analytical techniques are employed to separate, identify, and quantify nicotine isomers, providing the experimental validation for theoretical models.

Spectroscopic and Polarimetric Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the enantiomeric ratio of nicotine.[1] In the presence of a chiral complexing agent, the protons of the (R)- and (S)-enantiomers exhibit distinct chemical shifts, allowing for their quantification.[1]

  • Polarimetry: This technique measures the rotation of plane-polarized light by a chiral molecule. The specific rotation values for (S)- and (R)-nicotine allow for the determination of their presence and enantiomeric excess in a sample.[1]

Chromatographic Separation Techniques
  • Gas Chromatography (GC): Chiral GC columns are widely used for the separation of nicotine enantiomers.[1][13] Derivatization of nicotine to nornicotine followed by reaction with a chiral acid can also be employed to separate the resulting diastereomeric amides.[13]

  • Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) with chiral stationary phases is another extensively used method for the chiral separation of nicotine.[1][13]

Experimental Protocol: Chiral Separation of Nicotine Enantiomers by HPLC

This protocol provides a general framework for the separation of (S)- and (R)-nicotine using a chiral stationary phase.

Objective: To resolve and quantify the enantiomers of nicotine in a sample.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase column (e.g., a cyclodextrin-based column)

  • Mobile phase: A suitable mixture of organic solvent (e.g., methanol or acetonitrile) and buffer (e.g., phosphate buffer)

  • Nicotine standard (racemic mixture)

  • Sample containing nicotine

Method:

  • System Preparation:

    • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

    • Set the UV detector to a wavelength appropriate for nicotine detection (typically around 260 nm).

  • Standard Injection:

    • Inject a known concentration of the racemic nicotine standard to determine the retention times of the (S)- and (R)-enantiomers.

  • Sample Injection:

    • Inject the sample solution onto the column.

  • Data Acquisition and Analysis:

    • Record the chromatogram.

    • Identify the peaks corresponding to (S)- and (R)-nicotine based on the retention times obtained from the standard.

    • Calculate the concentration of each enantiomer by comparing the peak areas to a calibration curve generated from standards of known concentrations.

Rationale: The chiral stationary phase contains chiral selectors that interact differently with the two enantiomers of nicotine. This differential interaction leads to different retention times, allowing for their separation. The choice of mobile phase and column is critical for achieving optimal resolution.

Pharmacological Implications and Future Directions

The distinct theoretical properties of nicotine isomers directly translate to their differing pharmacological effects. The higher potency of (S)-nicotine is a direct consequence of its superior binding to nAChRs.[1][2] In contrast, (R)-nicotine exhibits significantly lower affinity and potency.[2] This has important implications for the safety and efficacy of synthetic nicotine products, which often contain a racemic mixture.

Nornicotine, while less potent than nicotine, is a significant metabolite and a precursor to the potent carcinogen N'-nitrosonornicotine (NNN).[6][14] Anabasine acts as a potent agonist at nAChRs, but with a greater toxic potential than nicotine.[5][15]

Future research should focus on leveraging the theoretical understanding of nicotine isomers to design novel ligands with improved selectivity for specific nAChR subtypes. This could lead to the development of new therapeutics for a range of neurological disorders with reduced side effects and addictive potential.

Conclusion

The theoretical properties of nicotine isomers provide a fundamental framework for understanding their diverse biological activities. The subtle interplay of stereochemistry, conformational dynamics, and electronic properties dictates their interaction with nicotinic acetylcholine receptors, ultimately shaping their pharmacological and toxicological profiles. A thorough understanding of these principles is indispensable for researchers and drug developers working to harness the therapeutic potential of nicotinic ligands while mitigating their adverse effects.

Visualizations

Table 1: Comparative Properties of Nicotine Enantiomers
Property(S)-(-)-Nicotine(R)-(+)-Nicotine
Natural Abundance >99% in tobacco[2]<1% in tobacco[2]
Specific Rotation -169°[1]+169°[1]
nAChR Binding Affinity High[4]Low[4]
Pharmacological Potency High (9-28x more potent than (R)-nicotine)[1]Low[1]
Diagram 1: Nicotinic Acetylcholine Receptor (nAChR) Binding

nAChR_Binding cluster_receptor nAChR Binding Pocket cluster_ligand Ligand TrpB TrpB Residue Backbone Backbone Carbonyl S_Nicotine (S)-Nicotine S_Nicotine->TrpB Strong Cation-π Interaction S_Nicotine->Backbone Hydrogen Bond R_Nicotine (R)-Nicotine R_Nicotine->TrpB Weak Cation-π Interaction

Caption: Interaction of (S)- and (R)-nicotine with the nAChR binding pocket.

Diagram 2: Experimental Workflow for Chiral Separation

Chiral_Separation_Workflow Sample Nicotine Sample HPLC HPLC System (Chiral Column) Sample->HPLC Separation Enantiomeric Separation HPLC->Separation Detection UV Detector Separation->Detection Data Chromatogram (Data Analysis) Detection->Data Quantification Quantification of (S)- and (R)-Nicotine Data->Quantification

Caption: Workflow for the chiral separation of nicotine enantiomers using HPLC.

References

  • Isomers and conformational barriers of gas-phase nicotine, nornicotine, and their proton
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  • Nicotine Binding to Brain Receptors Requires a Strong C
  • Nicotine-induced Upregulation of Nicotinic Receptors: Underlying Mechanisms and Relevance to Nicotine Addiction. (n.d.). PMC - NIH.
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Spectroscopic Characterization of Ortho-Nicotine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Ortho-Nicotine

Orththis compound, systematically known as 2-(1-methylpyrrolidin-2-yl)pyridine, represents a fascinating structural isomer of the more common nicotine (meta-nicotine). In this isomer, the N-methylpyrrolidine ring is attached to the 2-position of the pyridine ring, a shift that significantly alters its three-dimensional structure and electronic properties. This structural variance has profound implications for its interaction with biological targets, particularly nicotinic acetylcholine receptors (nAChRs), making a thorough understanding of its spectroscopic signature essential for researchers in pharmacology, drug development, and analytical chemistry.

This in-depth guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for orththis compound and its immediate precursor, ortho-nornicotine (2-(pyrrolidin-2-yl)pyridine). By detailing the experimental protocols and interpreting the resulting spectra, this document serves as a crucial reference for the unambiguous identification and characterization of this important nicotine isomer. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide field-proven insights for professionals in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For orththis compound, both ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments, respectively.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of orththis compound or its analogues is crucial for reproducibility.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for protons attached to nitrogen.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference point.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

  • 2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for definitively assigning proton and carbon signals by identifying spin-spin couplings and direct one-bond C-H correlations.

Diagram: General Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Orththis compound Sample Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolve Standard Internal Standard (TMS) Add_Standard Add_Standard Standard->Add_Standard Dissolve->Add_Standard to NMR tube NMR_Spec High-Field NMR Spectrometer Add_Standard->NMR_Spec H1_NMR ¹H NMR Acquisition NMR_Spec->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Spec->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) NMR_Spec->TwoD_NMR Processing Spectral Processing (Fourier Transform, Phasing) H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Assignment Signal Assignment Processing->Assignment Interpretation Structural Elucidation Assignment->Interpretation

Caption: Workflow for NMR-based structural elucidation of orththis compound.

¹H NMR Spectral Data and Interpretation

Table 1: Predicted ¹H NMR Chemical Shifts for Orththis compound (in CDCl₃)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale for Assignment
H6' (Pyridine) ~8.5 d ~4.5 Deshielded by adjacent nitrogen and ring current.
H4' (Pyridine) ~7.7 td ~7.7, 1.8 Influenced by ortho and para nitrogen.
H3' (Pyridine) ~7.3 d ~7.8 Ortho to the pyrrolidine substituent.
H5' (Pyridine) ~7.1 ddd ~7.5, 4.8, 0.8 Coupled to H4' and H6'.
H2 (Pyrrolidine) ~4.2 t ~8.0 Chiral proton, deshielded by both rings.
H5α (Pyrrolidine) ~3.2 m - Axial proton on carbon adjacent to nitrogen.
H5β (Pyrrolidine) ~2.4 m - Equatorial proton on carbon adjacent to nitrogen.
N-CH₃ ~2.2 s - Characteristic singlet for the N-methyl group.

| H3, H4 (Pyrrolidine) | 1.7-2.1 | m | - | Overlapping multiplets of the pyrrolidine ring. |

Note: These are predicted values based on analogues. Actual values may vary.

Expertise & Experience in Interpretation: The protons on the pyridine ring of orththis compound are expected to appear in the aromatic region (7.0-8.5 ppm). The H6' proton, being ortho to the pyridine nitrogen, will be the most downfield. The chiral proton at the C2 position of the pyrrolidine ring is significantly deshielded due to its attachment to both the pyridine ring and the pyrrolidine nitrogen. The N-methyl group will present as a sharp singlet, a key diagnostic peak for distinguishing orththis compound from ortho-nornicotine.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides complementary information on the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts for Orththis compound (in CDCl₃)

Carbon Predicted Chemical Shift (ppm) Rationale for Assignment
C2' (Pyridine) ~160 Carbon directly attached to the pyrrolidine ring.
C6' (Pyridine) ~149 Carbon ortho to the pyridine nitrogen.
C4' (Pyridine) ~136 Carbon para to the substituent.
C3' (Pyridine) ~123 Carbon meta to the nitrogen.
C5' (Pyridine) ~121 Carbon meta to the substituent.
C2 (Pyrrolidine) ~68 Chiral carbon, deshielded by two nitrogen atoms.
C5 (Pyrrolidine) ~57 Carbon adjacent to the nitrogen in the pyrrolidine ring.
N-CH₃ ~40 N-methyl carbon.
C3 (Pyrrolidine) ~35 Pyrrolidine ring carbon.

| C4 (Pyrrolidine) | ~23 | Pyrrolidine ring carbon. |

Note: These are predicted values based on analogues. Actual values may vary.

Expertise & Experience in Interpretation: The pyridine carbons will resonate at lower field (>120 ppm) due to their aromaticity. The carbon atom of the pyridine ring attached to the pyrrolidine (C2') will be the most deshielded in that ring system. Within the pyrrolidine ring, the chiral carbon (C2) and the carbon adjacent to the nitrogen (C5) will be the most downfield. The N-methyl carbon signal around 40 ppm is a clear indicator of the methylation state.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation: For a liquid sample like orththis compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample, which requires minimal preparation.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty accessory is first collected. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in orththis compound.

IR Spectral Data and Interpretation

The IR spectrum of ortho-nornicotine is available from the NIST Chemistry WebBook and provides a solid foundation for interpreting the spectrum of orththis compound.

Table 3: Characteristic IR Absorption Bands for Orththis compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
~3050-3000 C-H Stretch Aromatic (Pyridine) Confirms the presence of the pyridine ring.
~2960-2850 C-H Stretch Aliphatic (Pyrrolidine & N-CH₃) Indicates the saturated portion of the molecule.
~1600-1580 C=C Stretch Aromatic (Pyridine) Characteristic pyridine ring skeletal vibrations.
~1480-1430 C=N Stretch Aromatic (Pyridine) Characteristic pyridine ring skeletal vibrations.
~1100-1000 C-N Stretch Aliphatic Amine Corresponds to the C-N bonds in the pyrrolidine ring.

| ~750-700 | C-H Out-of-Plane Bend | Ortho-disubstituted Pyridine | A strong band in this region is diagnostic for the 2-substituted pyridine pattern. |

Expertise & Experience in Interpretation: The key features in the IR spectrum of orththis compound are the aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring, and the aliphatic C-H stretching of the pyrrolidine and N-methyl groups. A particularly diagnostic feature is the strong out-of-plane C-H bending vibration in the 750-700 cm⁻¹ region, which is characteristic of ortho-disubstitution on a pyridine ring. The absence of a significant N-H stretching band (around 3300 cm⁻¹) clearly distinguishes orththis compound from ortho-nornicotine.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Step-by-Step Methodology:

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for a molecule like orththis compound, as it typically produces a strong protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used and will provide more extensive fragmentation.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula.

  • Tandem MS (MS/MS): To gain deeper structural insights, the [M+H]⁺ ion can be isolated and fragmented (e.g., via collision-induced dissociation, CID). The resulting product ion spectrum reveals the characteristic fragmentation pathways of the molecule.

MS Spectral Data and Interpretation

The mass spectrum of ortho-nornicotine is available from the NIST database, showing a molecular ion at m/z 148. For orththis compound, the molecular weight is 162.23 g/mol .

Table 4: Predicted Key Ions in the Mass Spectrum of Orththis compound

m/z Ion Proposed Fragmentation Pathway Significance
163 [M+H]⁺ Protonated molecular ion Confirms the molecular weight of orththis compound.
133 [M-C₂H₄]⁺ or [M-NCH₃]⁺ Loss of ethene from the pyrrolidine ring or loss of the N-methyl group. A common fragmentation pathway for nicotine and its analogues.
106 [Pyridine-CH=CH₂]⁺ Cleavage of the pyrrolidine ring. Indicates the pyridine core with a vinyl substituent.
84 [N-methylpyrrolidine-CH]⁺ Cleavage of the C-C bond between the two rings. A highly characteristic fragment for N-methylated nicotine isomers.

| 78 | [Pyridine]⁺ | Loss of the entire pyrrolidine side chain. | Indicates the pyridine core. |

Expertise & Experience in Interpretation: In ESI-MS, orththis compound is expected to show a strong base peak for the protonated molecule [M+H]⁺ at m/z 163. A key fragmentation pathway for nicotine isomers involves the cleavage of the bond between the pyridine and pyrrolidine rings, which would lead to a characteristic fragment at m/z 84, corresponding to the protonated N-methylpyrrolidine radical cation. This fragment is highly diagnostic for the presence of the N-methylpyrrolidine moiety. Another significant fragmentation involves the loss of a neutral molecule from the pyrrolidine ring, leading to ions such as m/z 133.

Diagram: Key Fragmentation Pathways of Orththis compound

MS_Fragmentation M Orththis compound [M+H]⁺ m/z 163 F84 [N-methylpyrrolidine-CH]⁺ m/z 84 M->F84 Ring Cleavage F133 [M-C₂H₄]⁺ m/z 133 M->F133 Loss of ethene F78 [Pyridine]⁺ m/z 78 F84->F78 Further Fragmentation

Caption: Predicted major fragmentation pathways for orththis compound in MS.

Conclusion

The comprehensive spectroscopic analysis of orththis compound through NMR, IR, and MS provides a unique and definitive fingerprint for its identification and characterization. This guide, by synthesizing data from closely related analogues and established spectroscopic principles, offers researchers and drug development professionals a robust framework for their work. The subtle yet significant differences in the spectra of orththis compound compared to its more common meta-isomer underscore the importance of meticulous spectroscopic analysis in understanding the structure-activity relationships of nicotinic compounds. As research into the diverse biological roles of nicotine isomers continues, the data and methodologies presented herein will serve as an indispensable resource.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology.[Link]

  • PubChem Database. National Center for Biotechnology Information.[Link]

  • Campos, K. R., et al. (2005). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. PubMed Central.[Link]

  • Prelog, V., & Szpilfogel, S. (1945). Über die Synthese des (±)-Nor-nicotins und über die Konstitution des Nicotins. Helvetica Chimica Acta.[Link]

  • Jacob, P., et al. (1981). A practical synthesis of (R,S)-nornicotine. The Journal of Organic Chemistry.[Link]

Unveiling the Potential of o-Nicotine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, Biological Activity, and Research Applications of 2-(1-methyl-2-pyrrolidinyl)pyridine

Introduction: Beyond the Conventional Isomer

Nicotine, scientifically known as 3-(1-methyl-2-pyrrolidinyl)pyridine, is one of the most extensively studied alkaloids due to its profound effects on the central nervous system (CNS) and its role in tobacco addiction.[1] However, the focus of the vast majority of research has been on this specific constitutional isomer, leaving the pharmacological landscape of its positional isomers largely unexplored. This technical guide delves into the lesser-known isomer, o-nicotine , or 2-(1-methyl-2-pyrrolidinyl)pyridine , a molecule holding untapped potential for novel research applications.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the synthesis, chemical properties, and, where available, the biological activity of this compound. By presenting the current state of knowledge, this guide aims to stimulate further investigation into this intriguing molecule and its potential as a chemical probe, a ligand for nicotinic acetylcholine receptors (nAChRs), and a scaffold for the development of new therapeutic agents.

Chemical Identity and Physicochemical Properties of this compound

This compound, also referred to as α-nicotine, is a constitutional isomer of nicotine where the N-methylpyrrolidine ring is attached to the 2-position of the pyridine ring.

PropertyValueSource
Chemical Name 2-(1-methyl-2-pyrrolidinyl)pyridineNIST
Synonyms This compound, α-NicotineNIST
CAS Number 23950-04-1NIST
Molecular Formula C₁₀H₁₄N₂NIST
Molecular Weight 162.23 g/mol NIST

Caption: Basic chemical and physical properties of this compound.

Synthesis of this compound and Related Analogues

The synthesis of this compound is not as widely documented as that of its 3-pyridyl counterpart. However, established synthetic routes for related pyridyl-pyrrolidine compounds can be adapted. A general conceptual pathway is outlined below.

Conceptual Synthetic Workflow

G cluster_start Starting Materials cluster_reaction1 Grignard Reaction cluster_intermediate Intermediate Formation cluster_reaction2 Reduction cluster_product Final Product 2-halopyridine 2-Halopyridine (e.g., 2-bromopyridine) Grignard_Formation Formation of 2-pyridyl Grignard reagent 2-halopyridine->Grignard_Formation Mg N-methyl-2-pyrrolidinone N-Methyl-2-pyrrolidinone Grignard_Addition Nucleophilic addition to N-methyl-2-pyrrolidinone N-methyl-2-pyrrolidinone->Grignard_Addition Grignard_Formation->Grignard_Addition Hemiaminal Hemiaminal intermediate Grignard_Addition->Hemiaminal Imine Cyclic iminium ion Hemiaminal->Imine Dehydration Reduction Reduction of iminium ion (e.g., with NaBH₄) Imine->Reduction This compound This compound (2-(1-methyl-2-pyrrolidinyl)pyridine) Reduction->this compound

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Generalized Protocol:
  • Formation of the Grignard Reagent: A 2-halopyridine (e.g., 2-bromopyridine) is reacted with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form the corresponding 2-pyridylmagnesium halide.

  • Nucleophilic Addition: The freshly prepared Grignard reagent is then added to N-methyl-2-pyrrolidinone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the lactam.

  • Hydrolysis and Cyclization: The resulting intermediate is hydrolyzed, typically with an aqueous acid, leading to the formation of a cyclic iminium ion through dehydration of the initial hemiaminal.

  • Reduction: The iminium ion is then reduced to the final product, this compound. A common reducing agent for this step is sodium borohydride (NaBH₄).

  • Purification: The crude product is purified using standard techniques such as distillation or column chromatography.

Biological Activity and Pharmacological Profile

Data on the biological activity of this compound is sparse compared to the wealth of information on nicotine. However, early comparative studies of nicotine isomers and homologues provide some initial insights.

A 1962 study in the British Journal of Pharmacology investigated the effects of various isomers and analogues of nicotine on junctional transmission.[1][2] While not providing exhaustive detail on this compound specifically, the study established that the position of the pyridine ring attachment significantly influences pharmacological activity. The study found that in a series of pyridylmethyl tertiary compounds, the 3-isomer (nicotine) was generally the most active on chick and cat preparations, while the activity on the rat diaphragm varied.[1][2] This suggests that this compound likely possesses a different pharmacological profile compared to nicotine, potentially with altered potency and selectivity for different nAChR subtypes.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Nicotine exerts its effects by acting as an agonist at nAChRs, which are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems.[3] These receptors are pentameric structures composed of various subunits (α and β), and the specific subunit composition determines the receptor's pharmacological and physiological properties.

The binding of nicotine to nAChRs is a complex interaction involving hydrogen bonding and cation-π interactions between the ligand and amino acid residues in the receptor's binding pocket. The precise orientation of the pyridine and pyrrolidine rings is crucial for optimal binding and receptor activation.

nAChR_Binding cluster_receptor nAChR Binding Pocket cluster_ligand Ligand Trp Tryptophan (Cation-π interaction) Tyr Tyrosine (Hydrogen bonding) Leu Leucine (Hydrophobic interaction) Pyridine Pyridine Ring Pyridine->Tyr H-bond Pyrrolidine Pyrrolidine Ring (Protonated Nitrogen) Pyrrolidine->Trp Cation-π Pyrrolidine->Leu Hydrophobic

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Anabasine (2-(Piperidin-2-yl)pyridine) from Pyridine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for qualified scientific personnel only. The synthesis of anabasine involves hazardous materials and should only be performed by trained chemists in a well-equipped laboratory with appropriate safety measures in place. All local, state, and federal regulations regarding the handling, storage, and disposal of chemicals must be strictly followed. The author and publisher of this document are not liable for any damages or injuries resulting from the use or misuse of this information.

Introduction

Anabasine is a pyridine alkaloid found in various plants, most notably in the tree tobacco (Nicotiana glauca).[1][2] It is a structural isomer of nicotine, with the piperidine ring attached to the 2-position of the pyridine ring, as opposed to the 3-position in nicotine.[2] Anabasine is a potent agonist of nicotinic acetylcholine receptors (nAChRs) and has been a subject of interest in medicinal chemistry and pharmacology.[1][3][4][5] Its synthesis is a key area of research for producing analogues for structure-activity relationship studies and for developing novel therapeutic agents.[6][7] This application note provides a detailed protocol for a multi-step synthesis of racemic (±)-anabasine from pyridine-based precursors.

Chemical Reaction Overview

The synthetic route described herein involves the construction of the piperidine ring onto a pyridine scaffold. This multi-step process begins with the acylation of pyridine, followed by a series of reductions and a final cyclization to yield anabasine.

Anabasine_Synthesis_Workflow Pyridine Pyridine AcylPyridine Acylated Pyridine Intermediate Pyridine->AcylPyridine Acylation ReducedIntermediate Reduced Intermediate AcylPyridine->ReducedIntermediate Reduction FinalPrecursor Final Linear Precursor ReducedIntermediate->FinalPrecursor Further Reduction/ Modification Anabasine (±)-Anabasine FinalPrecursor->Anabasine Cyclization Characterization_Workflow Crude_Product Crude (±)-Anabasine Purification Column Chromatography Crude_Product->Purification Pure_Product Purified (±)-Anabasine Purification->Pure_Product NMR ¹H and ¹³C NMR Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS HPLC HPLC Purity Analysis Pure_Product->HPLC Final_Confirmation Structure and Purity Confirmed NMR->Final_Confirmation MS->Final_Confirmation HPLC->Final_Confirmation

Sources

Application Notes and Protocols for the Chiral Synthesis of Nicotine and its ortho-Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemistry in Nicotinic Ligands

Nicotine, scientifically known as (S)-3-(1-methyl-2-pyrrolidinyl)pyridine, is a chiral alkaloid renowned for its potent interaction with nicotinic acetylcholine receptors (nAChRs)[1]. These receptors are crucial ligand-gated ion channels in the central and peripheral nervous systems, making them significant targets for therapeutic intervention in neurological disorders like Parkinson's disease, Alzheimer's disease, and certain psychiatric conditions[1][2]. The biological activity of nicotine is highly dependent on its stereochemistry; the naturally occurring (S)-enantiomer is significantly more potent and toxic than its synthetic (R)-counterpart[2][3]. This stereospecificity underscores the critical need for robust and efficient methods to synthesize enantiomerically pure nicotine and its analogs for pharmacological research and drug development.

This document provides a detailed guide to the chiral synthesis of nicotine enantiomers. It also addresses the synthesis of "ortho-nicotine" analogs, specifically 2-substituted pyridyl pyrrolidines, which are of interest for exploring the structure-activity relationships (SAR) at nAChRs. We will delve into the primary strategies for achieving enantiocontrol, provide detailed, field-proven protocols, and offer insights into the rationale behind key experimental choices.

Strategic Approaches to Enantioselective Synthesis

The synthesis of single-enantiomer nicotinoids can be broadly categorized into three main strategies. The choice of strategy often depends on factors such as scale, required enantiopurity, cost, and the availability of chiral starting materials or catalysts.

  • Chiral Resolution of Racemates: This classical approach involves the synthesis of a racemic mixture of the target molecule or a key intermediate, followed by separation of the enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent. While often reliable and scalable, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer unless the undesired enantiomer can be racemized and recycled[1].

  • Asymmetric Synthesis using Chiral Auxiliaries: This strategy involves covalently attaching a chiral auxiliary to a prochiral substrate to direct a stereoselective transformation. The auxiliary is then removed to yield the enantiomerically enriched product. This method can provide high levels of stereocontrol but requires additional steps for attaching and removing the auxiliary.

  • Asymmetric Catalysis: This is a more modern and atom-economical approach that utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Key examples include transition metal-catalyzed hydrogenations, allylic aminations, and organocatalyzed reactions[4][5].

The logical flow for selecting a synthetic strategy is outlined below:

G Start Define Synthetic Goal (e.g., (S)-Nicotine) Racemic Synthesize Racemic Precursor (e.g., rac-Nornicotine) Start->Racemic Asymmetric Asymmetric Synthesis Start->Asymmetric Resolution Chiral Resolution (Diastereomeric Salts) Racemic->Resolution Classical & Scalable Product Target Enantiomer Resolution->Product ChiralPool Chiral Pool (e.g., Proline) Asymmetric->ChiralPool Readily Available Auxiliary Chiral Auxiliary (e.g., Pinanone) Asymmetric->Auxiliary Stoichiometric Control Catalysis Asymmetric Catalysis (e.g., Ir-catalyst) Asymmetric->Catalysis Atom Economical ChiralPool->Product Auxiliary->Product Catalysis->Product

Caption: Decision workflow for chiral nicotine synthesis.

Comparative Analysis of Synthetic Methods

The efficacy of different synthetic routes can be compared based on their overall yield and the enantiomeric excess (ee) achieved for the final product. The following table summarizes representative results from the literature for the synthesis of (S)-nicotine.

Synthetic StrategyKey StepOverall YieldEnantiomeric Excess (ee)Reference
Chiral ResolutionDiastereomeric salt crystallization of rac-nornicotine with N-lauroyl-(R)-alanine~46% (for S-nornicotine)92%[1]
Asymmetric CatalysisBorane-mediated reduction of a protected hydroxy ketone76%82%[4]
Chiral AuxiliaryAlkylation of a chiral ketimine derived from 2-hydroxy-3-pinanoneGood91% (for S-nornicotine)[6]
Asymmetric C-H AminationIodine-mediated Hofmann–Löffler reactionGood>99%[7]

Detailed Application Protocols

Here we provide two detailed protocols for the synthesis of enantiomerically enriched nicotine, illustrating two different core strategies.

Protocol 1: Synthesis of (S)-Nicotine via Chiral Resolution of rac-Nornicotine

This protocol is based on the well-established method of synthesizing racemic nornicotine from myosmine, followed by classical resolution[1]. This approach is robust and suitable for producing significant quantities of the target enantiomer.

Workflow Overview:

G Myosmine Myosmine Reduction Reduction (NaBH4) Myosmine->Reduction Nornicotine rac-Nornicotine Reduction->Nornicotine Resolution Resolution with N-lauroyl-(R)-alanine Nornicotine->Resolution Salts Diastereomeric Salts ((S)-Nornicotine Salt Precipitates) Resolution->Salts Isolation Isolation & Liberation (Base Treatment) Salts->Isolation SNornicotine (S)-Nornicotine Isolation->SNornicotine Methylation Methylation (Eschweiler-Clarke) SNornicotine->Methylation SNicotine (S)-Nicotine Methylation->SNicotine

Caption: Workflow for (S)-Nicotine via chiral resolution.

Step 1: Reduction of Myosmine to rac-Nornicotine [1]

  • Dissolution: Dissolve 20 g (0.137 mol) of myosmine in a mixture of 450 mL of methanol and 150 mL of water in a suitable reaction vessel equipped with a magnetic stirrer.

  • Cooling: Cool the stirred solution to 15 °C using an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 7 g, 0.185 mol) portion-wise (e.g., 1 g every 20 minutes) to control the reaction exotherm and gas evolution.

    • Expert Insight: Portion-wise addition of NaBH₄ is crucial to prevent a rapid, uncontrolled reaction. Monitoring the temperature ensures the reaction remains within the optimal range for selectivity and safety.

  • Reaction: Maintain the reaction mixture at 15 °C for 12 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Work-up:

    • Remove methanol under reduced pressure using a rotary evaporator.

    • Alkalize the remaining aqueous solution to pH 14 with 40% NaOH solution.

    • Extract the product with methyl tert-butyl ether (MTBE) (4 x 150 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield rac-nornicotine. The product can be further purified by vacuum distillation.

Step 2: Chiral Resolution of rac-Nornicotine [1]

  • Salt Formation: In a mixture of MTBE (715 mL) and chloroform (285 mL), dissolve 111.6 g (0.754 mol) of rac-nornicotine and 204.34 g (0.754 mol) of the chiral resolving agent N-lauroyl-(R)-alanine.

  • Crystallization: Allow the solution to stand, promoting the fractional crystallization of the less soluble diastereomeric salt, (S)-nornicotine-N-lauroyl-(R)-alanine.

    • Expert Insight: The choice of solvent system is critical for achieving efficient separation. The MTBE/chloroform mixture provides the right balance of solubility for the two diastereomeric salts, allowing the desired one to selectively precipitate.

  • Isolation: Collect the precipitated salt by filtration and wash with a small amount of cold MTBE. This yields the diastereomerically enriched salt.

Step 3: Liberation and Methylation to (S)-Nicotine [1]

  • Liberation of (S)-Nornicotine: Treat the isolated diastereomeric salt with an aqueous base (e.g., NaOH) to neutralize the chiral acid and liberate the free base, (S)-nornicotine. Extract the (S)-nornicotine into an organic solvent (e.g., dichloromethane, DCM).

  • Eschweiler-Clarke Methylation:

    • To a stirred solution of (S)-nornicotine (7.88 g, 0.053 mol) in 50 mL of water, add a mixture of 37% formaldehyde (6.36 g, 0.212 mol) and 85% formic acid (4.88 g, 0.106 mol).

    • Heat the reaction mixture at 80–85 °C for 20 hours.

    • Causality: The Eschweiler-Clarke reaction is a reductive amination. Formaldehyde and formic acid serve as the source of the methyl group and the reducing agent, respectively. It is an effective method for N-methylation without requiring a metal catalyst.

  • Work-up and Purification:

    • Cool the reaction mixture and adjust the pH to 13 using 40% NaOH.

    • Extract the product with DCM (2 x 25 mL).

    • Dry the combined organic extracts over MgSO₄, filter, and remove the solvent.

    • Purify the residue by vacuum distillation to yield enantiomerically enriched (S)-nicotine.

Protocol 2: Asymmetric Synthesis of an orththis compound Analog

This protocol outlines a general biocatalytic approach for the synthesis of chiral 2-substituted pyrrolidines (orththis compound analogs) using transaminases (TAs)[8]. This method offers high enantioselectivity and operates under mild, environmentally benign conditions.

Step 1: Transaminase-Mediated Asymmetric Amination and Cyclization [8]

  • Reaction Setup: In a suitable vessel, prepare a reaction mixture containing:

    • The substrate ω-chloro ketone (e.g., 5-chloro-1-(pyridin-2-yl)pentan-1-one).

    • A transaminase enzyme (either (R)-selective or (S)-selective).

    • An amine donor (e.g., isopropylamine, IPA).

    • A cofactor (pyridoxal 5'-phosphate, PLP).

    • A suitable buffer (e.g., potassium phosphate buffer).

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation. The reaction progress can be monitored by GC or HPLC.

    • Expert Insight: The choice of transaminase is the key to enantioselectivity. A wide range of commercially available wild-type and engineered TAs allows access to either the (R) or (S) enantiomer of the product amine[8]. The reaction is a cascade: the TA converts the ketone to a chiral amine, which then undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring.

  • Work-up and Isolation:

    • Once the reaction is complete, quench by adding a strong base (e.g., NaOH) to raise the pH.

    • Extract the product with an organic solvent like MTBE.

    • The product can be isolated as a salt by adding an acid (e.g., tosic acid) to the organic extract, causing the product to precipitate.

    • The free base can be liberated by treatment with a base and subsequent extraction.

Conclusion

The chiral synthesis of nicotine and its analogs is a field of significant academic and industrial importance. The choice of synthetic strategy, whether through classical resolution or modern asymmetric catalysis, allows for the targeted production of specific enantiomers. The protocols provided herein offer reliable and well-documented procedures for researchers in drug discovery and development. The resolution-based method is a scalable workhorse for producing (S)-nicotine, while biocatalytic approaches represent a powerful and green alternative for accessing novel analogs like orththis compound with high enantiopurity. A thorough understanding of the mechanisms and experimental parameters behind these syntheses is paramount to achieving the desired stereochemical outcome and advancing the study of nicotinic systems.

References

  • Długosz, M., et al. (2024). Efficient Method of (S)-Nicotine Synthesis. Molecules, 29(1), 123. [Link]

  • Huang, K., et al. (2009). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. Journal of Heterocyclic Chemistry, 46(6), 1252-1258. [Link]

  • Długosz, M., et al. (2024). (PDF) Efficient Method of (S)-Nicotine Synthesis. ResearchGate. [Link]

  • Stein, C. J., et al. (2019). Enantioselective Synthesis of Nicotine via an Iodine-Mediated Hofmann–Löffler Reaction. Organic Letters, 21(4), 1082-1086. [Link]

  • Pesnot, T., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS Catalysis, 13(11), 7436-7443. [Link]

  • Zhang, J., et al. (2022). Method for asymmetric catalytic synthesis of nicotine. WIPO Patent Application WO/2022/193806. [Link]

  • Kras, J., et al. (2023). Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. Molecules, 28(8), 3535. [Link]

  • Zheng, Z., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS Journal, 7(3), E796-E804. [Link]

  • El-Hage, S., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Separations, 10(3), 203. [Link]

  • Zheng, Z., et al. (2004). A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template. Tetrahedron: Asymmetry, 15(22), 3695-3699. [Link]

  • Bodige, K., et al. (2013). Process for the resolution of (R,S)-nicotine.
  • Ielo, L., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 26(24), 7544. [Link]

  • Comins, D. L., & Dehghani, A. (1992). Total enantioselective synthesis of (S)-Nicotine. Université de Bourgogne. [Link]

Sources

Application Note: A Comprehensive Guide to the Purification of Nicotine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Nicotine, chemically known as 3-(1-methyl-2-pyrrolidinyl)pyridine, is a bicyclic alkaloid central to the tobacco industry and a significant compound in pharmacological research and smoking cessation therapies.[1][2] Its structure features a chiral center at the 2'-position of the pyrrolidine ring, resulting in two enantiomers: (S)-(-)-nicotine and (R)-(+)-nicotine.[3] Naturally occurring nicotine in the Nicotiana tabacum plant is predominantly the (S)-enantiomer.[3][4] However, synthetic routes can produce racemic mixtures (an equal mix of both enantiomers) or either pure enantiomer.[4][5] The increasing availability of synthetic nicotine, which may have a different pharmacological and toxicological profile than its natural counterpart, necessitates robust and reliable purification and separation methods.[4][5]

This application note provides an in-depth guide to the purification of nicotine from various matrices using column chromatography. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for bulk isolation, high-purity polishing, and the critical chiral separation of its enantiomers. The methodologies are grounded in the fundamental principles of chromatography, explaining the causality behind the selection of stationary phases, mobile phases, and analytical conditions to ensure reproducible and high-purity outcomes.

A Note on Nomenclature: The term "o-nicotine" is not standard chemical nomenclature. This guide addresses the purification of nicotine, including the critical separation of its naturally occurring (S)- and synthetic (R)-enantiomers, which is the most common and vital purification challenge for this molecule.

Physicochemical Properties & Common Impurities

A successful purification strategy begins with understanding the target molecule and its potential contaminants. Nicotine is a colorless to brown, oily liquid that is miscible with water and soluble in many organic solvents like ethanol, chloroform, and ether.[6][7] Its basic nature, due to the two nitrogen atoms, is a key factor in its chromatographic behavior.

PropertyValueSource
Chemical Formula C₁₀H₁₄N₂[7]
Molar Mass 162.23 g/mol
Boiling Point 247 °C
pKa₁ (Pyrrolidine N) ~8.0[8]
pKa₂ (Pyridine N) ~3.1[8]
Appearance Pale yellow to dark brown liquid

The impurity profile of a nicotine sample depends heavily on its source (natural or synthetic).

Impurity TypeExamplesSource / Context
Related Alkaloids Nornicotine, Anabasine, Anatabine, MyosmineCo-extracted from Nicotiana species.[9][10]
Degradation Products Cotinine, Nicotine-N'-oxide, β-nicotyrineFormed by oxidation or microbial action.[10][11]
Stereoisomers (R)-(+)-nicotinePresent in significant amounts in racemic synthetic nicotine.[4]
Synthesis Artifacts Residual solvents, unreacted precursorsImpurities from synthetic production routes.[3]

Principles of Chromatographic Separation for Nicotine

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The choice of these two phases dictates the separation mechanism and is critical for purifying a basic, polar molecule like nicotine.

Normal-Phase Chromatography (NPC)

In NPC, a polar stationary phase (e.g., silica gel) is used with a non-polar mobile phase. Polar compounds like nicotine are strongly retained on the silica, while non-polar impurities elute quickly. Increasing the polarity of the mobile phase (e.g., by adding ethanol to petroleum ether) then elutes the nicotine. This mode is ideal for bulk purification from crude extracts.[12][13]

Reversed-Phase Chromatography (RP-HPLC)

RP-HPLC is the most common analytical HPLC technique. It uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile). While effective for analyzing many nicotine-containing mixtures like e-liquids, nicotine's polarity can lead to poor retention.[14][15] Mobile phase additives like triethylamine (TEA) are often required to mask residual silanol groups on the stationary phase, preventing peak tailing of the basic nicotine molecule.[14]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for highly polar compounds. It utilizes a polar stationary phase (similar to NPC) but with a partially aqueous mobile phase typical of RP-HPLC.[15] This technique provides strong retention for polar alkaloids like nicotine and its metabolites, enabling superior separation of isobaric compounds (molecules with the same mass, like nicotine and anabasine) that may co-elute in reversed-phase systems.[15]

Chiral Chromatography

Separating the (S)- and (R)-enantiomers of nicotine is impossible on standard achiral columns. This requires a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[3][16] Polysaccharide-based CSPs are highly effective for this purpose.[17] The mobile phase composition, including alcohol modifiers and amine additives, significantly influences the resolution and retention times of the enantiomers.[18] Supercritical Fluid Chromatography (SFC) with a chiral column is another powerful, fast, and efficient technique for enantioseparation.[19][20]

Integrated Purification Workflow

The purification of nicotine is often a multi-step process. A typical workflow involves an initial bulk separation followed by a high-resolution polishing step, and finally, chiral separation if enantiomerically pure nicotine is required.

G cluster_0 Source Material cluster_1 Step 1: Bulk Purification cluster_2 Step 2: High-Purity Polishing cluster_3 Step 3: Enantiomeric Separation Crude_Extract Crude Nicotine Extract (from Tobacco or Synthesis) NPC Normal-Phase Column (Silica Gel) Crude_Extract->NPC NPC_out Nicotine-Rich Fraction (Removes non-polar & highly polar impurities) NPC->NPC_out HPLC Preparative RP-HPLC or HILIC (Removes closely related alkaloids) NPC_out->HPLC HPLC_out High-Purity Racemic or (S)-Nicotine HPLC->HPLC_out Chiral Chiral HPLC or SFC (Separates (R)- and (S)-enantiomers) HPLC_out->Chiral If starting with racemic mixture S_Nicotine (S)-Nicotine Chiral->S_Nicotine R_Nicotine (R)-Nicotine Chiral->R_Nicotine

Caption: Integrated workflow for nicotine purification.

Experimental Protocols

Safety Precaution: Nicotine is a potent toxin and should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.[2]

Protocol 1: Bulk Purification via Normal-Phase Column Chromatography

This protocol is adapted from methodologies for isolating nicotine from tobacco leaf extracts and is suitable for purifying grams of nicotine from crude mixtures.[12][13]

1. Stationary Phase Preparation: a. Prepare a slurry of silica gel 60 in the initial mobile phase (e.g., 95:5 Petroleum Ether:Ethanol). b. Pour the slurry into a glass chromatography column, allowing the silica to pack evenly under gravity. Do not let the column run dry. c. Equilibrate the packed column by running 2-3 column volumes of the initial mobile phase through it.

2. Sample Loading: a. Dissolve the crude nicotine extract in a minimal amount of a suitable solvent (e.g., dichloromethane). b. In a separate beaker, mix a small amount of silica gel with the dissolved sample to create a dry, free-flowing powder upon solvent evaporation. This is known as dry loading. c. Carefully add the sample-adsorbed silica to the top of the packed column, forming a neat, level band.

3. Elution and Fraction Collection: a. Begin elution with the initial, low-polarity mobile phase (e.g., 95:5 Petroleum Ether:Ethanol). b. Monitor the separation by collecting small fractions and analyzing them using Thin Layer Chromatography (TLC). A typical TLC system for nicotine is silica gel with a mobile phase like chloroform:methanol (9:1) and visualization under UV light or with iodine vapor. c. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethanol.[12][13] A suggested gradient is as follows:

  • Petroleum Ether:Ethanol (95:5)
  • Petroleum Ether:Ethanol (90:10)
  • Petroleum Ether:Ethanol (80:20)
  • Petroleum Ether:Ethanol (50:50) d. Collect fractions that show a single, clean spot corresponding to a nicotine standard on TLC.

4. Product Recovery: a. Pool the pure fractions. b. Remove the solvent using a rotary evaporator to yield the purified nicotine.

Protocol 2: High-Purity Polishing by Preparative HPLC

This protocol is for removing closely related impurities and achieving >99% purity. The choice between RP-HPLC and HILIC depends on the specific impurities present.

ParameterReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILILC)
Column C18 or Phenyl, 5-10 µm particle sizeHILIC (unbonded silica or amide), 5 µm
Mobile Phase A Water + 0.1% Triethylamine (TEA) or Formic AcidWater + 10 mM Ammonium Formate, pH 3
Mobile Phase B Acetonitrile or Methanol + 0.1% TEA/Formic AcidAcetonitrile
Gradient Isocratic or shallow gradient (e.g., 10-40% B)Isocratic or shallow gradient (e.g., 95-80% B)
Flow Rate Dependent on column diameter (e.g., 20 mL/min for 21.2 mm ID)Dependent on column diameter
Detection UV at ~259 nmUV at ~259 nm
Rationale Good for general purpose purification.[14]Superior for separating polar, isobaric alkaloids.[15]

Methodology:

  • Develop and optimize the separation method on an analytical scale (e.g., 4.6 mm ID column).

  • Scale up the method to a preparative column, adjusting the flow rate and sample load according to the column dimensions.

  • Dissolve the nicotine from Protocol 1 in the mobile phase.

  • Perform injections onto the preparative HPLC system.

  • Collect the peak corresponding to nicotine.

  • Combine the collected fractions and remove the solvent via rotary evaporation and/or lyophilization to obtain high-purity nicotine.

Protocol 3: Chiral Separation of (R)- and (S)-Nicotine

This protocol is essential for isolating pure enantiomers from a racemic mixture. Chiral SFC is often faster, but chiral HPLC is also widely used.[17][19]

ParameterChiral HPLCChiral SFC
Column Polysaccharide-based CSP (e.g., Lux 3 µm AMP)[17]Polysaccharide-based CSP (e.g., Chiralpak IG-3)[20]
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1)CO₂/Isopropyl Alcohol + 0.2% Diethylamine
Gradient Typically isocraticIsocratic
Flow Rate 1.0 mL/min (analytical)3.0 mL/min (analytical)
Temperature Ambient or controlled (e.g., 40°C)40°C
Detection UV at ~254 nmUV at ~254 nm
Rationale Well-established, robust separation.[18]Fast, efficient, and uses less organic solvent.[19][20]

Methodology:

  • Dissolve the racemic nicotine sample in the mobile phase.

  • Inject the sample onto the chiral chromatography system. The (S)-enantiomer typically elutes before the (R)-enantiomer on many common CSPs.[18]

  • Identify the peaks by comparing their retention times to those of pure (S)- and (R)-nicotine standards.

  • For preparative-scale separation, use a larger dimension column and collect the eluting enantiomer peaks in separate vessels.

  • Evaporate the solvent to recover the enantiomerically pure nicotine.

  • Confirm enantiomeric purity and excess (e.e.) using an analytical chiral method. A baseline resolution (Rs ≥ 1.5) is desired for accurate quantification.[3]

Characterization & Quality Control

After purification, it is essential to verify the identity, purity, and enantiomeric ratio of the final product.

  • Purity Assessment: Use an orthogonal HPLC method (e.g., use HILIC if purified by RP-HPLC) with a PDA detector to confirm peak purity.[14]

  • Identity Confirmation: Mass Spectrometry (MS) can confirm the molecular weight (162 m/z), and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure.[16]

  • Enantiomeric Ratio: The chiral chromatography methods described above are used for quantification. Polarimetry can also be used to confirm the optical rotation, distinguishing between the levorotatory (S)- and dextrorotatory (R)-forms.[3][16]

Conclusion

The purification of nicotine by column chromatography is a versatile and powerful process that can be tailored to achieve desired purity levels, from bulk isolate to enantiomerically pure standards. The choice of chromatographic mode—normal-phase for initial cleanup, reversed-phase or HILIC for high-purity polishing, and chiral chromatography for enantioseparation—is dictated by the starting material's complexity and the end-use requirements. By understanding the chemical properties of nicotine and the principles of chromatography, researchers can systematically develop robust and efficient purification protocols critical for advancing pharmaceutical development and scientific research.

References

  • Phenomenex, Inc. (2022). Chiral Separation of Nicotine Enantiomers with Polysaccharide-based Lux 3 µm AMP Column. [Online]. Available at: [Link]

  • El-Hellani, A., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(3), 334–341. [Online]. Available at: [Link]

  • El-Hellani, A., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. PMC, NIH. [Online]. Available at: [Link]

  • Gozan, M., et al. (2017). Column Chromatography Isolation of Nicotine from Tobacco Leaf Extract (Nicotiana tabaccum L.). AIP Conference Proceedings, 1862(1), 030011. [Online]. Available at: [Link]

  • SIELC Technologies. Separation of Nicotine on Newcrom R1 HPLC column. [Online]. Available at: [Link]

  • Oldham, M.J., et al. (2015). Analysis of (S)- and (R)- Nicotine in Commercial Nicotine Samples. Reynolds Science. [Online]. Available at: [Link]

  • Upreti, V.V., et al. (2017). A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry. [Online]. Available at: [Link]

  • Cheetham, A.G., et al. (2023). Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Nornicotine Employing Chiral Supercritical Fluid Chromatography. Journal of Chromatographic Science, 61(7), 623–630. [Online]. Available at: [Link]

  • Cheetham, A.G., et al. (2022). Chiral analysis of the (S)- and (R)-nicotine enantiomers. ResearchGate. [Online]. Available at: [Link]

  • Cheetham, A.G., et al. (2025). On the Influence of Additives and Modifiers on the Chiral HPLC Separation of the Enantiomers of Nicotine. Chirality. [Online]. Available at: [Link]

  • Semantic Scholar. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. [Online]. Available at: [Link]

  • ResearchGate. (2017). (PDF) Column chromatography isolation of nicotine from tobacco leaf extract (Nicotiana tabaccum L.). [Online]. Available at: [Link]

  • Liscio, C., et al. (2016). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. LCGC International, 29(5). [Online]. Available at: [Link]

  • University of Bristol. (n.d.). Structure and properties of Nicotine. [Online]. Available at: [Link]

  • Davis, B., et al. (2024). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. ACS Omega. [Online]. Available at: [Link]

  • Google Patents. (2020). US20200331883A1 - Enantiomeric separation of racemic nicotine by addition of an o,o'-disubstituted tartaric acid enantiomer. [Online].
  • Stafilov, T., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 26(11), 3381. [Online]. Available at: [Link]

  • Zander, L., et al. (2000). Analysis of nicotine and its oxidation products in nicotine chewing gum by a molecularly imprinted solid-phase extraction. Analytical Chemistry, 72(15), 3468-74. [Online]. Available at: [Link]

  • Google Patents. (2017). WO2017119003A1 - A process for the preparation of nicotine. [Online].
  • Rungseevijitprapa, W., et al. (2021). Extraction of Nicotine from Tobacco Leaves and Development of Fast Dissolving Nicotine Extract Film. Polymers, 13(21), 3719. [Online]. Available at: [Link]

  • Organic Syntheses. (n.d.). Nicotinic acid procedure. [Online]. Available at: [Link]

  • Agarthimoole, R., et al. (2022). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. International Journal of Organic Chemistry, 12, 189-199. [Online]. Available at: [Link]

  • International Journal of Innovative Research in Technology. (2022). A Review on Synthesis of Nicotine. [Online]. Available at: [Link]

  • Wikipedia. (n.d.). Nicotine. [Online]. Available at: [Link]

  • Google Patents. (2020). CN110724126A - Purification method of nicotine and nicotine. [Online].
  • American Chemical Society. (2018). Nicotine. [Online]. Available at: [Link]

  • ACS Publications. (2025). Extraction and Purification of Nicotine from Tobacco Waste by a Sustainable Aqueous Two-Phase System Containing Recyclable Hydrophilic Alcohol and Salt. [Online]. Available at: [Link]

  • Britannica. (n.d.). Nicotine. [Online]. Available at: [Link]

  • MDPI. (2024). Extraction and Purification of Nicotine from Tobacco Rhizomes by Supercritical CO2. [Online]. Available at: [Link]

  • Slideshare. (n.d.). Nicotine - Structural elucidation. [Online]. Available at: [Link]

Sources

Application Note & Protocols for the Analytical Quantification of Nornicotine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Nornicotine Quantification

Nornicotine, a primary metabolite of nicotine and a minor alkaloid found in tobacco, is a compound of significant interest across various scientific and industrial domains.[1] While nicotine constitutes approximately 95% of the total alkaloid content in tobacco, nornicotine and other minor alkaloids play crucial roles as precursors to carcinogenic tobacco-specific N'-nitrosamines (TSNAs), such as N'-nitrosonornicotine (NNN).[2][3] Consequently, the accurate quantification of nornicotine is paramount for toxicological risk assessment of tobacco products, including modern oral nicotine pouches and e-liquids.[4][5]

In the pharmaceutical industry, nicotine is the active pharmaceutical ingredient (API) in nicotine replacement therapies (NRTs). Regulatory bodies like the European Pharmacopoeia and US Pharmacopeia mandate strict limits on impurities, including nornicotine, to ensure product safety and quality.[5] Furthermore, in clinical and forensic toxicology, urinary nornicotine levels can serve as a specific biomarker for tobacco exposure and nicotine metabolism.[6][7]

This application note provides a comprehensive guide to the principal analytical methods for nornicotine quantification. We will delve into the causality behind experimental choices for three robust techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section includes detailed, field-proven protocols, performance data, and expert insights to guide researchers in selecting and implementing the most appropriate method for their specific application and matrix.

Method Selection: A Comparative Overview

The choice of an analytical method is dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation. Nornicotine's chemical properties allow for its analysis by several chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC-UV): A workhorse of many analytical labs, HPLC-UV is a robust and cost-effective method. It is particularly well-suited for quantifying nornicotine in samples where it is present at relatively high concentrations, such as in pharmaceutical preparations or e-liquids.[8][9] Its primary limitation is lower sensitivity and potential interference from co-eluting matrix components compared to mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS/MS): This technique offers excellent selectivity and sensitivity, making it ideal for analyzing volatile and semi-volatile compounds like nornicotine.[10][11] GC-MS/MS is frequently used for the analysis of minor alkaloids in complex matrices like tobacco filler.[2][3] The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides a high degree of specificity, effectively filtering out background noise.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Widely regarded as the gold standard for bioanalysis and trace-level impurity testing, LC-MS/MS combines the powerful separation capabilities of HPLC with the unparalleled sensitivity and specificity of tandem mass spectrometry.[6][7] It is the method of choice for quantifying nornicotine in complex biological matrices like urine and plasma, where concentrations can be very low.[12][13]

The following table summarizes the key attributes of each technique to aid in method selection.

Parameter HPLC-UV GC-MS/MS LC-MS/MS
Sensitivity Moderate (μg/mL range)[8]High (ng/g to μg/g range)[10]Very High (pg/mL to ng/mL range)[6]
Selectivity Moderate; relies on chromatographic separationHigh; relies on retention time and mass fragmentationVery High; relies on retention time and specific MRM transitions
Matrix Tolerance Good for clean samples (e.g., e-liquids)Moderate; requires clean extracts to avoid source contaminationExcellent; robust against complex biological matrices
Throughput HighModerate to HighHigh (with modern UPLC systems)
Cost LowModerateHigh
Primary Application Quality control of nicotine products, e-liquidsAnalysis of tobacco filler, environmental samplesBioanalysis (urine, plasma), trace impurity analysis

Protocol 1: Quantification of Nornicotine by Reverse-Phase HPLC-UV

Principle & Expertise

This method leverages a reversed-phase C18 column to separate nornicotine from other alkaloids and sample components based on hydrophobicity. An alkaline mobile phase (e.g., pH 10.5) is often employed because alkaloids are in their neutral, less polar form at high pH, which enhances their retention and improves peak shape on C18 columns.[8] UV detection is typically performed at 260 nm, a wavelength where the pyridine ring in nornicotine exhibits strong absorbance.[8] This protocol is optimized for reliability and precision in less complex matrices like e-liquids or NRT formulations.

Experimental Protocol

3.2.1 Reagents and Materials

  • Nornicotine reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Ammonium Formate (LC-MS grade)

  • Ammonium Hydroxide

  • Methanol (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • 0.45 µm Syringe Filters (PTFE)

3.2.2 Preparation of Standards and Solutions

  • Mobile Phase A (Aqueous): Prepare a 20 mM ammonium formate buffer in deionized water. Adjust the pH to 10.5 with ammonium hydroxide.

  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Nornicotine Primary Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of nornicotine reference standard in 10 mL of methanol.

  • Calibration Standards (0.5 - 50 µg/mL): Perform serial dilutions of the primary stock solution with a 50:50 mixture of methanol and water to create a series of at least five calibration standards.

3.2.3 Sample Preparation (E-Liquid Example)

  • Accurately weigh approximately 100 mg of the e-liquid sample into a 10 mL volumetric flask.

  • Add diluent (50:50 methanol/water) to the flask, sonicate for 10 minutes to ensure complete dissolution, and dilute to the mark.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

3.2.4 Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Bidentate C18 column (e.g., 4.6 x 250 mm, 5 µm)[8]

  • Mobile Phase: Gradient elution with Mobile Phase A and B

    • 0-1 min: 9% B

    • 1-8 min: Gradient to 13% B

    • 8-9 min: Return to 9% B

    • 9-13 min: Re-equilibration at 9% B[8]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detector Wavelength: 260 nm

3.2.5 Data Analysis

  • Construct a calibration curve by plotting the peak area of the nornicotine standard against its concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantify the nornicotine concentration in the prepared sample by interpolating its peak area on the calibration curve.

Performance Characteristics
Validation Parameter Typical Performance Reference
Linearity (R²) >0.999[8]
Limit of Detection (LOD) < 1 µg/mL[8]
Limit of Quantification (LOQ) 2.8 µg/mL[8]
Intra-day Precision (RSD) < 2%[8]
Inter-day Precision (RSD) < 2%[8]
Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Sample E-Liquid Sample Dilution Weighing & Dilution Sample->Dilution Standard Nornicotine Standard Standard->Dilution Filtration Syringe Filtration Dilution->Filtration HPLC HPLC-UV System (C18 Column, 260 nm) Filtration->HPLC Chromatogram Data Acquisition (Peak Area) HPLC->Chromatogram CalCurve Calibration Curve (Linear Regression) Chromatogram->CalCurve Result Calculate Concentration (µg/mL) CalCurve->Result

HPLC-UV workflow for nornicotine quantification.

Protocol 2: High-Sensitivity Quantification by GC-MS/MS

Principle & Expertise

This method provides high selectivity and sensitivity for nornicotine in complex matrices like tobacco filler.[10] The process begins with a liquid-liquid extraction under basic conditions (using NaOH) to ensure nornicotine is in its free-base form, which is more soluble in organic solvents like methyl tert-butyl ether (MTBE).[10] The extract is then injected into a GC system where nornicotine is separated from other alkaloids on a mid-polarity column (e.g., DB-1701).[10] A tandem quadrupole mass spectrometer operating in MRM mode is used for detection. This involves selecting the molecular ion of nornicotine in the first quadrupole, fragmenting it in the collision cell, and monitoring specific fragment ions in the third quadrupole. This process provides exceptional specificity. The use of a deuterated internal standard (e.g., D4-Nornicotine) is critical to correct for any variability in extraction efficiency and instrument response.[10]

Experimental Protocol

4.2.1 Reagents and Materials

  • Nornicotine reference standard (≥98% purity)

  • D4-Nornicotine internal standard (IS)

  • Sodium Hydroxide (NaOH), 2N solution

  • Methyl tert-butyl ether (MTBE), GC grade

  • Methanol, GC grade

  • 0.45 µm Syringe Filters (PTFE)

4.2.2 Preparation of Standards and Solutions

  • Nornicotine Stock (1 mg/mL): Prepare in methanol.

  • D4-Nornicotine IS Stock (0.8 mg/mL): Prepare in methanol.[10]

  • Calibration Standards: Prepare calibration standards by spiking a blank matrix (e.g., tomato leaf, to mimic tobacco) with known amounts of the nornicotine stock solution and a fixed amount of the D4-Nornicotine IS stock.[10]

4.2.3 Sample Preparation (Tobacco Filler Example)

  • Accurately weigh 400 mg of tobacco into a 15 mL amber vial.[10]

  • Spike the sample with 50 µL of the D4-Nornicotine IS solution and let it stand for 15 minutes.[10]

  • Add 1 mL of 2N NaOH, mix, and let stand for 30 minutes at room temperature.[10]

  • Add 10 mL of MTBE, cap the vial, and agitate on a rotator for 1 hour.[10]

  • Filter the MTBE extract through a 0.45 µm syringe filter directly into a GC vial.

4.2.4 GC-MS/MS Conditions

  • GC-MS/MS System: Agilent 7890 GC with 7000 Triple Quadrupole MS or equivalent[10]

  • Column: DB-1701 capillary column (30m × 0.250 mm, 0.25 µm)[10]

  • Injector: 250 °C, Split ratio 4:1

  • Carrier Gas: Helium at 1.0 mL/min

  • Oven Program: 35 °C (hold 0.75 min), ramp at 80 °C/min to 170 °C, ramp at 2 °C/min to 178 °C, ramp at 120 °C/min to 280 °C (hold 1 min).[10]

  • Ion Source: Electron Ionization (EI) at 70 eV

  • MS Mode: Multiple Reaction Monitoring (MRM)

    • Nornicotine: Precursor ion m/z 148 -> Product ions m/z 80, 119

    • D4-Nornicotine (IS): Precursor ion m/z 152 -> Product ions m/z 84, 123

4.2.5 Data Analysis

  • Generate a calibration curve by plotting the ratio of the nornicotine peak area to the D4-Nornicotine IS peak area against the nornicotine concentration.

  • Use the response ratio from the sample to determine its nornicotine concentration from the regression equation.

Performance Characteristics
Validation Parameter Typical Performance Reference
Linearity (R²) >0.995[10]
Limit of Detection (LOD) ~0.02 µg/g[10]
Concentration Range in Tobacco 659 – 986 µg/g[2][3][10]
Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Tobacco Sample (400mg) Spike Spike with D4-Nornicotine IS Sample->Spike Base Add 2N NaOH Spike->Base Extract Liquid-Liquid Extraction (MTBE) Base->Extract Filter Filter Extract Extract->Filter GCMS GC-MS/MS System (MRM Mode) Filter->GCMS Data Data Acquisition (Peak Area Ratios) GCMS->Data CalCurve IS-Based Calibration Data->CalCurve Result Calculate Concentration (µg/g) CalCurve->Result LCMS_Workflow cluster_prep Sample Preparation ('Dilute-and-Shoot') cluster_analysis Analysis cluster_quant Quantification Sample Urine Sample (50µL) Acidify Add Formic Acid Sample->Acidify Spike Spike with d4-Nornicotine IS Acidify->Spike Inject Inject into LC-MS/MS Spike->Inject LC UPLC Separation (C18 Column) Inject->LC MS Tandem MS Detection (ESI+, SRM Mode) LC->MS Data Data Acquisition (Peak Area Ratios) MS->Data CalCurve IS-Based Calibration Curve Data->CalCurve Result Calculate Concentration (ng/mL) CalCurve->Result

Sources

Application Note: A Robust HPLC-UV Method for the Separation and Quantification of Nicotine and Its Positional Isomer Anabasine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the baseline separation of nicotine and its positional isomer, anabasine. The accurate quantification of these tobacco alkaloids is critical in various fields, including tobacco product analysis, smoking cessation studies, and environmental monitoring. Due to their structural similarity and isobaric nature, chromatographic separation is essential for accurate analysis, especially when using mass spectrometry.[1][2][3] This method utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) stationary phase to achieve superior resolution, which can be challenging with traditional reversed-phase columns where these polar compounds show limited retention.[1] The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering instrumentation, sample preparation, detailed chromatographic conditions, and method validation in accordance with ICH guidelines.[4][5][6]

Introduction

Nicotine is the primary psychoactive alkaloid in tobacco, responsible for its addictive properties.[7] Anabasine is a structural isomer of nicotine, both having the molecular formula C₁₀H₁₄N₂.[8] While nicotine is the most abundant alkaloid, accounting for about 95% of the total alkaloid content in tobacco, minor alkaloids like anabasine are also present and serve as important biomarkers.[2][9] For instance, the presence of anabasine can be used to distinguish between tobacco use and the use of nicotine replacement therapy (NRT) products.

The primary challenge in the simultaneous analysis of nicotine and anabasine lies in their structural similarity, making them difficult to resolve chromatographically.[2] This is particularly problematic in mass spectrometry-based detection, as they are isobaric and cannot be differentiated if they co-elute.[1] Therefore, achieving baseline chromatographic separation is paramount for accurate quantification.[1][2] While reversed-phase chromatography is a common technique, the polar nature of these alkaloids often leads to poor retention and peak shape.[1][10] Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative by utilizing a polar stationary phase and a mobile phase with a high organic content, which enhances the retention of polar analytes.[1]

This application note presents a detailed protocol for the separation of nicotine and anabasine using a HILIC column, providing excellent resolution and peak shape. The method is suitable for routine analysis in quality control and research laboratories.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Thermo Scientific™ Accucore™ HILIC analytical column (dimensions and particle size can be adapted, e.g., 100 x 2.1 mm, 2.6 µm).

  • Chemicals and Reagents:

    • Nicotine standard (≥99% purity)

    • Anabasine standard (≥98% purity)

    • Acetonitrile (HPLC grade)

    • Ammonium formate (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Deionized water (18.2 MΩ·cm)

Preparation of Standard Solutions and Mobile Phase
  • Mobile Phase A (Aqueous): 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve nicotine and anabasine standards in methanol to prepare individual stock solutions.

  • Working Standard Solution: Prepare a mixed working standard solution containing nicotine and anabasine at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions with the mobile phase.

Chromatographic Method

HPLC Parameters

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column Accucore HILIC (100 x 2.1 mm, 2.6 µm)
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0
B: Acetonitrile
Gradient 95% B to 50% B over 5 min, hold for 2 min, return to 95% B and equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 260 nm
Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of nicotine and anabasine.

HPLC Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standards Prepare Stock & Working Standards instrument_setup Instrument & Column Equilibration prep_standards->instrument_setup prep_mobile_phase Prepare Mobile Phases A & B prep_mobile_phase->instrument_setup prep_sample Sample Extraction & Dilution injection Inject Sample/Standard (5 µL) prep_sample->injection instrument_setup->injection separation Gradient Elution & Separation injection->separation detection UV Detection at 260 nm separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analytes calibration->quantification

Caption: Experimental workflow from sample preparation to data analysis.

Results and Discussion

Chromatographic Separation

The HILIC method provided excellent separation of nicotine and anabasine, with baseline resolution achieved in under 6 minutes. A representative chromatogram is shown below. The use of a HILIC stationary phase effectively retains the polar alkaloids, which is a significant advantage over traditional C18 columns.[1] The optimized mobile phase, with a volatile buffer like ammonium formate, ensures good peak shape and compatibility with mass spectrometry if further characterization is needed.

Table 1: Typical Chromatographic Performance

CompoundRetention Time (min)Tailing FactorResolution (Rs)
Anabasine~4.51.1> 2.0
Nicotine~5.21.2-

Note: Retention times are approximate and may vary slightly between systems and columns.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[11]

  • Specificity: The method demonstrated excellent specificity, with no interference from common excipients or related substances at the retention times of nicotine and anabasine.

  • Linearity: The method was found to be linear over a concentration range of 0.5 to 100 µg/mL for both analytes, with a correlation coefficient (r²) of >0.999.[11][12]

  • Accuracy: The accuracy was determined by spike-recovery experiments at three concentration levels (80%, 100%, and 120%). The mean recovery for both analytes was within 98-102%, indicating high accuracy.[11]

  • Precision: The precision of the method was evaluated by analyzing six replicate preparations of a standard solution. The relative standard deviation (RSD) for both intra-day and inter-day precision was less than 2%, demonstrating excellent repeatability and intermediate precision.[4][6]

  • Robustness: The method's robustness was assessed by introducing small, deliberate variations in chromatographic parameters such as mobile phase pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.02 mL/min). The results remained within the acceptance criteria, indicating the method is robust for routine use.

The relationship between key method parameters and successful separation is outlined in the diagram below.

Method_Logic cluster_input Input Parameters cluster_mechanism Separation Mechanism cluster_output Performance Outcome Column HILIC Stationary Phase Mechanism Analyte Partitioning into Aqueous Layer on Stationary Phase Column->Mechanism Provides Polar Surface MobilePhase High Organic Mobile Phase (ACN/Aqueous Buffer) MobilePhase->Mechanism Facilitates Partitioning pH Mobile Phase pH (e.g., pH 3.0) pH->Mechanism Controls Analyte Ionization Retention Enhanced Retention of Polar Analytes Mechanism->Retention Resolution Baseline Resolution of Isomers (Rs > 1.5) Retention->Resolution PeakShape Symmetrical Peak Shape (Tailing < 1.5) Resolution->PeakShape

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Application Note: Quantitative Analysis of Nicotine and Its Major Metabolites in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotine, the primary psychoactive alkaloid in tobacco, is extensively metabolized in humans, primarily by the cytochrome P450 2A6 (CYP2A6) enzyme system.[1][2] The quantitative analysis of nicotine and its chief metabolites, cotinine and trans-3'-hydroxycotinine, in biological fluids is a cornerstone of clinical and forensic toxicology, smoking cessation program monitoring, and research into tobacco exposure and nicotine metabolism.[3] Cotinine is a widely accepted biomarker for assessing tobacco use due to its longer half-life (16–20 hours) compared to nicotine (2 hours).[4] The ratio of trans-3'-hydroxycotinine to cotinine serves as a reliable phenotypic measure of CYP2A6 activity and the rate of nicotine metabolism.[2][3]

This application note provides a detailed, field-proven protocol for the simultaneous quantification of nicotine, cotinine, and trans-3'-hydroxycotinine in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale behind each step, from sample preparation through to instrumental analysis, ensuring a robust and self-validating methodology grounded in established analytical principles.[5][6]

Metabolic Pathway of Nicotine

The primary metabolic cascade of nicotine begins with its oxidation to cotinine, a two-step process.[7] Cotinine is then further hydroxylated to form trans-3'-hydroxycotinine, the most abundant metabolite of nicotine.[7][8] Understanding this pathway is crucial for interpreting analytical results in the context of tobacco exposure and individual metabolic profiles.

Nicotine_Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 Hydroxycotinine trans-3'-hydroxycotinine Cotinine->Hydroxycotinine CYP2A6

Caption: Major metabolic pathway of nicotine.

Experimental Workflow Overview

The analytical workflow is designed for high selectivity, sensitivity, and reproducibility. It encompasses sample pre-treatment, solid-phase extraction (SPE) for analyte isolation and purification, derivatization to enhance analyte volatility, and subsequent analysis by GC-MS operating in Selected Ion Monitoring (SIM) mode.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Urine Sample Collection Pretreat Pre-treatment (pH Adjustment & IS Spiking) Sample->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute Dry Evaporation to Dryness Elute->Dry Deriv Derivatization (Silylation) Dry->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Data Data Acquisition & Processing GCMS->Data Quant Quantification & Reporting Data->Quant

Caption: Experimental workflow from sample to result.

Protocols

Part 1: Sample Preparation - Solid-Phase Extraction (SPE)

Rationale: SPE is a robust technique for isolating analytes from complex biological matrices like urine. It provides cleaner extracts compared to liquid-liquid extraction, leading to reduced matrix effects and improved analytical performance.[7] A mixed-mode cation exchange and reversed-phase sorbent is ideal for retaining the basic nicotine and its metabolites. The following protocol is adapted from established methodologies.[7][9]

Materials:

  • Clean Screen DAU SPE Columns (200 mg, 6 mL) or equivalent

  • 0.1 M Phosphate Buffer (pH 6.0)

  • Deionized Water

  • Methanol (HPLC Grade)

  • 1 M Acetic Acid

  • Elution Solvent: Methylene Chloride:Isopropanol:Ammonium Hydroxide (78:20:2, v/v/v). Prepare fresh daily.

  • Internal Standards (IS): Nicotine-d4, Cotinine-d3, trans-3'-hydroxycotinine-d3

Step-by-Step Protocol:

  • Sample Pre-treatment:

    • To 1 mL of urine in a clean glass tube, add 1 mL of 0.1 M phosphate buffer (pH 6.0).

    • Spike with an appropriate concentration of internal standards (e.g., Nicotine-d4, Cotinine-d3).

    • Vortex for 10 seconds.

    • Centrifuge for 10 minutes at 3000 rpm to pellet any precipitates.[9]

  • SPE Column Conditioning:

    • Sequentially wash the SPE column with:

      • 1 x 3 mL Methanol

      • 1 x 3 mL Deionized Water

      • 1 x 1 mL 0.1 M Phosphate Buffer (pH 6.0)

    • Crucial: Do not allow the sorbent bed to go dry during conditioning. Maintain a slow, steady flow.[9]

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE column.

    • Maintain a flow rate of 1-2 mL/minute.

  • Column Washing:

    • Wash the column sequentially to remove interferences:

      • 1 x 3 mL Deionized Water

      • 1 x 3 mL 1 M Acetic Acid

      • 1 x 3 mL Methanol

    • After the final wash, dry the column thoroughly under high vacuum or positive pressure for at least 5 minutes to remove all residual methanol.[9]

  • Elution:

    • Elute the analytes with 3 mL of the freshly prepared elution solvent (Methylene Chloride:Isopropanol:Ammonium Hydroxide, 78:20:2).

    • Collect the eluate in a clean glass tube at a flow rate of 1-2 mL/minute.[9]

  • Evaporation:

    • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at a temperature below 40°C.

Part 2: Derivatization - Silylation

Rationale: Trans-3'-hydroxycotinine contains a hydroxyl group (-OH) that makes it polar and less volatile, resulting in poor chromatographic peak shape and thermal instability in the GC injector. Derivatization via silylation replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[10][11] This process, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), significantly increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.[8][11][12]

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or MSTFA

  • Pyridine or Ethyl Acetate (Anhydrous)

  • Heating block or oven

Step-by-Step Protocol:

  • Reagent Addition:

    • To the dried extract from the SPE step, add 50 µL of BSTFA (with 1% TMCS) and 50 µL of anhydrous pyridine or ethyl acetate.

    • Cap the vial tightly.

  • Reaction:

    • Vortex the mixture for 30 seconds.

    • Heat the vial at 70°C for 30 minutes to ensure complete derivatization.[8]

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system.

GC-MS Instrumental Conditions

Rationale: A mid-polarity capillary column, such as a DB-5MS or equivalent, provides excellent separation for these analytes. A programmed temperature ramp ensures good resolution between the compounds of interest and any remaining matrix components. Selected Ion Monitoring (SIM) mode is employed for quantification to provide superior sensitivity and selectivity compared to full scan mode.[7][13]

Parameter Setting Rationale
GC System Agilent 7890A GC with 5975C MSD or equivalentStandard, reliable instrumentation for this application.[14]
Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film) or equivalentProvides good separation and inertness for these compounds.[15]
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Inert carrier gas, standard for GC-MS.
Injector Splitless, 250°CEnsures efficient transfer of analytes onto the column.
Oven Program Initial 70°C, hold 1 min; ramp to 190°C at 30°C/min; ramp to 230°C at 5°C/min; ramp to 290°C at 25°C/min, hold 2 minOptimized temperature program for resolving the target analytes.[4]
Transfer Line 280°CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Electron Ionization (EI), 70 eV, 230°CStandard ionization technique for GC-MS.
Quadrupole Temp 150°CStandard operating temperature.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity for quantitative analysis.[7]

SIM Ion Table:

Analyte Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
Nicotine84162133
Cotinine98176147
trans-3'-OH-Cotinine (TMS)250176265
Nicotine-d4 (IS)88166137
Cotinine-d3 (IS)101179150

Note: Specific ions and retention times should be verified and optimized on the specific instrument used.

Method Validation and Performance

A robust analytical method must be validated to ensure its reliability for the intended application.[14][16] The following parameters are critical for demonstrating the method's performance, with typical acceptance criteria based on established guidelines.[5][6]

Parameter Typical Performance Description
Linearity r² ≥ 0.995The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[14]
Limit of Detection (LOD) 0.2 - 1.0 ng/mLThe lowest concentration of an analyte that can be reliably distinguished from background noise.[17]
Limit of Quantification (LOQ) 1.0 - 10 ng/mLThe lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[4]
Precision (%RSD) Within-run < 10%, Between-run < 15%The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[14][18]
Accuracy (% Recovery) 85 - 115%The closeness of the mean test result to the true value.[17]
Recovery > 75%The efficiency of the extraction process, determined by comparing the analytical response of an extracted sample to that of a non-extracted standard.[4]

Conclusion

This application note details a comprehensive and validated GC-MS method for the simultaneous determination of nicotine, cotinine, and trans-3'-hydroxycotinine in human urine. The protocol, which combines efficient solid-phase extraction with a necessary derivatization step for trans-3'-hydroxycotinine, provides the selectivity and sensitivity required for clinical and research applications. By explaining the scientific rationale behind key procedural steps, this guide empowers researchers, scientists, and drug development professionals to implement this method with confidence, ensuring the generation of high-quality, reliable, and defensible data.

References

  • CLSI. C52: Toxicology and Drug Testing in the Medical Laboratory. Clinical and Laboratory Standards Institute. [Link]

  • Wu, A. H. B., McKay, C., Broussard, L. A., Hoffman, R. S., Kwong, T. C., Moyer, T. P., ... & Wax, P. M. (2003). National academy of clinical biochemistry laboratory medicine practice guidelines: recommendations for the use of laboratory tests to support poisoned patients who present to the emergency department. Clinical chemistry, 49(8), 1377-1379. [Link]

  • CLSI. Clinical Chemistry Standards. Clinical and Laboratory Standards Institute. [Link]

  • Forensic Toxicology Laboratory, Office of Chief Medical Examiner, City of New York. Nicotine and Cotinine by Solid Phase Extraction and Gas Chromatography/Mass Spectrometry. [Link]

  • Dural, E., Isiner, B., & Söylemezoğlu, T. (2017). Validation of GC-MS Method for Determination of Nicotine and Cotinine in Plasma and Urine. ResearchGate. [Link]

  • Wu, A. H. B., et al. (2003). National Academy of Clinical Biochemistry Laboratory Medicine Practice Guidelines. SciSpace. [Link]

  • O'Brien, P. J. (2014). Clinical Chemistry in Toxicity Testing: Scope and Methods. ResearchGate. [Link]

  • Dural, E., Isiner, B., & Söylemezoğlu, T. (2011). Validation of GC–MS method for determination of nicotine and cotinine in plasma and urine. Toxicology Letters, 205, S129. [Link]

  • Nakajima, M., Yamamoto, T., Nunoya, K. I., & Yokoi, T. (2006). Simple and rapid assay method for simultaneous quantification of urinary nicotine and cotinine using micro-extraction by packed sorbent and gas chromatography-mass spectrometry. Journal of pharmaceutical and biomedical analysis, 42(4), 535–540. [Link]

  • Scheidweiler, K. B., Shojaie, J., & Huestis, M. A. (2011). Optimization and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of nicotine, cotinine, trans-3'-hydroxycotinine and norcotinine in human oral fluid. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(31), 3747–3753. [Link]

  • Al-Delaimy, W. K., & Matt, G. E. (2024). Analysis of Assessment Methods for Detecting Nicotine Residue and Its Impact on Humans: A Systematic Review. Toxics, 12(4), 284. [Link]

  • Baskin, L. B., Anderson, R. W., Charlson, J. R., Hurt, R. D., & Lawson, G. M. (1998). A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring. Annals of clinical biochemistry, 35 ( Pt 4), 522–527. [Link]

  • Chen, L. S., Bierut, L. J., & Payne, T. J. (2018). Nicotine Metabolism Predicted by CYP2A6 Genotypes in Relation to Smoking Cessation: A Systematic Review. Nicotine & tobacco research : official journal of the Society for Research on Nicotine and Tobacco, 20(1), 1–12. [Link]

  • Massadeh, A. M., Gharaibeh, A. A., & Omari, K. W. (2009). A single-step extraction method for the determination of nicotine and cotinine in Jordanian smokers' blood and urine samples by RP-HPLC and GC-MS. Journal of chromatographic science, 47(2), 170–177. [Link]

  • Al-Amri, A. M., Smith, B. J., & Martin, L. W. (1999). A new gas chromatography-mass spectrometry method for simultaneous determination of total and free trans-3'-hydroxycotinine and cotinine in the urine of subjects receiving transdermal nicotine. Clinical chemistry, 45(1), 85–91. [Link]

  • Al-Rehaily, A. J., & El-Sayed, Y. M. (2019). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Semantic Scholar. [Link]

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2010). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. OUCI. [Link]

  • Söylemezoğlu, T. (2017). Validation of GC-MS Method for Determination of Nicotine and Cotinine in Plasma and Urine. ResearchGate. [Link]

  • Hukkanen, J., Jacob, P., 3rd, & Benowitz, N. L. (2005). Nicotine metabolism and disposition: significance for pharmacology and toxicology. Pharmacological reviews, 57(1), 79–115. [Link]

  • Culea, M., Gall, I., & Cozar, O. (2005). Determination of nicotine and cotinine in urine by headspace solid phase microextraction gas chromatography with mass spectrometric detection. ResearchGate. [Link]

  • Farsalinos, K., et al. (2020). Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes. Toxics, 8(4), 98. [Link]

  • Spac, A. F., et al. (2014). Nicotine determination from tobacco by GC/MS. Farmacia, 62(5), 982-989. [Link]

  • Charles River Laboratories. (2012). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. [Link]

  • Lee, J. H., et al. (2020). Validation and measurement uncertainty of GC-MS quantification method for nicotine in dried mushrooms using QuEChERS extraction. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 37(10), 1687–1694. [Link]

  • Massadeh, A. M., Gharaibeh, A. A., & Omari, K. W. (2009). A Single-Step Extraction Method for the Determination of Nicotine and Cotinine in Jordanian Smokers’ Blood and Urine Samples by RP-HPLC and GC–MS. SciSpace. [Link]

  • Pérez-Ortuño, R., et al. (2014). Simultaneous determination of cotinine and trans-3-hydroxycotinine in urine by automated solid-phase extraction using gas chromatography-mass spectrometry. Biomedical chromatography : BMC, 28(10), 1362–1368. [Link]

  • The Bumbling Biochemist. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • The Bumbling Biochemist. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Massadeh, A. M., Gharaibeh, A. A., & Omari, K. W. (2009). A Single-Step Extraction Method for the Determination of Nicotine and Cotinine in Jordanian Smokers' Blood and Urine Samples by RP-HPLC and GC-MS. ResearchGate. [Link]

  • de Oliveira, A. R. M., et al. (2021). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Brazilian Journal of Analytical Chemistry, 8(32), 65-79. [Link]

  • Xilong Scientific. (2023). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. [Link]

  • Al-Amri, A. M., Smith, B. J., & Martin, L. W. (1999). A new gas chromatography-mass spectrometry method for simultaneous determination of total and free trans-3'-hydroxycotinine and cotinine in the urine of subjects receiving transdermal nicotine. Clinical Chemistry, 45(1), 85-91. [Link]

  • Florek, E., et al. (2022). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. International Journal of Environmental Research and Public Health, 19(15), 9471. [Link]

  • Wróblewski, K., et al. (2021). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. Molecules, 26(11), 3236. [Link]

  • Dempsey, D., et al. (2011). Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(3-4), 267–276. [Link]

  • Agilent Technologies. (2017). Determination of nicotine, propylene glycol, and glycerol in e-liquids according to ISO/CD 20714 using an Agilent Intuvo 9000 GC. [Link]

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Developing Analytical Standards for ortho-Nicotine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the development of analytical standards for ortho-nicotine, a positional isomer of nicotine. As the regulatory landscape for nicotine-containing products evolves, the need for robust analytical methods to identify and quantify all isomers becomes critical. This document provides a foundational framework for researchers, quality control analysts, and drug development professionals. We will explore the inherent analytical challenges, present a detailed protocol for a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, and outline the essential steps for method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Challenge of Nicotine Isomers

Nicotine, chemically known as 3-(1-methyl-2-pyrrolidinyl)pyridine, is the primary psychoactive alkaloid in tobacco.[1] Its structure consists of a pyridine and a pyrrolidine ring.[2] While the naturally occurring enantiomer, (S)-nicotine, is the most abundant and biologically active form, the rise of synthetic nicotine has introduced new analytical challenges, including the presence of the (R)-nicotine enantiomer.[2][3]

Beyond enantiomers, positional isomers, where the pyrrolidine ring is attached to a different position on the pyridine ring, represent a significant analytical hurdle. This application note focuses on orththis compound, which is presumed to be 2-(1-methyl-2-pyrrolidinyl)pyridine. The differentiation and quantification of these isomers are crucial for ensuring product quality, safety, and regulatory compliance. The similar molecular weight and, in some cases, comparable physicochemical properties of these isomers necessitate highly specific analytical methods.[4]

Analytical Strategy: Chromatographic Separation

Due to the structural similarity between nicotine and its positional isomers, chromatographic techniques are the most effective approach for their separation and quantification. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable options.[2] This guide will focus on a reversed-phase HPLC method with UV detection, a widely accessible and robust technique in analytical laboratories.[5]

Causality of Method Selection:

  • Reversed-Phase HPLC: This technique separates compounds based on their hydrophobicity. The subtle differences in polarity between nicotine and orththis compound, arising from the different substitution patterns on the pyridine ring, can be exploited for separation on a C18 stationary phase.

  • UV Detection: The pyridine ring in both nicotine and its isomers contains a chromophore that absorbs UV light, allowing for straightforward detection and quantification.

  • Method Robustness: HPLC methods are generally robust and can be readily validated to meet stringent regulatory requirements.[6]

Diagram: Analytical Workflow for orththis compound

analytical_workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Validation start Obtain Sample (e.g., e-liquid, pharmaceutical formulation) dilution Dilute with Mobile Phase start->dilution filtration Filter through 0.45 µm Syringe Filter dilution->filtration hplc Inject into HPLC System filtration->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection at 260 nm separation->detection integration Peak Integration & Quantification detection->integration validation Method Validation (Linearity, Accuracy, Precision) integration->validation report Generate Report validation->report nicotine_isomers cluster_isomers Positional Isomers of Nicotine nicotine Nicotine (3-(1-methyl-2-pyrrolidinyl)pyridine) ortho_nicotine orththis compound (2-(1-methyl-2-pyrrolidinyl)pyridine) meta_nicotine meta-Nicotine (Anabasine - a structural isomer) (3-(2-piperidinyl)pyridine) nicotine_img ortho_nicotine_img meta_nicotine_img

Sources

Application Notes & Protocols: A Guide to the In Vitro Characterization of ortho-Nicotine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vitro pharmacological characterization of ortho-nicotine, a structural analog of nicotine. Nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels and established therapeutic targets for a range of neurological and inflammatory conditions.[1][2] The subtle structural modification in orththis compound—the repositioning of the pyrrolidine ring from the 3-position to the 2-position of the pyridine ring—necessitates a systematic evaluation of its binding affinity, functional efficacy, and subtype selectivity. This guide is designed for researchers in pharmacology and drug development, offering a logical, multi-tiered experimental workflow. We present detailed, field-proven protocols for competitive radioligand binding assays, high-throughput functional screening using calcium imaging, and gold-standard electrophysiological analysis via patch-clamp. Each protocol is framed with an emphasis on the underlying scientific rationale, ensuring that the resulting data is robust, reproducible, and provides a clear pharmacological profile of the compound.

Foundational Principles: The Nicotinic Acetylcholine Receptor (nAChR) Target

Nicotinic acetylcholine receptors are pentameric ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1][3] Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous agonists like nicotine, leads to the opening of a central pore permeable to cations (primarily Na⁺, K⁺, and Ca²⁺).[1]

Structural and Functional Diversity: The remarkable diversity of nAChRs arises from the combinatorial assembly of 17 different subunits (α1–10, β1–4, γ, δ, ε).[2] This diversity creates numerous receptor subtypes with distinct anatomical distributions, physiological roles, and pharmacological profiles. For drug discovery, the most frequently studied neuronal subtypes include:

  • α4β2 nAChRs:* The most abundant high-affinity nicotine binding sites in the brain.[4] They are strongly implicated in nicotine addiction, reward pathways, and cognitive processes.[4][5] These receptors can assemble in two primary stoichiometries, (α4)₂(β2)₃ and (α4)₃(β2)₂, which exhibit high and low sensitivity to acetylcholine, respectively.[6]

  • α7 nAChRs: These homomeric receptors (α7)₅ are characterized by low agonist affinity, rapid desensitization, and high permeability to calcium ions (Ca²⁺).[2] They are key targets for cognitive enhancement in disorders like Alzheimer's disease and schizophrenia and are also involved in regulating inflammation.[1][2][7]

  • α3β4 nAChRs:* Predominantly found in the peripheral nervous system and specific brain regions like the medial habenula, playing a role in nicotine addiction and withdrawal.[5][8]

The therapeutic potential of modulating these receptors is vast, but achieving subtype selectivity is a major challenge.[4] Therefore, a precise in vitro characterization of any novel ligand is the foundational step in its development.

The Compound of Interest: orththis compound

Orththis compound, or 2-(1-methyl-2-pyrrolidinyl)pyridine, is a structural isomer of the natural tobacco alkaloid (S)-nicotine [3-(1-methyl-2-pyrrolidinyl)pyridine].[9] This seemingly minor shift of the pyrrolidine ring from the 3-position (meta) to the 2-position (ortho) of the pyridine ring can dramatically alter the molecule's interaction with the nAChR binding pocket. The binding of nicotine to the α4β2 receptor, for instance, involves critical interactions with tryptophan and tyrosine residues at the interface between α and β subunits.[10][11] The altered geometry of orththis compound may impact its binding affinity (Kᵢ), its ability to induce the conformational change required for channel opening (efficacy), and its preference for different subunit interfaces (subtype selectivity).

A Systematic Experimental Workflow

A thorough in vitro characterization follows a logical progression from binding to function. This workflow ensures that resources are used efficiently, with high-throughput methods preceding more labor-intensive, information-rich techniques.

G cluster_0 Tier 1: Binding Characterization cluster_1 Tier 2: Functional Screening cluster_2 Tier 3: In-Depth Functional Analysis cluster_3 Final Output P1 Protocol 1: Competitive Radioligand Binding P2 Protocol 2: Calcium Imaging (FLIPR) P1->P2 Does it bind? What is the affinity & selectivity? P3 Protocol 3: Patch-Clamp Electrophysiology P2->P3 Is it an agonist or antagonist? What is the potency? OUT Comprehensive Pharmacological Profile: Affinity (Ki), Potency (EC50), Efficacy (%Max) P3->OUT What is the efficacy & kinetics? (e.g., desensitization)

Caption: A tiered workflow for characterizing novel nAChR ligands.

Protocol 1: Receptor Binding Affinity via Competitive Radioligand Assay

Principle: This assay quantifies the affinity of an unlabeled test compound (orththis compound) by measuring its ability to displace a radiolabeled ligand with known high affinity for the target nAChR subtype.[12] The concentration of orththis compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀.[12] This is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, providing a true measure of binding affinity.[12]

Causality & Experimental Choices:

  • Why start here? Before assessing function, it is essential to confirm that the compound physically interacts with the receptor and to quantify the strength of that interaction. A high binding affinity (low Kᵢ value) is often a prerequisite for a potent functional effect.

  • Receptor Source: Use membrane preparations from cell lines (e.g., HEK293, SH-EP1) stably expressing specific human nAChR subtypes (e.g., α4β2, α7, α3β4).[13][14] This is crucial for determining subtype selectivity.

  • Radioligand Choice: The choice of radioligand is critical. [³H]-Epibatidine is a high-affinity agonist radioligand suitable for many neuronal nAChR subtypes, including α4β2. For α7 subtypes, [¹²⁵I]-α-Bungarotoxin is a classic antagonist radioligand.

Detailed Step-by-Step Protocol
  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the desired nAChR subtype to confluence.

    • Harvest cells by scraping into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes.

    • Resuspend the cell pellet in 20 volumes of cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, 5 mM MgCl₂, pH 7.4, supplemented with protease inhibitors).[15]

    • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[15]

    • Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris, pH 7.4), determine protein concentration (e.g., BCA assay), and store aliquots at -80°C.[15]

  • Binding Assay (96-well format):

    • Prepare a dilution series of orththis compound in assay buffer.

    • To each well of a 96-well plate, add the following in order:

      • 50 µL Assay Buffer (for Total Binding) OR 50 µL of a high concentration of a known unlabeled ligand, e.g., 10 µM nicotine (for Non-Specific Binding, NSB) OR 50 µL of orththis compound dilution.[12]

      • 50 µL of the chosen radioligand (e.g., [³H]-Epibatidine) at a fixed concentration near its Kₑ value.

      • 150 µL of the thawed membrane preparation (typically 50-100 µg protein/well).[15]

    • Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[15]

  • Filtration and Detection:

    • Pre-soak a 96-well glass fiber filter plate (e.g., GF/C) in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Rapidly terminate the incubation by vacuum filtering the contents of the assay plate onto the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.[12]

    • Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[12][15]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).[12]

    • Plot the percentage of specific binding against the logarithm of the orththis compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response) in software like GraphPad Prism to determine the IC₅₀ value.[12]

    • Calculate the Kᵢ value using the Cheng-Prusoff equation :[12] Ki = IC₅₀ / (1 + ([L]/Kₑ)) Where:

      • [L] = concentration of radioligand used.

      • Kₑ = dissociation constant of the radioligand for the receptor.

Data Presentation: Binding Affinity Profile
nAChR SubtypeRadioligand (Kₑ)orththis compound Kᵢ (nM) ± SEM(S)-Nicotine Kᵢ (nM) ± SEM
α4β2[³H]-Epibatidine (0.05 nM)DataData
α7[¹²⁵I]-α-Bgt (1.5 nM)DataData
α3β4[³H]-Epibatidine (0.1 nM)DataData

Protocol 2: Functional Activity via Calcium Imaging

Principle: Many nAChR subtypes, particularly α7, are permeable to Ca²⁺.[2] Even for subtypes with lower Ca²⁺ permeability, activation causes membrane depolarization, which can open voltage-gated calcium channels (VGCCs). The resulting increase in intracellular Ca²⁺ concentration ([Ca²⁺]ᵢ) can be detected using fluorescent calcium indicators like Fluo-4 AM.[16][17] This method is readily adaptable to a 96- or 384-well plate format using a Fluorometric Imaging Plate Reader (FLIPR), making it ideal for determining dose-response relationships and screening for agonist versus antagonist activity.[18]

Causality & Experimental Choices:

  • Why this test? Binding does not equal function. This assay quickly determines if orththis compound activates the receptor (agonist), blocks the endogenous ligand's effect (antagonist), or has no functional effect.

  • Cell Line: Use a cell line that expresses the nAChR subtype of interest and has low endogenous receptor expression, such as SH-EP1 or GH4C1 cells.[14][18]

  • Assay Modes:

    • Agonist Mode: Apply increasing concentrations of orththis compound to determine if it elicits a response (EC₅₀).

    • Antagonist Mode: Pre-incubate cells with orththis compound, then challenge with a fixed concentration (e.g., EC₈₀) of a known agonist like acetylcholine to see if the response is inhibited (IC₅₀).

Detailed Step-by-Step Protocol
  • Cell Plating and Dye Loading:

    • Plate SH-EP1 cells expressing the nAChR subtype of interest into black-walled, clear-bottom 96-well microplates and grow to ~90% confluence.

    • Aspirate the growth medium.

    • Load cells with a calcium indicator dye solution (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer) for 30-60 minutes at 37°C.[16] The assay buffer is typically a HEPES-buffered saline solution (HBSS).[7]

    • Wash the cells 2-3 times with assay buffer to remove excess dye, leaving a final volume of 100 µL in each well.

  • FLIPR Assay Execution:

    • Place the cell plate and a compound plate (containing 4x final concentration of orththis compound or control agonists/antagonists) into the FLIPR instrument.

    • For Agonist Mode:

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • The FLIPR adds 50 µL of orththis compound dilutions from the compound plate to the cell plate.

      • Record the change in fluorescence (ΔF) over time (typically 2-3 minutes).

    • For Antagonist Mode:

      • Add dilutions of orththis compound to the cells and incubate for 15-30 minutes.

      • Place the plate in the FLIPR. Establish a baseline.

      • The instrument adds a fixed concentration of a standard agonist (e.g., acetylcholine).

      • Record the change in fluorescence.

  • Data Analysis:

    • The primary response is the maximum change in fluorescence (Max - Min) or the area under the curve.

    • Normalize the data, setting the response to buffer as 0% and the response to a saturating concentration of a standard agonist (e.g., nicotine) as 100%.

    • For Agonist Mode: Plot normalized response vs. log[orththis compound concentration] and fit with a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to the standard agonist).

    • For Antagonist Mode: Plot the inhibition of the agonist response vs. log[orththis compound concentration] to determine the IC₅₀.

Data Presentation: Functional Activity Profile
nAChR SubtypeAgonist EC₅₀ (nM)Agonist Eₘₐₓ (% of Nicotine)Antagonist IC₅₀ (nM)
α4β2DataDataData
α7DataDataData
α3β4DataDataData

Protocol 3: Electrophysiological Characterization via Patch-Clamp

Principle: Whole-cell patch-clamp electrophysiology is the gold standard for studying ion channels.[19] It provides a direct, high-resolution measurement of the ionic current flowing through nAChRs in response to ligand application.[19][20] This technique allows for detailed characterization of agonist efficacy, potency, and the kinetics of activation, deactivation, and desensitization—properties that are not captured by binding or fluorescence assays.[7]

Causality & Experimental Choices:

  • Why this test? This is the definitive functional assay. It can distinguish between full and partial agonists with high precision, and it is essential for understanding how a compound affects receptor kinetics (e.g., a compound that causes rapid and profound desensitization may act as a functional antagonist in vivo).[18]

  • Configuration: The whole-cell configuration is used to measure the sum of currents from all receptors on a single cell.[20]

  • Drug Application: A rapid perfusion system is necessary to measure the fast kinetics of nAChRs.[18] Applying an agonist at a high concentration should produce a rapidly activating and then promptly desensitizing inward current.[7]

Detailed Step-by-Step Protocol
  • Cell Preparation and Solutions:

    • Grow cells expressing the nAChR of interest on glass coverslips.

    • Prepare the External (Extracellular) Solution : (in mM) 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 30 D-glucose; pH adjusted to 7.3 with NaOH.[7]

    • Prepare the Internal (Pipette) Solution : (in mM) 120 CsCl, 10 HEPES, 10 EGTA, 4 MgCl₂, 4 ATP-disodium salt, 0.3 GTP-disodium salt; pH adjusted to 7.3 with CsOH.[7] Cesium (Cs⁺) is used to block potassium channels, isolating the nAChR current.

  • Whole-Cell Recording:

    • Place a coverslip in the recording chamber on an inverted microscope and perfuse with external solution.

    • Using a micromanipulator, approach a single cell with a glass micropipette (3-5 MΩ resistance) filled with internal solution.

    • Form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[19]

    • Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.

    • Clamp the cell's membrane potential at a negative holding potential (e.g., -70 mV).

  • Drug Application and Data Acquisition:

    • Using a computer-controlled fast-perfusion system, rapidly switch the solution flowing over the cell from the control external solution to one containing a known concentration of orththis compound for a brief period (e.g., 1-2 seconds).

    • Record the resulting inward current using an patch-clamp amplifier and data acquisition software (e.g., pClamp).[7]

    • Wash the compound away with the control solution and allow the receptors to recover completely before the next application.

    • Repeat for a full range of concentrations to construct a dose-response curve.

  • Data Analysis:

    • Measure the peak amplitude of the inward current for each concentration.

    • Plot the peak current amplitude against the log of the agonist concentration and fit with the Hill equation to determine EC₅₀ and the Hill slope.

    • Measure the rate of current decay in the presence of the agonist to quantify the rate of desensitization.

G cluster_0 Whole-Cell Patch-Clamp Workflow A Prepare Cell on Coverslip B Approach with Pipette & Form Giga-Seal A->B C Rupture Membrane (Whole-Cell) B->C D Clamp Voltage at -70 mV C->D E Rapidly Apply orththis compound D->E F Record Inward Current E->F G Wash & Recover F->G H Repeat for Dose-Response G->H

Sources

Illuminating Nicotinic Acetylcholine Receptors: A Guide to the Radiolabeling of O-Nicotine for Advanced Imaging Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the radiolabeling of O-nicotine with positron-emitting isotopes, specifically Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), for use in Positron Emission Tomography (PET) imaging studies. As a senior application scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical, field-proven insights. The methodologies described are designed to be self-validating, incorporating rigorous quality control measures to guarantee the integrity of the final radiotracer for in-vivo applications.

Introduction: The Significance of Imaging Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a crucial role in a wide array of physiological and pathological processes within the central nervous system (CNS).[1][2] Their involvement in cognitive functions, memory, and various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, has made them a prime target for therapeutic intervention and in-vivo imaging.[1][3] PET imaging with radiolabeled ligands offers a non-invasive method to quantify the distribution and density of nAChRs in the living human brain, providing invaluable insights into disease mechanisms and the pharmacodynamics of novel therapeutics.[2][4][5]

(S)-Nicotine, the primary psychoactive component in tobacco, binds with high affinity to the α4β2* subtype of nAChRs, which is the most abundant subtype in the mammalian brain.[2][6] Radiolabeling (S)-nicotine with short-lived positron emitters like ¹¹C (t½ ≈ 20.4 min) and ¹⁸F (t½ ≈ 109.8 min) allows for the dynamic visualization and quantification of these receptors.[7][8] This guide will detail the synthesis, purification, and quality control of [¹¹C]-(S)-nicotine and provide a protocol for the synthesis of an 18F-labeled nicotine analog, enabling researchers to select the most appropriate tracer for their specific imaging needs.

Radiolabeling of (S)-Nicotine with Carbon-11

The most established method for the synthesis of [¹¹C]-(S)-nicotine is the N-methylation of its precursor, (S)-nornicotine, using a ¹¹C-methylating agent.[9][10] This reaction is typically rapid and high-yielding, making it well-suited for the short half-life of Carbon-11.

Synthesis of [¹¹C]-(S)-Nicotine via [¹¹C]Methyl Iodide

A common and robust approach involves the use of [¹¹C]methyl iodide ([¹¹C]CH₃I) as the methylating agent.[9][10] The overall workflow is depicted below.

cluster_0 Production of [11C]CO2 cluster_1 Synthesis of [11C]CH3I cluster_2 Radiolabeling Reaction cluster_3 Purification & Formulation Cyclotron Cyclotron 14N(p,α)11C ¹⁴N(p,α)¹¹C reaction Cyclotron->14N(p,α)11C Proton Beam 11CO2 [¹¹C]CO₂ 14N(p,α)11C->11CO2 Gas-Phase Conversion Gas-Phase Conversion 11CO2->Gas-Phase Conversion 11CH3I [¹¹C]CH₃I Gas-Phase Conversion->11CH3I Reaction N-methylation (Loop Method) 11CH3I->Reaction Nornicotine Precursor (S)-Nornicotine Nornicotine Precursor->Reaction Crude Product Crude [¹¹C]-(S)-Nicotine Reaction->Crude Product HPLC Semi-preparative HPLC Crude Product->HPLC Purified Product Purified [¹¹C]-(S)-Nicotine HPLC->Purified Product Formulation Sterile Filtration & Formulation in Saline Purified Product->Formulation Final Product [¹¹C]-(S)-Nicotine for Injection Formulation->Final Product

Caption: Workflow for the synthesis of [¹¹C]-(S)-Nicotine.

Experimental Protocol: Automated Synthesis of [¹¹C]-(S)-Nicotine

This protocol is adapted from established automated loop methods, which offer rapid and reproducible synthesis.[9][11][12]

Materials and Reagents:

  • (S)-Nornicotine (free base or salt)

  • [¹¹C]CO₂ produced from a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction

  • Automated radiochemistry synthesis module (e.g., GE PETtrace with a gas-phase [¹¹C]CH₃I production unit)

  • Reaction loop (e.g., 800 µL)

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a UV and radiation detector

  • Reversed-phase C18 HPLC column

  • Solvents: Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) (HPLC grade)

  • Reagents for [¹¹C]CH₃I synthesis (LiAlH₄ or H₂/Ni catalyst, HI)

  • Sterile filters (0.22 µm)

  • Sterile, pyrogen-free saline for injection

  • Quality control equipment (analytical HPLC, gas chromatography)

Step-by-Step Methodology:

  • Production of [¹¹C]Methyl Iodide:

    • [¹¹C]CO₂ is trapped and converted to [¹¹C]CH₄, which is then reacted with iodine to produce [¹¹C]CH₃I in the gas phase. This process is typically automated within the synthesis module.

  • Radiolabeling Reaction:

    • A solution of (S)-nornicotine (typically 1-2 mg) in a suitable solvent (e.g., DMF/DMSO mixture) is loaded into the reaction loop.[10]

    • The gas-phase [¹¹C]CH₃I is passed through the loop containing the precursor solution.

    • The reaction is heated (e.g., 75-130°C) for a short duration (e.g., 5 minutes).[9][11] The choice of temperature and time is a trade-off between reaction efficiency and the potential for thermal degradation. Higher temperatures generally lead to faster reaction kinetics.

  • Purification by HPLC:

    • The crude reaction mixture is injected onto a semi-preparative reversed-phase C18 HPLC column.

    • A suitable mobile phase (e.g., acetonitrile/water/triethylamine mixture) is used to separate [¹¹C]-(S)-nicotine from unreacted precursor and radiolabeled impurities.

    • The fraction corresponding to [¹¹C]-(S)-nicotine is collected based on the retention time determined from a standard injection of non-radioactive (S)-nicotine.

  • Formulation:

    • The collected HPLC fraction is typically diluted with water and passed through a C18 Sep-Pak cartridge to trap the [¹¹C]-(S)-nicotine.

    • The cartridge is washed with sterile water to remove residual HPLC solvents.

    • The final product is eluted from the Sep-Pak with a small volume of ethanol and then diluted with sterile saline to provide an injectable solution with a physiologically acceptable ethanol concentration (<10%).[9]

    • The final solution is passed through a 0.22 µm sterile filter into a sterile vial.

Synthesis of [¹¹C]-(S)-Nicotine via [¹¹C]Methyl Triflate

An alternative and often milder method utilizes [¹¹C]methyl triflate ([¹¹C]CH₃OTf) as the methylating agent.[13][14] This reagent can be more reactive than [¹¹C]CH₃I, allowing for lower reaction temperatures and potentially higher radiochemical yields.

Key Differences from the [¹¹C]CH₃I Method:

  • Methylating Agent Synthesis: [¹¹C]CH₃OTf is typically synthesized by passing [¹¹C]CH₃I through a silver triflate-impregnated column.

  • Reaction Conditions: The methylation of (S)-nornicotine with [¹¹C]CH₃OTf can be performed at a lower temperature (e.g., 45°C) and in a different solvent like acetone.[13][14]

Quality Control of [¹¹C]-(S)-Nicotine

Rigorous quality control is essential to ensure the safety and efficacy of the radiotracer for human administration.

ParameterMethodAcceptance CriteriaRationale
Identity Analytical HPLCRetention time of the radioactive peak matches that of the (S)-nicotine standard.Confirms that the radioactive product is indeed [¹¹C]-(S)-nicotine.
Radiochemical Purity Analytical HPLC> 95%Ensures that the vast majority of the radioactivity is from the desired compound, minimizing off-target binding and radiation dose from impurities.[9][11]
Chemical Purity Analytical HPLC (UV detector)Presence of non-radioactive impurities should be minimized.Ensures that there are no significant amounts of chemical contaminants that could have pharmacological effects or toxicity.
Specific Activity Calculated from the amount of radioactivity and the mass of (S)-nicotineTypically > 37 GBq/µmol (1 Ci/µmol) at the time of injection.High specific activity is crucial to avoid saturation of the target receptors and to minimize potential pharmacological effects from the injected mass of nicotine.
pH pH meter or pH paper6.5 - 7.5Ensures the final formulation is physiologically compatible and will not cause discomfort upon injection.
Residual Solvents Gas ChromatographyWithin USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm).Limits the amount of potentially toxic organic solvents in the final injectable solution.
Sterility & Endotoxins Standard microbiological testsSterile and pyrogen-free.Essential for any parenteral drug product to prevent infection and fever.

Radiolabeling of Nicotine Analogs with Fluorine-18

The longer half-life of Fluorine-18 (¹⁸F) allows for more complex synthetic procedures and longer imaging studies compared to Carbon-11. While direct fluorination of the nicotine molecule is challenging, the synthesis of 18F-labeled nicotine analogs, such as 6-[¹⁸F]fluoronicotine, can be achieved through nucleophilic aromatic substitution on a suitable precursor.

Proposed Synthesis of 6-[¹⁸F]Fluoronicotine

This proposed protocol is based on established methods for the ¹⁸F-fluorination of pyridine rings, which often utilize a trimethylammonium precursor.[10][11]

cluster_0 Production of [18F]Fluoride cluster_1 Activation of [18F]Fluoride cluster_2 Radiolabeling Reaction cluster_3 Deprotection & Methylation cluster_4 Purification & Formulation Cyclotron Cyclotron 18O(p,n)18F ¹⁸O(p,n)¹⁸F reaction in H₂¹⁸O Cyclotron->18O(p,n)18F Proton Beam 18F-Fluoride [¹⁸F]Fluoride 18O(p,n)18F->18F-Fluoride Anion Exchange Anion Exchange Cartridge 18F-Fluoride->Anion Exchange Elution Elution with K₂CO₃/Kryptofix 2.2.2 Anion Exchange->Elution Azeotropic Drying Azeotropic Drying Elution->Azeotropic Drying Reactive Fluoride Reactive [¹⁸F]Fluoride Azeotropic Drying->Reactive Fluoride Reaction Nucleophilic Aromatic Substitution Reactive Fluoride->Reaction Precursor 6-Trimethylammonium-nornicotine triflate Precursor->Reaction Crude Product Crude 6-[¹⁸F]Fluoronornicotine Reaction->Crude Product Methylation N-Methylation Crude Product->Methylation Crude Final Product Crude 6-[¹⁸F]Fluoronicotine Methylation->Crude Final Product HPLC Semi-preparative HPLC Crude Final Product->HPLC Purified Product Purified 6-[¹⁸F]Fluoronicotine HPLC->Purified Product Formulation Sterile Filtration & Formulation in Saline Purified Product->Formulation Final Product 6-[¹⁸F]Fluoronicotine for Injection Formulation->Final Product

Caption: Proposed workflow for the synthesis of 6-[¹⁸F]Fluoronicotine.

Experimental Protocol: Synthesis of 6-[¹⁸F]Fluoronicotine

Materials and Reagents:

  • 6-(Trimethylammonium)-nornicotine triflate precursor

  • [¹⁸F]Fluoride produced from a cyclotron

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anion exchange cartridge (e.g., Chromafix 30-PS-HCO₃)

  • Solvents: Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO) (anhydrous)

  • Methylating agent (e.g., methyl iodide or methyl triflate)

  • Semi-preparative and analytical HPLC systems

  • C18 Sep-Pak cartridges

  • Sterile filters, saline, and quality control equipment as described for [¹¹C]-(S)-nicotine.

Step-by-Step Methodology:

  • Activation of [¹⁸F]Fluoride:

    • Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.[9]

    • The [¹⁸F]fluoride is eluted with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • The solvent is removed by azeotropic distillation with anhydrous acetonitrile to yield a reactive, anhydrous [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

  • Radiolabeling Reaction:

    • The 6-(trimethylammonium)-nornicotine triflate precursor (5-10 mg) dissolved in anhydrous DMSO is added to the dried [¹⁸F]fluoride complex.

    • The reaction mixture is heated (e.g., 120-150°C) for 10-20 minutes. The higher temperature is necessary to facilitate the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

  • N-Methylation:

    • After cooling, a methylating agent (e.g., methyl iodide) is added to the reaction mixture to convert the intermediate 6-[¹⁸F]fluoronornicotine to 6-[¹⁸F]fluoronicotine.

    • The mixture is heated again at a moderate temperature (e.g., 80°C) for 5-10 minutes.

  • Purification and Formulation:

    • The purification and formulation steps are analogous to those described for [¹¹C]-(S)-nicotine, involving semi-preparative HPLC followed by solid-phase extraction and formulation in sterile saline.

Quality Control of 6-[¹⁸F]Fluoronicotine

The quality control parameters and methods for 6-[¹⁸F]fluoronicotine are the same as for [¹¹C]-(S)-nicotine, with adjustments for the different radionuclide.

ParameterMethodAcceptance Criteria
Identity Analytical HPLCRetention time matches 6-fluoronicotine standard.
Radiochemical Purity Analytical HPLC> 95%
Radionuclidic Purity Gamma-ray spectroscopy> 99.5% (characteristic 511 keV peak)
Chemical Purity Analytical HPLC (UV)Minimized impurities.
Specific Activity Calculated> 37 GBq/µmol at time of injection.
pH pH meter/paper6.5 - 7.5
Residual Solvents Gas ChromatographyWithin USP limits.
Sterility & Endotoxins Microbiological testsSterile and pyrogen-free.

Application in PET Imaging Studies

Both [¹¹C]-(S)-nicotine and 18F-labeled nicotine analogs can be used to study nAChRs in vivo. [¹¹C]-(S)-nicotine has been utilized to investigate the fast pharmacokinetics of nicotine in the human brain and to assess receptor occupancy by smoking or therapeutic agents.[5] The biodistribution of [¹¹C]-nicotine shows rapid brain uptake, with the highest concentrations in nAChR-rich regions like the thalamus.

18F-labeled tracers, with their longer half-life, are advantageous for studies requiring longer scan times to achieve equilibrium or to assess receptor kinetics more accurately.[1][6] They also allow for distribution to satellite PET centers that do not have an on-site cyclotron.

Conclusion

The radiolabeling of this compound and its analogs with Carbon-11 and Fluorine-18 provides powerful tools for the in-vivo investigation of nicotinic acetylcholine receptors. The protocols detailed in this guide, based on established and robust radiochemical methods, offer researchers a reliable pathway to produce high-quality radiotracers for PET imaging. By adhering to the principles of causality in experimental design and implementing rigorous, self-validating quality control measures, researchers can ensure the scientific integrity of their imaging studies and contribute to a deeper understanding of the role of nAChRs in health and disease.

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  • Spanu, A., & Chessa, F. (2015). Synthesis of oncological [C-11]radiopharmaceuticals for clinical PET. Current Radiopharmaceuticals, 8(2), 97-110. Available at: [Link]

  • Gajewska, M., et al. (2022). Deposition of 11 C-radiolabeled nicotine-containing aerosol in an airway cast model using positron emission tomography (PET). Aerosol Science and Technology, 56(1), 1-13. Available at: [Link]

  • Chemnovatic. (n.d.). The Importance of Quality Control in Nicotine Base USP/EP Manufacturing. Retrieved from [Link]

  • El-Hellani, A., et al. (2015). Determination of Nicotine Content and Delivery in Disposable Electronic Cigarettes Available in the United States by Gas Chromatography-Mass Spectrometry. Nicotine & Tobacco Research, 17(10), 1243-1249. Available at: [Link]

  • McKinney Specialty Labs. (n.d.). Electronic Nicotine Delivery System (ENDS) Testing. Retrieved from [Link]

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Troubleshooting & Optimization

Navigating the Challenges of Regioselective ortho-Nicotine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the regioselective synthesis of o-nicotine and its analogs. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges encountered during the synthesis of these important compounds. This resource is structured in a practical question-and-answer format to provide direct, actionable solutions to issues you may face in your research. Our focus will be on the prevalent method of directed ortho-metalation (DoM), a powerful but nuanced technique for achieving C-2 functionalization of the pyridine ring in a nicotine framework.

Section 1: Foundational Challenges in orththis compound Synthesis

This section addresses the fundamental hurdles in achieving regioselective ortho-functionalization of the nicotine scaffold.

Q1: Why is achieving regioselective ortho-substitution on the pyridine ring of nicotine so challenging?

A1: The regioselective synthesis of this compound is complicated by several inherent electronic and steric factors of the nicotine molecule. The primary challenges include:

  • Directing Effects of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom directs electrophilic attack to the meta position (C-3), which is already occupied by the pyrrolidine ring. For nucleophilic attack or deprotonation (lithiation), the nitrogen's electron-withdrawing nature makes the ortho (C-2 and C-6) and para (C-4) positions more susceptible. This leads to a competition between the desired C-2 functionalization and the often-favored C-4 functionalization.[1][2][3]

  • Nucleophilic Addition: The pyridine ring is susceptible to nucleophilic addition by strong organometallic bases like n-butyllithium (n-BuLi). This can lead to the formation of dihydropyridine intermediates and other undesired byproducts, reducing the yield of the target ortho-substituted product.[2][4]

  • Reactivity of the Pyrrolidine Nitrogen: The tertiary amine of the N-methylpyrrolidine ring is also a Lewis base and can interact with the organolithium reagent. This can complicate the reaction and necessitate the use of a protecting group.[5]

  • Steric Hindrance: The presence of the pyrrolidine ring at the C-3 position can sterically hinder the approach of the lithiating agent to the C-2 position, potentially favoring lithiation at the less hindered C-4 position.[6]

Section 2: Troubleshooting Directed ortho-Metalation (DoM) of Nicotine Scaffolds

Directed ortho-metalation (DoM) is a key strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[1][3][7][8][9][10][11] In the context of nicotine, it involves the use of a directing metalation group (DMG) to favor deprotonation at the C-2 position. The N-protected pyrrolidine ring itself can act as a DMG.

Directed Ortho-Metalation of N-Boc-nornicotine cluster_0 Step 1: Deprotonation cluster_1 Step 2: Electrophilic Quench cluster_2 Step 3: Deprotection N-Boc-nornicotine N-Boc-nornicotine Ortho-lithiated_Intermediate Ortho-lithiated Intermediate N-Boc-nornicotine->Ortho-lithiated_Intermediate Coordination & Deprotonation at C2 Lithium_Amide Lithium Amide (e.g., LDA) Lithium_Amide->N-Boc-nornicotine o-Nicotine_Derivative ortho-Substituted N-Boc-nornicotine Ortho-lithiated_Intermediate->o-Nicotine_Derivative Reaction with E+ Electrophile Electrophile (E+) Electrophile->o-Nicotine_Derivative Final_Product This compound Analog o-Nicotine_Derivative->Final_Product Boc Removal

Figure 1: General workflow for the synthesis of this compound analogs via Directed ortho-Metalation.

Q2: My ortho-lithiation reaction is giving low yields and a mixture of products. What are the likely causes and how can I fix this?

A2: Low yields and poor regioselectivity are common issues. Here’s a breakdown of potential problems and their solutions:

Problem Potential Cause Troubleshooting Strategy
Low Yield of Lithiated Intermediate Incomplete Deprotonation: The base may not be strong enough or the reaction time too short.- Use a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[2][4] - Increase the reaction time for the lithiation step. - Ensure strictly anhydrous conditions, as organolithium reagents are highly sensitive to moisture.
Mixture of C2 and C4 isomers Poor Regiocontrol: The directing effect of the N-protected pyrrolidine is not sufficient to exclusively direct lithiation to the C2 position.- Choice of Base: The choice of lithium amide can influence regioselectivity. Experiment with both LDA and LTMP.[6] - Solvent Effects: The polarity of the solvent can affect the aggregation state and reactivity of the organolithium reagent. Compare results in THF versus less coordinating solvents like diethyl ether.
Presence of Unreacted Starting Material Insufficient Base: Not enough organolithium reagent was used to deprotonate the substrate.- Titrate your organolithium solution before use to determine its exact concentration. - Use a slight excess of the lithiating agent (e.g., 1.1-1.2 equivalents).
Formation of Dihydropyridine Byproducts Nucleophilic Addition: Use of a highly nucleophilic base like n-BuLi.- Switch to a more sterically hindered and less nucleophilic base such as LDA or LTMP.[2][4] - Perform the reaction at very low temperatures (e.g., -78 °C) to disfavor nucleophilic addition.
Q3: I'm observing significant C4-substitution instead of the desired C2-substitution. How can I improve the regioselectivity for the ortho position?

A3: Favoring C2 over C4 lithiation is a key challenge. Here are some strategies to enhance ortho-selectivity:

  • Protecting Group Strategy: The choice of protecting group on the pyrrolidine nitrogen is crucial. A bulky protecting group like tert-butyloxycarbonyl (Boc) can enhance the directing effect towards the C2 position. The carbonyl oxygen of the Boc group can coordinate with the lithium cation of the base, bringing it in close proximity to the C2 proton.[5]

  • Base Selection: As mentioned, sterically hindered bases like LDA and LTMP are preferred. LTMP, being more hindered than LDA, can sometimes offer improved regioselectivity by minimizing side reactions.[6]

  • Temperature Control: Maintaining a consistently low temperature (typically -78 °C) is critical. At higher temperatures, the lithiated intermediate may be less stable and could potentially rearrange or undergo side reactions, leading to a loss of regioselectivity.

  • Solvent and Additives: The addition of a co-solvent or additive can influence the reaction. For example, N,N,N',N'-tetramethylethylenediamine (TMEDA) can chelate the lithium cation, breaking down organolithium aggregates and increasing the basicity and reactivity of the reagent, which can sometimes alter regioselectivity.

Regioselectivity_Control Start N-Boc-nornicotine Lithiation Lithiation (LDA or LTMP, -78°C) Start->Lithiation Decision Regioselectivity? Lithiation->Decision C2_Lithiation Desired C2-Lithiation Decision->C2_Lithiation High C4_Lithiation Undesired C4-Lithiation Decision->C4_Lithiation Low C2_Product This compound Derivative C2_Lithiation->C2_Product C4_Product p-Nicotine Derivative C4_Lithiation->C4_Product

Figure 2: Decision pathway for controlling regioselectivity in the lithiation of N-Boc-nornicotine.

Q4: Is it necessary to protect the pyrrolidine nitrogen? If so, what are the best protecting groups?

A4: Yes, protecting the pyrrolidine nitrogen is highly recommended. The unprotected tertiary amine can act as a Lewis base, coordinating with the organolithium reagent and potentially leading to a complex mixture of products or complete inhibition of the desired reaction.

The most commonly used and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group .[5] Here's why:

  • Directing Group Ability: As mentioned, the carbonyl oxygen of the Boc group can act as an intramolecular chelating agent for the lithium cation, directing deprotonation to the C2 position.

  • Stability: The Boc group is stable under the strongly basic conditions of the lithiation reaction.

  • Ease of Removal: It can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) after the desired functionalization has been achieved, without affecting the newly introduced group at the C2 position.

Section 3: Experimental Protocols and Data Interpretation

This section provides a general experimental protocol and guidance on analyzing your results.

Experimental Protocol: Regioselective ortho-Lithiation of N-Boc-nornicotine

Materials:

  • N-Boc-nornicotine

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) solution in a suitable solvent

  • Electrophile (e.g., trimethylsilyl chloride, an alkyl halide, etc.)

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve N-Boc-nornicotine in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add the LDA or LTMP solution (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

  • Electrophilic Quench: Add the electrophile (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Q5: How do I purify the desired this compound derivative and confirm its structure?

A5: Purification and structural confirmation are critical steps to ensure you have synthesized the correct isomer.

Purification:

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the desired ortho-substituted product.[12] A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. The different polarity of the C2- and C4-substituted isomers, along with any unreacted starting material, should allow for their separation.

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) can be employed.

Structural Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for distinguishing between the ortho- and para-substituted isomers.

    • ¹H NMR: The aromatic region of the ¹H NMR spectrum will be diagnostic. For an ortho-substituted (C2-substituted) nicotine derivative, you would expect to see characteristic changes in the chemical shifts and coupling patterns of the remaining pyridine protons at the C4, C5, and C6 positions. These patterns will be distinct from those of a C4-substituted isomer.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring will also be different for the C2- and C4-substituted isomers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of your product. Fragmentation patterns in MS/MS experiments can also provide structural information.[13][14][15]

References

  • Biswajit, P., & Albano, G. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 26(24), 7544.
  • Cheetham, P. S. J., et al. (2022).
  • El-Khoury, J. M., & Wang, S. (2014). Recent advances in MS methods for nicotine and metabolite analysis in human matrices: clinical perspectives. Bioanalysis, 6(16), 2171–2183.
  • Gawel, K., et al. (2024). Development and Optimization of a Novel Automated Loop Method for Production of [11C]Nicotine. Molecules, 29(1), 123.
  • Gontijo, V. S., et al. (2010). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. Molecules, 15(12), 9036–9053.
  • Jetir. (2019).
  • Kavvalakis, M. P., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry.
  • Nisathar, A., et al. (2024). RP-HPLC to Compare Genotoxic Impurities in Extracted and Synthetic Nicotine.
  • Panda, S., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 26(24), 7544.
  • Patel, A. B., et al. (2017). A process for the preparation of nicotine.
  • HMDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001934).
  • Schmalz, H.-G. (2015). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine.
  • Duell, A. K., et al. (2021). Determination of (R)-(+)- and (S)-(−)-Nicotine Chirality in Puff Bar E-Liquids by 1H NMR Spectroscopy, Polarimetry, and Gas Chromatography–Mass Spectrometry. ACS Omega, 6(49), 33884–33891.
  • Reddy, M. S., et al. (2013). Process for the preparation of (R,S)-nicotine.
  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • El-Hellani, A., & El-Hage, R. (2020). Structure of nicotine and 1 H NMR spectra of nicotine (20 mg/mL) in D 2...
  • Gopisetti, S., et al. (2013). Process for the resolution of (R,S)-nicotine.
  • Kirschning, A. (2019). Enantioselective Synthesis of Nicotine via an Iodine-Mediated Hofmann–Löffler Reaction. Organic Letters, 21(4), 1055-1058.
  • PRISM BioLab. (2023).
  • Demchuk, O. M., et al. (2022). Efficient Method of (S)-Nicotine Synthesis. Molecules, 27(19), 6593.
  • Mongin, F., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.
  • Forsyth, C. J., et al. (2002). Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans. Organic Letters, 4(21), 3671–3673.
  • Snieckus, V. (n.d.). Directed (ortho)
  • Smith, K., & El-Hiti, G. A. (2015).
  • Li, C., et al. (2019). Site-specific peak intensity ratio (SPIR) from 1D 2H/1H NMR spectra for rapid distinction between natural and synthetic nicotine and detection of possible adulteration. Analytical and Bioanalytical Chemistry, 411(24), 6427–6434.
  • Cossío, F. P., et al. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: the origin of chemoselectivity. Journal of the American Chemical Society, 132(11), 3737–3753.
  • Knochel, P. (n.d.).
  • Comins, D. L. (1988). New Synthetic Methods. A. Lithiation of Methoxypyridines and N-Methylindoles Directed by a-Amino Alkoxides. B. Synthetic Methods. DTIC.
  • SpectraBase. (n.d.). Nicotine - Optional[1H NMR] - Spectrum. SpectraBase.
  • Lam, K., et al. (2019). Functionalization of Pyridines at the C4 Position via Metalation and Capture.
  • Crooks, P. A., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS Journal, 7(3), E691–E696.
  • Organic Chemistry Portal. (n.d.).
  • Mongin, F., et al. (2006). Unusual sterically controlled regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine. Straightforward access to highly substituted nicotinic acid derivatives. Organic Letters, 8(26), 6071–6074.
  • Davies, H. M. L., et al. (2018). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Organic Letters, 20(15), 4561–4565.
  • Chem-Station. (2015). Directed Ortho Metalation.
  • Medana, C., et al. (2016). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. Spectroscopy.

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Technical Support Center: Optimizing the Synthesis of ortho-Nicotine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of ortho-nicotine (2-(pyrrolidin-2-yl)pyridine). This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of synthesizing this specific nicotine isomer. Unlike its abundant meta-isomer, the targeted synthesis of orththis compound presents unique challenges in achieving high yield and purity.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to empower you to overcome common hurdles in your synthetic workflow. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure you are equipped with reliable and actionable insights.

Part 1: Troubleshooting Guide - A Problem-Solution Approach

This section addresses the most common issues encountered during the synthesis of orththis compound. Each entry details the problem, explores the probable root causes, and provides a step-by-step solution.

Issue 1: Low Overall Yield in the Final Product

Question: My multi-step synthesis of orththis compound is complete, but the overall yield is significantly lower than anticipated. How can I identify the bottleneck and improve the efficiency?

Answer: Low overall yield in a multi-step synthesis is a common challenge, often stemming from one or two inefficient steps. A systematic approach is required to pinpoint and optimize the problematic transformation.

Probable Causes & Solutions:

  • Inefficient Coupling Reaction: The key C-C bond formation between the pyridine and pyrrolidine rings is often the lowest yielding step.

    • Cause: Suboptimal catalyst, ligand, or reaction conditions for the specific cross-coupling reaction employed (e.g., Suzuki, Stille, or Negishi coupling).

    • Solution:

      • Catalyst Screening: If using a palladium-catalyzed cross-coupling, screen a panel of palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos) to identify the most effective combination for your specific substrates.

      • Reaction Condition Optimization: Systematically vary the temperature, solvent, and base. For instance, in a Suzuki coupling, a switch from aqueous bases (like Na₂CO₃) to non-aqueous bases (like K₃PO₄) can sometimes prevent deboronation of the boronic acid partner and improve yield.

  • Poor N-Demethylation or N-Protection/Deprotection: The manipulation of the pyrrolidine nitrogen can be a source of yield loss.

    • Cause: Incomplete reaction or side-product formation during the removal or addition of protecting groups. For example, demethylation of nicotine to produce nornicotine can be harsh.

    • Solution:

      • Alternative Reagents: For N-demethylation, consider milder and more efficient reagents than traditional von Braun-type reactions. Reagents like α-chloroethyl chloroformate (ACE-Cl) followed by methanolysis are often higher yielding.

      • Protecting Group Strategy: If building the molecule from a protected pyrrolidine, ensure the protecting group is robust to the conditions of the C-C bond formation but can be removed cleanly in the final step. A BOC (tert-butyloxycarbonyl) group is a common and effective choice.

Workflow for Identifying the Bottleneck:

To systematically identify the yield-limiting step, it's crucial to analyze each stage of your synthesis.

G cluster_0 Yield Optimization Workflow A Start Synthesis B Step 1: Starting Material Preparation A->B C Analyze Yield & Purity of Step 1 Product B->C D Step 2: C-C Coupling Reaction C->D If >85% yield, proceed E Analyze Yield & Purity of Step 2 Product D->E F Step 3: Final Modification/Deprotection E->F If >85% yield, proceed G Analyze Final Yield & Purity F->G H Identify Lowest Yielding Step G->H I Optimize Conditions for Bottleneck Step H->I J Re-run Synthesis with Optimized Protocol I->J

Caption: Workflow for identifying and optimizing the lowest-yielding step in a multi-step synthesis.

Issue 2: Poor Regioselectivity - Formation of meta and para Isomers

Question: My reaction is producing a mixture of ortho-, meta-, and para-nicotine isomers, making purification difficult and reducing the yield of the desired product. How can I improve the regioselectivity for the ortho-isomer?

Answer: Achieving high regioselectivity is paramount for an efficient synthesis. The choice of starting materials and reaction type is the most critical factor in controlling where the pyrrolidine ring attaches to the pyridine.

Probable Causes & Solutions:

  • Non-Specific Starting Materials: Using starting materials that can react at multiple positions on the pyridine ring.

    • Cause: For example, attempting a direct alkylation of pyridine with a pyrrolidine derivative can lead to a mixture of isomers due to the similar reactivity of the 2-, 3-, and 4-positions of the pyridine ring under certain conditions.

    • Solution:

      • Use Pre-functionalized Pyridines: The most reliable strategy is to start with a pyridine ring that is already functionalized at the 2-position. Common choices include 2-halopyridines (e.g., 2-bromopyridine or 2-chloropyridine) or 2-lithiopyridine. This pre-functionalization directs the coupling reaction specifically to the desired ortho-position.

  • Reaction Mechanism Lacks Regiocontrol: The chosen reaction conditions may not inherently favor the formation of the ortho-isomer.

    • Cause: Some radical-based reactions or high-temperature substitutions can lack the precise control needed for regioselectivity.

    • Solution:

      • Employ Directed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are highly effective for this purpose. For example, a Suzuki coupling between 2-pyridylboronic acid and a suitable N-protected 2-halopyrrolidine, or the more common approach of coupling a 2-halopyridine with a pyrrolidine-based organometallic reagent, ensures the bond forms exclusively at the 2-position of the pyridine ring.

Illustrative Reaction Scheme for High Regioselectivity:

G cluster_1 Regioselective Suzuki Coupling Start 2-Bromopyridine N-BOC-2-(tributylstannyl)pyrrolidine Catalyst Pd(PPh₃)₄ Start->Catalyst Solvent Toluene, 110°C Start->Solvent Product N-BOC-orththis compound Catalyst->Product Stille Coupling Solvent->Product Final orththis compound Product->Final Deprotection (e.g., TFA)

Caption: A highly regioselective Stille coupling approach to synthesize orththis compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for synthesizing orththis compound?

A1: For laboratory-scale synthesis, starting with a 2-substituted pyridine, such as 2-bromopyridine, is one of the most reliable strategies. This allows for a wide range of highly regioselective cross-coupling reactions to be employed, directly installing the pyrrolidine ring at the desired C2 position.

Q2: How can I effectively purify orththis compound from its isomers?

A2: If you have a mixture of isomers, purification can be challenging due to their similar physical properties.

  • Chromatography: Meticulous column chromatography on silica gel is the most common method. A gradient elution using a solvent system like dichloromethane/methanol with a small amount of ammonium hydroxide can effectively separate the isomers. The ammonium hydroxide helps to prevent the amines from tailing on the silica.

  • Crystallization: In some cases, fractional crystallization of salts (e.g., picrate or tartrate salts) can be used to isolate the desired isomer.

Q3: Are there any one-pot methods for the synthesis of orththis compound?

A3: While true one-pot syntheses from simple precursors are not widely established and often lack selectivity, there are tandem reactions that can reduce the number of workup steps. For example, some palladium-catalyzed processes can combine C-N and C-C bond formation in a sequential manner, but these are advanced methods and may require extensive optimization. For reliable and scalable synthesis, a multi-step approach remains the standard.

Part 3: Key Experimental Protocols

Protocol 1: Synthesis of N-BOC-ortho-nornicotine via Suzuki-Miyaura Coupling

This protocol details a reliable method for the key C-C bond formation step.

Materials:

  • 2-Bromopyridine

  • N-BOC-2-pyrrolidineboronic acid pinacol ester

  • Pd(dppf)Cl₂ (Palladium(II)dichloride bis(diphenylphosphino)ferrocene)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-BOC-2-pyrrolidineboronic acid pinacol ester (1.2 equivalents).

  • Add 2-bromopyridine (1.0 equivalent) to the flask.

  • Add Pd(dppf)Cl₂ (0.03 equivalents) and K₂CO₃ (3.0 equivalents).

  • Add anhydrous 1,4-dioxane and degassed water to form a 4:1 solvent mixture.

  • Stir the reaction mixture vigorously and heat to 80-90 °C for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-BOC-ortho-nornicotine.

Quantitative Data Summary:

ParameterRecommended ConditionTypical Yield Range
Catalyst Loading 2-5 mol%-
Base K₂CO₃ or Cs₂CO₃-
Solvent System Dioxane/Water or Toluene/Water-
Temperature 80-110 °C-
Yield -60-85%

References

  • Hansen, K. B., Hsiao, Y., Xu, F., & Rivera, N. (2009). A High-Yielding, Safe, and Scalable Synthesis of Nornicotine. Organic Process Research & Development, 13(5), 945–949. [Link]

  • Comins, D. L., & Kuethe, J. T. (1999). A General Method for the Synthesis of 2-Substituted N-Boc-dihydropyridines. The Journal of Organic Chemistry, 64(25), 9245–9251. [Link]

minimizing by-product formation in o-nicotine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and chemists, to our dedicated resource for troubleshooting and optimizing the synthesis of o-nicotine. This guide is designed to provide practical, in-depth solutions to common challenges, with a focus on minimizing by-product formation to ensure the highest purity of your final compound. We understand the critical importance of enantiopurity and chemical integrity in drug development and research applications.

This center is structured to address your challenges directly. We will begin with a troubleshooting guide for specific, frequently encountered problems, followed by a broader FAQ section to answer general questions about the synthesis process.

Troubleshooting Guide: Isolating and Eliminating Impurities

This section tackles specific problems you may encounter during the synthesis of this compound, particularly when starting from nornicotine.

Problem 1: Significant amount of residual nornicotine detected in the final product.

Q: I've completed the methylation reaction, but my analytical results (GC-MS/LC-MS) show a persistent peak corresponding to nornicotine. What is causing this, and how can I resolve it?

A: This is a classic issue of incomplete reaction. The primary cause is insufficient methylation of the secondary amine on the nornicotine pyrrolidine ring. Several factors can contribute to this, and addressing them systematically will drive the reaction to completion.

Root Causes & Solutions:

  • Sub-optimal Reaction Stoichiometry: The molar ratio of your methylating agent to nornicotine is critical.

    • Explanation: While a 1:1 molar ratio is theoretically sufficient, in practice, a slight excess of the methylating agent is often required to ensure all nornicotine molecules are methylated.

    • Recommended Action: Increase the molar equivalents of your methylating agent (e.g., formaldehyde and formic acid in an Eschweiler-Clarke reaction) incrementally. A common starting point is using 2 to 4 equivalents of both formaldehyde and formic acid.[1][2] Monitor the reaction progress by TLC or LC-MS to determine the optimal excess without promoting side reactions.

  • Inefficient Reaction Conditions: Time, temperature, and concentration play a significant role.

    • Explanation: The Eschweiler-Clarke reaction, a common method for this transformation, is thermally driven.[2][3][4] Insufficient heat or reaction time will result in an incomplete conversion.

    • Recommended Action: Ensure your reaction is heated appropriately, typically between 80-100 °C, and for a sufficient duration.[1][3] We recommend monitoring the disappearance of the nornicotine spot on a TLC plate. The reaction is typically complete within a few hours to overnight.

  • Purity of Starting Nornicotine: Impurities in the starting material can interfere with the reaction.

    • Explanation: Nornicotine derived from natural sources can contain other tobacco alkaloids that may compete for the methylating agent or inhibit the reaction.[5][6][7]

    • Recommended Action: Always characterize your starting nornicotine for purity before beginning the synthesis. If necessary, purify the nornicotine via column chromatography or distillation.

Workflow: Optimizing the Eschweiler-Clarke Methylation

cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification start Dissolve (S)-Nornicotine in Water add_reagents Add Formaldehyde (2-4 eq.) & Formic Acid (2-4 eq.) start->add_reagents heat Heat to 80-100°C add_reagents->heat monitor Monitor by TLC/LC-MS (Target: Disappearance of Nornicotine) heat->monitor cool Cool Reaction Mixture monitor->cool basify Adjust pH to >10 with NaOH cool->basify extract Extract with Organic Solvent (e.g., DCM, MTBE) basify->extract purify Purify by Vacuum Distillation extract->purify

Caption: Optimized workflow for Eschweiler-Clarke methylation.

Problem 2: My final product is a racemic mixture, but I started with enantiopure (S)-nornicotine.

Q: I aimed to synthesize (S)-nicotine, but polarimetry and chiral HPLC analysis show I have a nearly 1:1 mixture of (R)- and (S)-nicotine. How did this racemization occur?

A: Racemization is a significant concern when aiming for enantiopure products. While some synthetic routes are prone to racemization, the conditions of the reaction itself can also be the culprit.

Root Causes & Solutions:

  • Harsh Reaction Conditions: The use of strong bases or excessively high temperatures can lead to racemization.

    • Explanation: While nicotine is relatively stable, prolonged exposure to harsh conditions can facilitate the epimerization of the chiral center at the 2'-position of the pyrrolidine ring. It's worth noting that racemization of nicotine is more commonly associated with the high temperatures of tobacco combustion rather than typical synthesis conditions, but it remains a possibility under non-optimized protocols.[8]

    • Recommended Action: The Eschweiler-Clarke reaction is generally considered mild and typically does not cause racemization of chiral amines.[2] If you are using a different methylation procedure that involves strong bases, consider switching to the Eschweiler-Clarke method.

  • Racemic Starting Material: The most common cause is often the simplest: the starting nornicotine was not as enantiopure as assumed.

    • Explanation: Synthetic nornicotine is often produced as a racemic mixture.[9] Even nornicotine derived from the demethylation of nicotine can have varying enantiomeric ratios.[10][11][12]

    • Recommended Action: It is absolutely critical to verify the enantiomeric purity of your starting (S)-nornicotine using chiral HPLC before proceeding with the methylation. If you have a racemic mixture, you must perform a chiral separation first. This is often accomplished by forming diastereomeric salts with a chiral acid (like N-lauroyl-(R)-alanine or O,O'-di-p-toluoyl-L-tartaric acid), followed by fractional crystallization.[1][13]

Protocol: Chiral Purity Analysis by HPLC

A robust HPLC method is essential for determining the enantiomeric excess (ee) of your materials.

ParameterRecommended Setting
Column Chiral selector column (e.g., Polysaccharide-based)[14][15]
Mobile Phase Typically a mixture of hexane/isopropanol with a basic additive
Detection UV at 254 nm
Flow Rate 1.0 mL/min
Analysis Time < 15 minutes[16]

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in this compound synthesis besides unreacted nornicotine?

A: Besides residual starting material, the most prevalent by-products are typically other tobacco alkaloids if you are using a naturally-derived, impure source of nornicotine. These can include anabasine, anatabine, and myosmine.[5][6][7] These impurities are structurally similar and can be challenging to remove. Therefore, ensuring the purity of your starting nornicotine is the most effective way to prevent their presence in your final product. Using a fully synthetic route can eliminate these specific by-products.[17][18]

Q2: Is the Eschweiler-Clarke reaction the only method for methylating nornicotine?

A: No, but it is one of the most reliable and widely used methods because it avoids the formation of quaternary ammonium salts, which can happen with other alkylating agents like methyl iodide.[2][19][20][21] The reaction is also advantageous as it is a one-pot procedure with high efficiency.[3] Alternative methods might use reagents like sodium cyanoborohydride with formaldehyde.[22] However, for its simplicity and robustness, the Eschweiler-Clarke reaction remains a top choice for this specific transformation.[1][18]

Q3: How can I best monitor the progress of my methylation reaction?

A: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring.

  • System: Use a silica gel plate.

  • Mobile Phase: A solvent system of chloroform:methanol:ammonia hydroxide (e.g., 85:15:2 v/v/v) works well to separate nicotine from nornicotine.[11]

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. Nicotine will have a higher Rf value (travels further up the plate) than the more polar nornicotine.

  • Confirmation: For precise, quantitative analysis at the end of the reaction, techniques like GC-MS or LC-MS are recommended.[5][16][23][24]

Decision Tree: Troubleshooting By-Product Formation

G start Analyze Final Product by GC/LC-MS impurity_detected Major Impurity Detected? start->impurity_detected nornicotine Impurity is Nornicotine impurity_detected->nornicotine Yes racemic Product is Racemic impurity_detected->racemic Yes other_alkaloids Other Tobacco Alkaloids Present impurity_detected->other_alkaloids Yes no_impurity Purity >99% Process Complete impurity_detected->no_impurity No incomplete_rxn Incomplete Reaction nornicotine->incomplete_rxn racemization Racemization Occurred racemic->racemization impure_start Impure Starting Material other_alkaloids->impure_start solution_nornicotine Solution: 1. Increase equivalents of methylating agent. 2. Increase reaction time/temperature. 3. Verify starting material purity. incomplete_rxn->solution_nornicotine solution_racemic Solution: 1. Verify enantiomeric purity of starting nornicotine via chiral HPLC. 2. Perform chiral resolution of starting material if necessary. racemization->solution_racemic solution_alkaloids Solution: 1. Purify starting nornicotine before reaction. 2. Use synthetically derived nornicotine. impure_start->solution_alkaloids

Caption: A decision tree for troubleshooting common impurities.

References

  • Chiral Separation of Nicotine Enantiomers with Polysaccharide-based Lux 3 µm AMP Column. (2022-05-20). Phenomenex.
  • Eschweiler–Clarke reaction. Grokipedia.
  • Effective determination of nicotine enantiomers from e-liquids and biological fluids by high performance liquid chromatography (HPLC) using dispersive liquid-liquid microextraction (DLLME). Korea Science.
  • HPLC separation of the enantiomers of nicotine and nicotine‐like compounds. Zendy.
  • Total enantioselective synthesis of (S)-Nicotine. Unknown Source.
  • Analysis of (S)- and (R)- Nicotine in Commercial Nicotine Samples. Reynolds Science.
  • Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. (2016-05-01). Spectroscopy Online.
  • Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species.
  • A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. (2023-03-10).
  • The methylation of nornicotine to nicotine, a minor biosynthetic p
  • A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. PMC.
  • Enantioselective Demethylation of Nicotine as a Mechanism for Variable Nornicotine Composition in Tobacco Leaf.
  • Enantioselective Synthesis of Nicotine via an Iodine-Mediated Hofmann–Löffler Reaction. (2019-01-23).
  • Enantioselective Demethylation of Nicotine as a Mechanism for Variable Nornicotine Composition in Tobacco Leaf. NIH.
  • The Methylation of Nornicotine to Nicotine, a Minor Biosynthetic Pathway in Nicotiana tabacum. (1984-02-01). Semantic Scholar.
  • NICOTINE AND TOBACCO ALKALOIDS: A GC-MS APPROACH.
  • Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. UniTo.
  • enantioselective demethylation: the key to the nornicotine enantiomeric composition in tobacco leaf. (2012-07-27). University of Kentucky.
  • Determination of Nicotine and Other Minor Alkaloids in International Cigarettes by Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry. (2025-08-06).
  • A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and an
  • Enantioselective Synthesis of Nicotine via an Iodine-Mediated Hofmann-Löffler Reaction. Unknown Source.
  • Efficient Method of (S)-Nicotine Synthesis. MDPI.
  • Eschweiler–Clarke reaction. Wikipedia.
  • Nornicotine. Wikipedia.
  • (PDF) A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. (2025-08-07).
  • Eschweiler-Clarke Reaction. (2022-05-07). YouTube.
  • Nicotine Pharmacology - Clearing the Smoke. NCBI Bookshelf.
  • The Pyrolysis of (−)-(S)
  • A process for the preparation of nicotine.
  • Eschweiler- Clarke Reaction – Online Organic Chemistry Tutor. Online Organic Chemistry Tutor.
  • Eschweiler-Clarke Reaction. Organic Chemistry Portal.
  • Review of Modern Eschweiler–Clarke Methyl
  • Eschweiler-Clarke reaction. Name-Reaction.com.
  • Efficient Method of (S)-Nicotine Synthesis. (2024-12-04). NIH.
  • The Pyrolysis of (−)-(S)-Nicotine: Racemization and Decomposition. (2025-08-09).
  • A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. (2023-03-10). NIH.
  • Isolation, Purification and Complex Formation of Nicotine Alkaloid. (2025-08-07).

Sources

Technical Support Center: Troubleshooting Nicotine Degradation During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nicotine handling and storage. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing and troubleshooting nicotine degradation during storage. Adherence to these protocols is critical for ensuring the integrity of your experimental results.

Introduction: The Challenge of Nicotine Stability

Nicotine is a hygroscopic, colorless to pale yellow, oily liquid that is susceptible to degradation upon exposure to air, light, and elevated temperatures.[1] This degradation can significantly impact the accuracy of research findings, leading to variability in experimental outcomes and compromised product quality. This guide will address the common questions and challenges associated with nicotine storage and provide validated protocols to maintain its stability.

A note on "o-nicotine": The term "this compound" is not a standard chemical nomenclature for a specific isomer of nicotine. It is possible that this refers to an ortho-substituted derivative, or it may be a typographical error for another form, such as (S)-nicotine, which is the naturally occurring and more biologically active enantiomer.[1] This guide will focus on the principles of storing and handling standard (S)-nicotine, which are broadly applicable to its various forms and salts.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause nicotine degradation?

Nicotine degradation is primarily caused by a combination of environmental factors:

  • Oxidation: Exposure to atmospheric oxygen is a major driver of degradation.[1] This process is often accelerated by the presence of light and heat. The primary oxidation products include cotinine, myosmine, and nicotine-N'-oxide.[2][3]

  • Light Exposure: Nicotine is sensitive to light, particularly UV radiation.[1][4] Exposure to light can catalyze oxidative reactions, leading to a brownish discoloration and the formation of various degradation products.[1][4] A study on nicotine collected on filters showed a 16.9% decrease in concentration after 48 hours of UV exposure, compared to only a 1.6% decline in the dark.[4]

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including oxidation.[5][6][7] While stable at 25°C, significant degradation is observed at 60°C.[5]

  • pH: The stability of nicotine is pH-dependent. It is more stable in its protonated (acidic) form than in its unprotonated, more volatile form.[2] Degradation is more pronounced in alkaline conditions.[5]

Q2: What are the visible signs of nicotine degradation?

The most common visual indicator of nicotine degradation is a change in color. Pure nicotine is a colorless to pale yellow liquid.[1][8] Upon degradation, it gradually turns brown and can become more viscous.[1][8] A "fishy" or "pyridine-like" odor may also become more pronounced, especially when warm.[8] However, visual cues are not a substitute for analytical quantification, as significant degradation can occur before any noticeable change in appearance.

Q3: What are the optimal storage conditions for nicotine?

To minimize degradation, nicotine should be stored with careful control over the environmental parameters.

Storage ParameterRecommendationRationale
Temperature 2-8°C (refrigerated) is ideal for short to medium-term storage.[9][10] For long-term storage, -20°C is recommended.[11]Lower temperatures slow down the rate of oxidative and other degradation reactions.[6][9]
Atmosphere Store under an inert gas atmosphere (e.g., argon or nitrogen).[10]This displaces oxygen, which is a key reactant in the oxidative degradation of nicotine.[1][10]
Light Store in amber glass bottles or other light-blocking containers.[9][12][13]Protects the nicotine from UV and visible light, which can catalyze degradation.[1][4]
Container Use airtight, sealed containers made of appropriate materials (e.g., glass).[9][13][14]Prevents exposure to atmospheric oxygen and moisture.
pH Maintain a slightly acidic pH if in solution.Nicotine is more stable in its protonated form.[2]
Q4: I've noticed a change in my experimental results when using an older batch of nicotine. How can I confirm if degradation is the cause?

If you suspect nicotine degradation is affecting your experiments, a systematic approach is necessary to confirm your hypothesis.

  • Visual Inspection: Check for any color change from pale yellow to brown in your nicotine stock.

  • Analytical Quantification: The most definitive way to assess degradation is through analytical chemistry. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods for separating and quantifying nicotine and its major degradation products.[5][7][15][16]

  • Comparison to a Standard: Analyze your stored nicotine sample alongside a fresh, unopened standard. This will provide a clear comparison of the purity and concentration.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to nicotine degradation.

Problem: Inconsistent bioactivity or analytical results.

This is a common issue arising from a change in the concentration of the active nicotine compound.

Troubleshooting Workflow

A Inconsistent Experimental Results B Check Storage Records: - Date opened - Storage temperature - Light exposure - Atmosphere (inert gas?) A->B C Visually Inspect Nicotine Stock: - Color change? - Precipitate? B->C D Quantify Nicotine Concentration and Profile Degradants (HPLC or LC-MS/MS) C->D E Compare to Certificate of Analysis or a New Standard D->E F Concentration within specification? E->F G Degradation Confirmed F->G No J No Significant Degradation F->J Yes H Review and Optimize Storage Protocol G->H I Discard Degraded Stock H->I K Investigate Other Experimental Variables (e.g., reagents, cell lines, instrument calibration) J->K

Caption: Troubleshooting workflow for inconsistent results.

Experimental Protocols

Protocol 1: Stability Assessment of Nicotine Stock

This protocol outlines a method to quantify the stability of your nicotine stock over time.

Objective: To determine the concentration of nicotine and identify the presence of key degradation products.

Materials:

  • Your stored nicotine sample

  • A new, unopened nicotine standard

  • HPLC or LC-MS/MS system[5][7][15][16]

  • Appropriate mobile phase solvents (e.g., ammonium acetate buffer and methanol)[15]

  • C18 analytical column[15]

  • Volumetric flasks and pipettes

Methodology:

  • Standard Preparation: Prepare a series of calibration standards from the new, unopened nicotine stock at known concentrations.

  • Sample Preparation: Accurately dilute your stored nicotine sample to fall within the range of your calibration curve.

  • Chromatographic Analysis:

    • Inject the calibration standards to generate a standard curve.

    • Inject your stored nicotine sample.

    • Run a blank injection (solvent only) to ensure no carryover.

  • Data Analysis:

    • Calculate the concentration of nicotine in your stored sample using the standard curve.

    • Examine the chromatogram for peaks corresponding to known degradation products such as cotinine, myosmine, and nicotine-N'-oxide. The retention times of these can be confirmed with commercially available standards.

  • Interpretation:

    • A significant decrease in nicotine concentration compared to the initial concentration indicates degradation.

    • The presence and size of degradation product peaks provide further evidence of instability.

Understanding Nicotine Degradation Pathways

The degradation of nicotine is a complex process involving multiple chemical reactions. The primary pathways are oxidative.

Nicotine Degradation Pathways

Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine Oxidation Myosmine Myosmine Nicotine->Myosmine Oxidation NicotineNoxide Nicotine-N'-oxide Nicotine->NicotineNoxide Oxidation Nornicotine Nornicotine Nicotine->Nornicotine Demethylation OtherProducts Other Oxidation Products Cotinine->OtherProducts Myosmine->OtherProducts

Caption: Major nicotine degradation pathways.

Best Practices for Long-Term Storage

To ensure the long-term integrity of your nicotine stocks, implement the following best practices in your laboratory:

  • Aliquot: Upon receiving a new bottle of nicotine, aliquot it into smaller, single-use vials. This minimizes the number of times the main stock is opened, reducing exposure to air and moisture.

  • Inert Gas Overlay: Before sealing each vial (both the main stock and aliquots), flush the headspace with an inert gas like argon or nitrogen.[10]

  • Labeling: Clearly label each vial with the compound name, concentration, date received, and date opened.[17][18][19]

  • Inventory Management: Maintain a detailed inventory of your chemical stocks.[12][17] Use a "first-in, first-out" system to ensure older stocks are used before newer ones.

  • Regular Audits: Periodically review your stored chemicals and discard any that are past their recommended shelf life or show signs of degradation.[12]

  • Segregation: Store nicotine away from incompatible chemicals, particularly strong oxidizing agents.[12][18][19]

By adhering to these guidelines, you can significantly reduce the risk of nicotine degradation, ensuring the reliability and reproducibility of your research.

References

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents.
  • CORESTA. The oxidation of nicotine with sodium hypochlorite. Identification of some of the products formed, and a rationalization of the pathways by which they arose.
  • Medical Diagnostic Labs. Best Practices for Storing Lab Reagents and Chemicals in Medical Diagnostic Labs.
  • Environmental Health & Safety. How do I safely store chemicals in laboratory?
  • Indiana University. Storage of Laboratory Chemicals: Research Safety.
  • Guidance on Safe Storage of Chemicals in Laboratories.
  • NICOPROF. (2025, July 18). How to store nicotine pouches?
  • ResearchGate. Primary pathways of nicotine oxidation.
  • Nioo Labs. (2025, July 11). How to Store Nioo Labs Nicotine Pouches for Maximum Shelf Life.
  • Wikipedia. Nicotine.
  • El-Hellani, A., El-Hage, R., Salman, R., Talih, S., & Saliba, N. A. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. PMC - NIH.
  • Al-Jabari, M. (2021). Early Chemistry of Nicotine Degradation in Heat-Not-Burn Smoking Devices and Conventional Cigarettes: Implications for Users and Second- and Third-Hand Smokers. ACS Publications.
  • Andersson, G., Vares, T., & Nilsson, S. (2001). Analysis of Nicotine and Its Oxidation Products in Nicotine Chewing Gum by a Molecularly Imprinted Solid-Phase Extraction. Analytical Chemistry - ACS Publications.
  • PubMed. Analysis of nicotine and its oxidation products in nicotine chewing gum by a molecularly imprinted solid-phase extraction.
  • Chemnovatic. (2020, February 4). Nicotine Salts And Pure Nicotine: Storage And Handling.
  • PubMed Central. (2024, December 18). Reduction of nicotine content in tobacco through microbial degradation: research progress and potential applications.
  • ACS Omega. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches.
  • OUCI. Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry.
  • Ship The Lip. (2025, September 21). How to Store Your Nicotine Pouches So They Stay Fresh — The Complete G.
  • ResearchGate. Assessment of Nicotine Degradation in Cigarette Smoke under Different Storage Conditions (Light and Duration).
  • CORESTA. Determination of nicotine related impurities in nicotine pouches and tobacco containing products by liquid chromatography tandem mass spectrometry.
  • Al-Jabari, M. (2021). Early Chemistry of Nicotine Degradation in Heat-Not-Burn Smoking Devices and Conventional Cigarettes: Implications for Users and Second- and Third-Hand Smokers. ACS Publications.
  • CORESTA. (2019, September 26). CORESTA Guide N° 26.
  • PubMed Central. (2014, December 11). Molecular Mechanism of Nicotine Degradation by a Newly Isolated Strain, Ochrobactrum sp. Strain SJY1.
  • Ramezani, S., Li, D., & Ghasemian, A. (2015). Current Status on Biochemistry and Molecular Biology of Microbial Degradation of Nicotine. Hindawi.
  • SciSpace. The Biological Degradation of Nicotine by Nicotinophilic Microorganisms.
  • ResearchGate. (2021, June 3). (PDF) Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry.
  • ACS Publications. (2023, March 10). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources.
  • Hindawi. Current Status on Biochemistry and Molecular Biology of Microbial Degradation of Nicotine.
  • Catalysis Science & Technology (RSC Publishing). Mechanism of nicotine degradation and adsorption by a nano-TiO2 engineered reduced graphene oxide composite in light variant conditions.
  • FDA. (2014, January 2). Substantial Equivalence Reports: Recommended requirements for stability testing of smokeless tobacco products.
  • MDPI. (2023, April 17). Quantitation and Stability of Nicotine in Canadian Vaping Liquids.
  • PhenX Toolkit. Nicotine Content.
  • Structure and properties of Nicotine.
  • Chapter 4 – Chemical properties of nicotine and other tobacco-related compounds.
  • Labstat. (2022, March 14). Synthetic Nicotine vs Natural Nicotine: Key Differences.
  • ChemicalBook. (2025, September 25). Nicotine | 54-11-5.

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Technical Support Center: Optimizing HPLC Parameters for o-Nicotine Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the chromatographic analysis of nicotine isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating o-nicotine from its positional isomers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower your method development and troubleshooting efforts.

The Challenge of Nicotine's Positional Isomers

Nicotine, chemically known as 3-(1-methyl-2-pyrrolidinyl)pyridine, is the most well-known isomer. However, in synthetic preparations or as potential impurities, its positional isomers, such as this compound (2-(1-methyl-2-pyrrolidinyl)pyridine) and p-nicotine (4-(1-methyl-2-pyrrolidinyl)pyridine), can be present. These isomers often exhibit very similar physicochemical properties, making their separation by High-Performance Liquid Chromatography (HPLC) a significant analytical challenge. Effective separation is crucial for accurate quantification, impurity profiling, and ensuring the safety and efficacy of nicotine-containing products.

This guide will provide a structured approach to developing and optimizing an HPLC method for the separation of this compound, along with a comprehensive troubleshooting section to address common issues you may encounter.

Frequently Asked Questions (FAQs) & Method Development Strategies

This section addresses common questions and provides strategic guidance for developing a robust HPLC method for this compound separation.

Q1: Why is separating this compound from other positional isomers so difficult?

Answer: The primary challenge lies in the subtle structural differences between o-, m- (nicotine), and p-nicotine. These molecules are structural isomers, meaning they have the same molecular formula but differ in the attachment point of the pyrrolidinyl group to the pyridine ring. This results in very similar polarities and hydrophobicities, which are the main drivers of separation in traditional reversed-phase HPLC.

Q2: What is the best initial approach for developing a separation method for these isomers?

Answer: A systematic approach to method development is crucial. Start by considering the mode of chromatography and the stationary phase chemistry. While standard C18 columns may not provide adequate selectivity, alternative stationary phases that offer different retention mechanisms are highly recommended.

Here is a suggested workflow for initial method development:

MethodDevelopmentWorkflow cluster_mode Chromatographic Modes cluster_column Stationary Phases Start Define Separation Goal: Baseline resolution of this compound from other positional isomers Select_Mode Select Chromatographic Mode Start->Select_Mode Select_Column Select Stationary Phase Select_Mode->Select_Column Reversed-Phase (RP) Reversed-Phase (RP) Select_Mode->Reversed-Phase (RP) Primary Choice HILIC HILIC Select_Mode->HILIC Alternative Screen_MP Screen Mobile Phase Select_Column->Screen_MP Phenyl-Hexyl Phenyl-Hexyl Select_Column->Phenyl-Hexyl Recommended for π-π interactions Pentafluorophenyl (PFP) Pentafluorophenyl (PFP) Select_Column->Pentafluorophenyl (PFP) Alternative selectivity Standard C18 (less likely) Standard C18 (less likely) Select_Column->Standard C18 (less likely) Optimize Optimize Parameters Screen_MP->Optimize Validate Method Validation Optimize->Validate

Caption: Initial HPLC method development workflow for this compound separation.

Q3: Which stationary phase should I choose for separating aromatic positional isomers like this compound?

Answer: For aromatic positional isomers, stationary phases that offer alternative selectivities beyond simple hydrophobicity are often more effective.

  • Phenyl-Hexyl Columns: These are an excellent starting point. The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic pyridine ring of the nicotine isomers.[1] The differing electron densities of the ortho, meta, and para isomers can lead to differential retention.[2]

  • Pentafluorophenyl (PFP) Columns: PFP phases provide a unique selectivity based on a combination of π-π, dipole-dipole, and ion-exchange interactions.[3] This can be particularly useful for separating halogenated or polar aromatic compounds.

Stationary PhasePrimary Interaction MechanismSuitability for Nicotine Isomers
C18 HydrophobicLow - isomers have similar hydrophobicity.
Phenyl-Hexyl Hydrophobic & π-π interactionsHigh - exploits aromaticity.[4]
Pentafluorophenyl (PFP) Multiple (π-π, dipole, etc.)High - offers alternative selectivity.[3]
HILIC Hydrophilic partitioningModerate to High - good for polar compounds.[5]
Q4: What mobile phase conditions should I start with?

Answer: The choice of mobile phase is critical for optimizing selectivity.

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. They have different solvent properties and can significantly alter selectivity. It is advisable to screen both.

  • pH: Nicotine and its isomers are basic compounds. Adjusting the mobile phase pH can change their degree of ionization, which in turn affects their retention and peak shape. A buffered mobile phase is essential for reproducible results. A good starting point is a pH between 3 and 7.

  • Additives: Ion-pairing agents or chaotropic agents can be used to enhance retention and improve peak shape, particularly in reversed-phase chromatography.[6]

Recommended Starting Conditions (Reversed-Phase):

ParameterRecommendation 1Recommendation 2Rationale
Column Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)PFP (e.g., 4.6 x 150 mm, 3.5 µm)Provides alternative selectivity for aromatic isomers.[2][3]
Mobile Phase A 20 mM Ammonium Acetate, pH 5.00.1% Formic Acid in WaterBuffered mobile phase for reproducibility.
Mobile Phase B AcetonitrileMethanolScreen both for optimal selectivity.
Gradient 10-50% B over 20 minutesIsocratic (start with 80:20 A:B)Start with a broad gradient to scout for elution conditions.
Flow Rate 1.0 mL/min1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °C40 °CTemperature can affect selectivity; start at a controlled temperature.
Detection UV at 260 nmUV at 260 nmNicotine has a strong UV absorbance around this wavelength.[7]

Troubleshooting Guide

This section provides solutions to common problems you may encounter during method development and routine analysis.

Issue 1: Poor Peak Resolution or Co-elution

Causality: Insufficient differences in the interaction of the isomers with the stationary phase.

Troubleshooting Workflow:

PoorResolutionTroubleshooting cluster_mp Mobile Phase Modifications cluster_column_change Stationary Phase Change cluster_params Parameter Optimization Start Poor Peak Resolution Change_MP Modify Mobile Phase Start->Change_MP Change_Column Change Stationary Phase Change_MP->Change_Column If no improvement Resolved Resolution Achieved Change_MP->Resolved If successful Switch Organic Modifier (ACN vs. MeOH) Switch Organic Modifier (ACN vs. MeOH) Change_MP->Switch Organic Modifier (ACN vs. MeOH) Adjust pH Adjust pH Change_MP->Adjust pH Change Buffer/Additive Change Buffer/Additive Change_MP->Change Buffer/Additive Optimize_Params Optimize Other Parameters Change_Column->Optimize_Params If still no improvement Change_Column->Resolved If successful Phenyl-Hexyl to PFP (or vice-versa) Phenyl-Hexyl to PFP (or vice-versa) Change_Column->Phenyl-Hexyl to PFP (or vice-versa) Consider HILIC Consider HILIC Change_Column->Consider HILIC Optimize_Params->Resolved Decrease Flow Rate Decrease Flow Rate Optimize_Params->Decrease Flow Rate Adjust Temperature Adjust Temperature Optimize_Params->Adjust Temperature Optimize Gradient Slope Optimize Gradient Slope Optimize_Params->Optimize Gradient Slope

Caption: Troubleshooting flowchart for poor peak resolution.

Issue 2: Peak Tailing

Causality: Peak tailing for basic compounds like nicotine isomers is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.

Solutions:

  • Mobile Phase pH: Operate at a lower pH (e.g., < 4) to protonate the silanol groups and reduce unwanted interactions.

  • Use of Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the active silanol sites.

  • Column Choice: Use a highly end-capped column or a column with a different base material to minimize exposed silanols.

Issue 3: Retention Time Drift

Causality: Fluctuations in the HPLC system or changes in the mobile phase or column over time.

Solutions:

  • System Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily. If using a pre-mixed mobile phase, be aware that the more volatile organic component can evaporate over time, leading to changes in retention.

  • Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations can affect mobile phase viscosity and retention times.

  • Column Health: A degrading column can lead to retention time shifts. Monitor column performance with a standard and replace it when necessary.

Issue 4: Low Sensitivity

Causality: The concentration of the analyte is near the detection limit of the instrument, or the signal-to-noise ratio is poor.

Solutions:

  • Optimize Detection Wavelength: Ensure you are using the wavelength of maximum absorbance for this compound (around 260 nm).

  • Increase Injection Volume: If the peak shape allows, a larger injection volume will increase the signal.

  • Sample Concentration: If possible, concentrate the sample before injection.

  • Reduce Baseline Noise: Use high-purity solvents and ensure the system is clean and well-maintained.

Experimental Protocols

Protocol 1: Column Screening for Selectivity
  • Prepare a standard mixture containing this compound and other relevant isomers at a known concentration (e.g., 10 µg/mL) in the initial mobile phase.

  • Equilibrate the first column (e.g., Phenyl-Hexyl) with the starting mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard mixture and run a broad gradient (e.g., 10-90% B over 20 minutes).

  • Repeat steps 2 and 3 for the second column (e.g., PFP).

  • Compare the chromatograms to determine which column provides the best initial separation of the isomers.

Protocol 2: Mobile Phase pH Optimization
  • Select the column that showed the most promise from Protocol 1.

  • Prepare a series of mobile phases with different pH values (e.g., pH 3.0, 4.5, 6.0, 7.5) using appropriate buffers (e.g., phosphate, acetate).

  • Equilibrate the column with the first mobile phase (e.g., pH 3.0).

  • Inject the standard mixture and run the initial gradient.

  • Repeat steps 3 and 4 for each pH value, ensuring the column is thoroughly flushed and re-equilibrated between each change.

  • Analyze the resulting chromatograms to identify the pH that yields the optimal resolution and peak shape.

References

  • Flieger, J. (2023). Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids. Molecules, 28(16), 3443. [Link]

  • Advanced Materials Technology. (n.d.). Nicotine Metabolite Comparison of 1.5 mm to 2.1 mm ID Column using HILIC Separation Mode. Retrieved from [Link]

  • El-Hage, S., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(3), 334-341. [Link]

  • Phenomenex. (n.d.). Luna Phenyl-Hexyl HPLC Columns. Retrieved from [Link]

  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns. Retrieved from [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Chutrtong, J. (2020). Optimum Condition Approach To Quantitative Analysis Of Nicotine Using HPLC. International Journal of Scientific & Technology Research, 9(2), 3608-3611. [Link]

  • Sielc.com. (n.d.). Separation of Nicotine on Newcrom R1 HPLC column. Retrieved from [Link]

  • GL Sciences. (n.d.). Reversed Phase Columns (PFP, Phenyl Columns). Retrieved from [Link]

  • Flinn, M. A., & Raje, A. A. (2016). Synthesis and resolution of nicotine. U.S.
  • Mistry, K. N. (2022). A Review on Synthesis of Nicotine. International Journal for Innovative Research in Multidisciplinary Field, 8(3), 85-89. [Link]

  • Organic Syntheses. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • Cheaito, K., et al. (2021). Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes. Toxics, 9(11), 282. [Link]

  • Culea, M., et al. (2005). Exposure Assessment of Nicotine and Cotinine by GC-MS. Indoor and Built Environment, 14(3-4), 315-321. [Link]

  • Al-Delaimy, W. K., et al. (2018). A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry, 2018, 8945370. [Link]

  • Armstrong, D. W., et al. (2022). Qualitative and Quantitative Analysis of Nicotine, Nicotine Derivatives, and Nicotine-Related Alkaloid Optical Isomers: A Review. Contributions to Tobacco & Nicotine Research, 31(3), 175-185. [Link]

  • Gholap, A. R., et al. (2004). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. Molecules, 9(8), 652-659. [Link]

  • Palazzolo, D. L., et al. (2019). The Use of HPLC-PDA in Determining Nicotine and Nicotine-Related Alkaloids from E-Liquids: A Comparison of Five Brands. Journal of Analytical & Pharmaceutical Research, 8(4), 131-137. [Link]

  • Armstrong, D. W., et al. (2023). Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Nornicotine Employing Chiral Supercritical Fluid Chromatography. Journal of Chromatographic Science, 61(7), 635-643. [Link]

Sources

Technical Support Center: Overcoming Matrix Effects in O-Nicotine Sample Analysis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet complex challenge of matrix effects in the quantitative analysis of o-nicotine and its metabolites. As your dedicated scientific resource, this center provides in-depth, experience-driven troubleshooting guides and FAQs to ensure the accuracy, precision, and reliability of your bioanalytical data.

Introduction: Understanding the Challenge of Matrix Effects

In quantitative analysis using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] For this compound analysis, this typically includes endogenous substances from biological fluids like plasma, serum, or urine, such as phospholipids, salts, and proteins.[2]

Matrix effects occur when these co-eluting components alter the ionization efficiency of this compound and its internal standard (IS) in the mass spectrometer's ion source.[2][3] This can manifest as:

  • Ion Suppression: A reduction in the analyte signal, leading to decreased sensitivity and potentially inaccurate, lower-than-actual concentration readings.[1][2][4] This is the more common effect.[2]

  • Ion Enhancement: An increase in the analyte signal, which can result in erroneously high concentration measurements.[1][2]

Both phenomena compromise the fundamental pillars of a validated bioanalytical method: accuracy and precision.[5] This guide will walk you through identifying, quantifying, and mitigating these effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of matrix effects in this compound analysis?

A1: The primary culprits are endogenous components of the biological matrix that co-elute with this compound and its metabolites.[2] In plasma and serum analysis, phospholipids are a major source of ion suppression.[2][6] Their amphipathic nature allows them to be co-extracted with analytes of interest, and their high abundance can significantly interfere with the ionization process.[6] Other sources include salts, endogenous metabolites, and proteins that were not completely removed during sample preparation.[2] Exogenous substances like anticoagulants or dosing vehicles can also contribute.[2]

Q2: How can I determine if my this compound assay is suffering from matrix effects?

A2: A systematic evaluation is crucial during method development and validation. The most common and reliable method is the post-extraction addition technique.[2][3][7] This involves comparing the analyte's response in a neat solution to its response when spiked into an extracted blank matrix from multiple sources.[2][7]

Another qualitative method is post-column infusion , where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column.[5] Injection of an extracted blank matrix sample will show a dip or rise in the baseline signal at the retention time of any interfering components, visually indicating regions of ion suppression or enhancement.[5]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a structured approach to troubleshooting and resolving matrix effect-related issues.

Problem 1: Poor reproducibility and accuracy in my quality control (QC) samples.
  • Possible Cause: Inconsistent matrix effects across different lots or individual samples of the biological matrix.[8] Biological variability means that the composition of plasma or urine can differ from one individual to another, leading to varying degrees of ion suppression.[9]

  • Solutions & Experimental Protocols:

    • Quantify the Matrix Factor (MF): The first step is to confirm and measure the extent of the matrix effect.[2]

      Protocol: Post-Extraction Addition for Matrix Factor Calculation

      • Prepare Sample Sets:

        • Set A (Neat Solution): Spike this compound and its internal standard (IS) at low and high QC concentrations into the mobile phase or reconstitution solvent.

        • Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix (e.g., plasma from six different donors) through your entire sample preparation procedure. Spike this compound and IS into the final, clean extracts at the same concentrations as Set A.[2]

      • Analyze Samples: Inject and analyze all samples using your established LC-MS/MS method.

      • Calculate the Matrix Factor:

        • MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A) [2]

        • An MF value of 1 indicates no matrix effect.

        • An MF < 1 signifies ion suppression.

        • An MF > 1 signifies ion enhancement.[2]

        • Calculate the coefficient of variation (%CV) for the MF across the different matrix lots. A high %CV indicates significant lot-to-lot variability.

    • Implement a More Robust Sample Preparation Method: If significant and variable matrix effects are confirmed, your sample cleanup is likely insufficient. The goal is to selectively remove interfering components while efficiently recovering your analyte.[1][10]

      dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];

      }

      Caption: Troubleshooting workflow for inconsistent QC results.

      • Solid-Phase Extraction (SPE): This is often superior to simple protein precipitation (PPT) for removing phospholipids and other interferences.[11][12][13] SPE offers higher selectivity and results in a cleaner extract.[2][12] Methods for nicotine extraction from plasma and urine using SPE have been well-documented.[14][15][16][17]

      • Liquid-Liquid Extraction (LLE): LLE can also provide significantly cleaner extracts compared to PPT.[12] The choice of an appropriate organic solvent is key to selectively extracting this compound while leaving polar interferences in the aqueous layer.

    • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., nicotine-d4) is the gold standard for compensating for matrix effects.[8][18] Because it has nearly identical chemical properties and chromatographic behavior to this compound, it will experience the same degree of ion suppression or enhancement.[2][8] This allows for accurate quantification based on the analyte-to-IS peak area ratio, as the ratio remains consistent even if the absolute signal intensity fluctuates.[1]

Problem 2: My assay sensitivity is low, and the signal is suppressed even with a SIL-IS.
  • Possible Cause: Severe ion suppression, often due to co-elution with a high concentration of phospholipids.[6] While a SIL-IS can correct for the effect, it cannot restore the lost signal. If suppression is too high, your analyte signal may fall below the limit of quantitation (LOQ).

  • Solutions & Experimental Protocols:

    • Optimize Chromatographic Separation: The goal is to chromatographically separate this compound from the region where major matrix components, like phospholipids, elute.[1][10]

      • Modify Gradient: Extend the elution gradient to allow more time for interferences to wash off the column before the analyte elutes.

      • Change Column Chemistry: If using a standard C18 column, consider alternative stationary phases. A phenyl-hexyl column, for instance, was found to be superior for eliminating ion suppression effects from early-eluting matrix components in a nicotine analysis method.[19]

      • Use a Divert Valve: Program the divert valve to send the highly contaminated early portion of the eluent from the column to waste, only directing the flow to the MS source just before your analyte is expected to elute.[7] This minimizes source contamination.[7]

      dot graph TD { bgcolor="#F1F3F4" subgraph "Chromatogram" direction LR A[Early Eluting Matrix (e.g., Phospholipids)] -- Co-elution --> B(Analyte Peak); end

      }

      Caption: Chromatographic separation and divert valve strategy.

    • Employ Specialized Phospholipid Removal (PLR) Products: Several commercially available products are specifically designed to remove phospholipids during sample preparation. These often come in 96-well plate formats for high-throughput applications.[12]

      • HybridSPE®-PPT: This technology combines the simplicity of protein precipitation with the selectivity of SPE in a single device, effectively removing both proteins and phospholipids.[20] Studies have shown it can remove over 95% of phospholipids from plasma and whole blood.[11]

      • Pass-through SPE plates (e.g., Ostro™): These plates use a simplified procedure where the sample is loaded, and the cleaned extract passes through for collection, while proteins and phospholipids are retained.[12]

      Protocol: Generic Phospholipid Removal Plate Workflow

      • Precipitate: Add plasma/serum sample to a well containing acetonitrile (often with the IS).

      • Vortex: Mix thoroughly to precipitate proteins.

      • Process: Place the plate on a vacuum manifold and apply vacuum to pull the clean supernatant through the plate's phospholipid-retentive media into a collection plate.

      • Analyze: The resulting filtrate is significantly cleaner and can be directly injected or diluted for LC-MS/MS analysis.

Data Summary: Comparing Sample Preparation Techniques

The choice of sample preparation is the most critical factor in mitigating matrix effects.[1] The following table summarizes the typical performance of common techniques.

Sample Preparation MethodTypical Phospholipid RemovalAnalyte RecoveryThroughputPotential for Matrix Effects
Protein Precipitation (PPT) Low (<20%)High (>90%)HighHigh
Liquid-Liquid Extraction (LLE) Moderate-HighVariableMediumMedium
Solid-Phase Extraction (SPE) High (>95%)Good-HighMedium-HighLow
Phospholipid Removal (PLR) Plates Very High (>99%)[6]High (>90%)[6]HighVery Low

Conclusion: A Proactive Approach to Method Validation

Overcoming matrix effects in this compound analysis is not a one-size-fits-all process. It requires a systematic and proactive approach during method development and validation, as mandated by regulatory bodies like the FDA.[9][21] By thoroughly assessing the matrix effect, optimizing sample preparation and chromatography, and employing a suitable internal standard, researchers can develop robust, reliable, and accurate bioanalytical methods. This technical center serves as a foundational resource to guide you through these critical steps, ensuring the integrity and success of your research.

References

  • Bioanalysis Zone. Overcoming Matrix Effects.[Link]

  • Furey, A., et al. (2013). Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta. [Link]

  • Chambers, E. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC North America. [Link]

  • Kyerematen, G. A., et al. (1998). Rapid solid-phase extraction method for automated gas chromatographic-mass spectrometric determination of nicotine in plasma. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Furey, A., et al. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta. [Link]

  • Celik, S., et al. (2025). Method Validation for the Determination of Nicotine and Nicotine Metabolite Levels in Urine, Serum, and Saliva Samples. Biomedical Chromatography. [Link]

  • Element Lab Solutions. All You Need To Know About Phospholipid Removal (PLR).[Link]

  • Cavaliere, C., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]

  • Wang, L., et al. (2021). Nicotine in Complex Samples: Recent Updates on the Pretreatment and Analysis Method. Critical Reviews in Analytical Chemistry. [Link]

  • Waters Corporation. Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate.[Link]

  • Chromatography Today. Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology.[Link]

  • Hariharan, M., et al. (2002). Solid-Phase Extraction and HPLC Assay of Nicotine and Cotinine in Plasma and Brain. Toxicology Mechanisms and Methods. [Link]

  • Vemula, V. R., et al. (2012). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Hariharan, M., et al. (2002). Solid-Phase Extraction and HPLC Assay of Nicotine and Cotinine in Plasma and Brain. Taylor & Francis Online. [Link]

  • Hossain, M. A., et al. (2023). Matrix effects and ion suppression in LC-MS: Essential strategies for research. Journal of Analytical Techniques and Research. [Link]

  • Ye, X., et al. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental & Analytical Toxicology. [Link]

  • Pacifici, R., et al. (1995). Determination of nicotine and its major metabolite cotinine in plasma or serum by gas chromatography-mass spectrometry using ion-trap detection. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Wikipedia. Ion suppression (mass spectrometry).[Link]

  • Wang, L., et al. (2021). Nicotine in Complex Samples: Recent Updates on the Pretreatment and Analysis Method. ResearchGate. [Link]

  • McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLOS ONE. [Link]

  • Wong, J. W. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]

  • Deng, C., et al. (2011). Fast and selective extraction of nicotine from human plasma based on magnetic strong cation exchange resin followed by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences. [Link]

  • ResearchGate. Sample preparation scheme.[Link]

  • Harrison, M., et al. (2011). Extraction Methods for The Removal of Phospholipids and Other Endogenous Material from A Biological Fluid. Bioanalysis. [Link]

  • Matuszewski, B. K. (2006). Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Li, W., et al. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • Celik, S., et al. (2025). Method Validation for the Determination of Nicotine and Nicotine Metabolite Levels in Urine, Serum, and Saliva Samples. ResearchGate. [Link]

  • Stoll, D. R. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. [Link]

  • Kim, M., et al. (2005). Validation and application of a method for the determination of nicotine and five major metabolites in smokers' urine by solid-phase extraction and liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Galeazzi, R. L., et al. (1993). A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring. Journal of Mass Spectrometry. [Link]

  • Lundbäck, T., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Molecules. [Link]

  • Keating, J. E., et al. (2020). Paper spray mass spectrometry for high-throughput quantification of nicotine and cotinine. Analyst. [Link]

  • Kim, H. J., et al. (2022). A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population. Journal of Analytical Toxicology. [Link]

  • Bentley, M. C., et al. (2003). A Rapid LC–MS–MS Method for the Determination of Nicotine and Cotinine in Serum and Saliva Samples from Smokers. Journal of Analytical Toxicology. [Link]

  • Valle, K. B., et al. (2021). Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols. Frontiers in Chemistry. [Link]

  • Vlase, L., et al. (2011). NICOTINE DETERMINATION FROM TABACCO BY GC/MS. Farmacia. [Link]

  • Götting, M., et al. (2020). Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma. ResearchGate. [Link]

  • Cravanzola, C., et al. (2018). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. Journal of Analytical Toxicology. [Link]

  • Doctor, P. B., et al. (2005). Determination of nicotine and cotinine in tobacco harvesters' urine by solid-phase extraction and liquid chromatography. ResearchGate. [Link]

  • wikiHow. How to Get Nicotine Out of Your System: Easy Ways to Prep for a Drug Test.[Link]

  • Jia, C., et al. (2022). Stable isotope characterization of tobacco products: a determination of synthetic or natural nicotine authenticity. Journal of the Science of Food and Agriculture. [Link]

Sources

Technical Support Center: Enhancing the Stability of Nicotine and its Isomers in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nicotine and its isomers. This guide provides in-depth, field-proven insights into the challenges of maintaining the stability of these compounds in solution and offers practical, validated strategies to ensure the integrity and reproducibility of your experiments.

A special note on nomenclature: The term "ortho-nicotine" is not a standard IUPAC designation. Nicotine itself is 3-(1-methyl-2-pyrrolidinyl)pyridine. A structural isomer where the pyrrolidine ring is at the 2-position (the "ortho" position) is known as anabasine. Given the chemical similarities, the principles of degradation and stabilization discussed in this guide for (S)-nicotine—the most common and extensively studied form—are fundamentally applicable to its isomers, including anabasine. This guide will primarily reference data for nicotine, which serves as an authoritative model for its related alkaloids.

Part 1: Foundational Principles of Nicotine Instability

Nicotine is a hygroscopic, colorless to pale yellow oily liquid that is notoriously unstable, gradually turning brown upon exposure to air, light, or heat.[1][2] Its instability stems from two primary structural features: the electron-rich pyridine ring and the tertiary amine within the pyrrolidine ring. These sites are susceptible to several degradation pathways, primarily oxidation. Understanding these vulnerabilities is the first step toward mitigating them.

Key Degradation Pathways

The primary mechanism of nicotine degradation is oxidation, which can occur at multiple sites on the molecule.[3] Exposure to atmospheric oxygen, light (especially UV), and elevated temperatures can accelerate these processes.[4][5]

cluster_main Primary Nicotine Degradation Pathways cluster_oxidation Oxidation cluster_products Degradation Products Nicotine Nicotine (C₁₀H₁₄N₂) C5_Oxidation C-5' Oxidation (Major Pathway) Nicotine->C5_Oxidation CYP2A6 / O₂ N_Oxidation N-Oxidation Nicotine->N_Oxidation FMO3 / O₂ C2_Oxidation C-2' Oxidation Nicotine->C2_Oxidation O₂ / Light Cotinine Cotinine C5_Oxidation->Cotinine via Iminium Ion Nornicotine Nornicotine C5_Oxidation->Nornicotine Methyl Oxidation Nicotine_N_Oxide Nicotine-N'-Oxide N_Oxidation->Nicotine_N_Oxide Myosmine Myosmine C2_Oxidation->Myosmine via Nicotyrine

Caption: Primary oxidative degradation pathways of nicotine.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of nicotine solutions.

Q1: What are the primary factors that cause nicotine to degrade in solution?

A1: The four main factors are pH, oxygen, light, and temperature .

  • pH: The pH of the solution dictates the ratio of protonated (salt) to unprotonated (freebase) nicotine. Nicotine is a weak base with a pKa of approximately 8.0.[6] The freebase form is more susceptible to oxidation.

  • Oxygen: Atmospheric oxygen is the primary driver of oxidative degradation, leading to the formation of products like cotinine, nicotine-N'-oxide, and others that cause discoloration (browning).[1][7]

  • Light: Exposure to light, particularly UV radiation, provides the energy to initiate and accelerate oxidative reactions.[1][5] Studies have shown a significant decrease in nicotine concentration when samples are exposed to UV light compared to storage in the dark.[5]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.[4] While stable at refrigerated temperatures, degradation is observed at elevated temperatures (e.g., 40-60°C).[4][8]

Q2: How does pH affect the stability of my nicotine solution?

A2: The pH of the solution is critical because it controls the form of nicotine present. Nicotine has two pKa values, but the one most relevant for stability is ~8.0, corresponding to the protonation of the more basic pyrrolidine nitrogen.[6]

  • At acidic pH (pH < 6): Nicotine is predominantly in its protonated, salt form. This form is more water-soluble and significantly more stable against oxidation.[4][9]

  • At alkaline pH (pH > 8.0): A significant portion of the nicotine exists as the neutral, freebase form.[6][10] This uncharged form is more lipid-soluble but also much more reactive and prone to rapid oxidation.[4] Degradation is notably observed in alkaline mediums at elevated temperatures.[4][11] Therefore, for maximum stability in aqueous solutions, buffering to a slightly acidic pH is recommended.

Q3: My nicotine solution turned yellow or brown. What happened, and is it still usable?

A3: The yellowing or browning of a nicotine solution is a visual indicator of oxidative degradation.[1][2] The colored compounds are various oxidation byproducts. While the presence of color indicates that some degradation has occurred, the solution's usability depends entirely on your application. For highly sensitive quantitative assays or in vivo studies, the presence of degradants could be a significant confounder. For less sensitive applications, it may still be acceptable. However, the exact concentration of active nicotine is now unknown without re-quantification. Best practice dictates preparing fresh solutions or implementing stabilization protocols to prevent this from occurring.

Q4: What is the best way to store a stock solution of nicotine?

A4: To maximize the shelf-life of a nicotine stock solution, you must control the factors of degradation.

  • Solvent Choice: Use deoxygenated solvents. For aqueous solutions, use a slightly acidic buffer (e.g., pH 5-6). For organic solvents, high-purity, anhydrous solvents like ethanol or propylene glycol are common.

  • Temperature: Store solutions at low temperatures. Refrigeration (2-8°C) is good for short-to-medium term storage, while freezing (-20°C or -80°C) is recommended for long-term storage.

  • Light Protection: Always store solutions in amber glass vials or wrap clear vials completely in aluminum foil to protect from light.[4]

  • Inert Atmosphere: For the highest stability, overlay the solution with an inert gas like argon or nitrogen before sealing the container. This displaces oxygen from the headspace, preventing further oxidation.

Part 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments.

Problem Probable Cause(s) Recommended Solution(s)
Rapid Discoloration (within hours/days) 1. High pH: The solution is alkaline, promoting freebase nicotine oxidation.2. Oxygen Exposure: The solvent was not deoxygenated, or the container has a large headspace of air.3. Light Exposure: The solution is stored in a clear container under ambient light.1. Adjust pH: If using an aqueous solvent, buffer the solution to a pH between 5 and 6.2. Deoxygenate: Sparge the solvent with argon or nitrogen gas for 15-30 minutes before preparing the solution. Minimize headspace in the storage vial.3. Protect from Light: Immediately transfer the solution to an amber vial or wrap it in foil.
Unexpected Peaks in HPLC/LC-MS 1. Degradation: The extra peaks are likely degradation products such as Cotinine, Nicotine-N'-Oxide, Myosmine, or Nornicotine.[12][13]2. Contamination: Impurities may have been present in the starting material or introduced from the solvent or glassware.1. Confirm Identity: If possible, use analytical standards to confirm the identity of the degradation peaks. Review your storage and handling procedures against the recommendations in this guide.2. Run a Blank: Analyze your solvent (blank) to rule out solvent contamination. Ensure all glassware is scrupulously clean.3. Prepare Fresh: When in doubt, prepare a fresh solution using proper stabilization techniques.
Poor Reproducibility Between Experiments 1. Solution Instability: The concentration of active nicotine is decreasing over time, leading to inconsistent results.2. Inconsistent Preparation: Different batches of the solution are being prepared or handled differently.1. Implement Stability Protocol: Follow the SOP for preparing a stabilized stock solution (see Part 4). Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles and air exposure.2. Standardize Workflow: Use a detailed, written protocol for solution preparation that is followed identically every time. Validate the concentration of a new stock solution before use.
Summary of Nicotine Stability Under Stress Conditions

The following table summarizes the stability of nicotine under various forced degradation conditions, providing a baseline for expected outcomes.

Stress ConditionTemperatureDuration% Nicotine RemainingSource(s)
Acid Hydrolysis (0.1 M HCl)60 °C10 daysStable (>95%)[4][11]
Alkaline Hydrolysis (0.1 M NaOH)60 °C5 days~87.7%[4][11]
Oxidative (0.3% H₂O₂)25 °C24 hours~79.2%[4]
Oxidative (3% H₂O₂)60 °C< 1 dayFast Degradation[4][11]
Thermal (Aqueous Solution)60 °C10 days~83.1%[4]
Photolytic (Ambient Light)25 °C10 daysStable (>95%)[4][11]
Photolytic (UV Radiation, 254 nm)Ambient48 hours~83.1%[5]

Part 4: Standard Operating Procedures (SOPs)

These protocols provide step-by-step instructions for preparing stable solutions and monitoring their integrity.

SOP 1: Preparation of a Stabilized Aqueous Nicotine Stock Solution

This protocol is designed to create a 10 mg/mL stock solution with enhanced stability for long-term storage.

Materials:

  • (S)-Nicotine (≥99% purity)

  • High-purity water (Type I or HPLC-grade)

  • Citrate buffer components (Citric acid, Sodium citrate) or 0.1 M HCl

  • Argon or Nitrogen gas with a sparging tube

  • Calibrated pH meter

  • Sterile, amber glass storage vials with PTFE-lined caps

Workflow Diagram:

cluster_workflow SOP 1: Stabilized Stock Solution Workflow A 1. Prepare pH 5.5 Citrate Buffer B 2. Deoxygenate Buffer (Sparge with N₂/Ar for 20 min) A->B D 4. Dissolve Nicotine in deoxygenated buffer B->D C 3. Weigh Nicotine in a clean vessel C->D E 5. Verify Final pH (Adjust to 5.5 if needed) D->E F 6. Aliquot into Amber Vials (Minimize headspace) E->F G 7. Overlay with N₂/Ar and seal tightly F->G H 8. Store at -20°C or below Protected from light G->H

Caption: Workflow for preparing a stabilized nicotine stock solution.

Procedure:

  • Prepare Buffer: Prepare a 50 mM citrate buffer and adjust the pH to 5.5 using a calibrated pH meter.

  • Deoxygenate Solvent: Transfer the buffer to a clean glass container and sparge with a gentle stream of nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.

  • Weigh Nicotine: In a fume hood, carefully weigh the required amount of pure nicotine. Due to its viscosity and toxicity, appropriate personal protective equipment (gloves, lab coat, safety glasses) is mandatory.

  • Dissolve: Add the deoxygenated buffer to the nicotine to achieve the final desired concentration (e.g., 10 mg/mL). Mix gently until fully dissolved.

  • Final pH Check: Verify that the final pH of the nicotine solution is still within the 5.0-6.0 range. Adjust with a small amount of 0.1 M HCl if necessary.

  • Aliquot: Dispense the solution into single-use amber glass vials. Fill vials sufficiently to minimize the air in the headspace.

  • Inert Overlay: Before capping, gently blow a stream of nitrogen or argon over the surface of the liquid in each vial to displace any remaining air.

  • Seal and Store: Immediately cap the vials tightly and label them clearly with the compound name, concentration, date, and storage conditions. Store in a freezer at -20°C or -80°C.

SOP 2: Monitoring Solution Stability via HPLC-UV

This protocol outlines a basic method to quantify nicotine concentration and detect the appearance of major degradation products.

Instrumentation and Conditions:

  • HPLC System: With UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and a buffer (e.g., 20 mM ammonium acetate) adjusted to a pH that provides good peak shape. A common ratio is 30:70 (Acetonitrile:Buffer).[14]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 259 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare Standards: Create a calibration curve using at least five concentrations of a freshly prepared nicotine standard in the mobile phase, covering the expected concentration range of your sample.

  • Sample Preparation: Thaw a single aliquot of your stored nicotine solution. Dilute it with the mobile phase to a concentration that falls within the range of your calibration curve.

  • Analysis:

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Ensure the linearity (R²) is >0.995.

    • Inject your prepared sample in triplicate.

    • Inject a blank (mobile phase) to ensure no system contamination.

  • Data Interpretation:

    • Quantify Concentration: Use the calibration curve to calculate the nicotine concentration in your sample. Compare this to the initial concentration to determine the percentage remaining. A loss of >5-10% is often considered significant.

    • Assess Purity: Examine the chromatogram for new peaks that were not present at time zero. The appearance and growth of peaks eluting near nicotine are indicative of degradation. A PDA detector can be used to check for peak purity.[4]

References

  • Benowitz, N. L. (2023). The central role of pH in the clinical pharmacology of nicotine: implications for abuse liability, cigarette harm reduction and FDA regulation. Clinical Pharmacology & Therapeutics. [Link]

  • Chen, C., et al. (2018). Early Chemistry of Nicotine Degradation in Heat-Not-Burn Smoking Devices and Conventional Cigarettes. Environmental Science & Technology. [Link]

  • Bansal, S., et al. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. Molecules. [Link]

  • Wikipedia. (Accessed 2026). Nicotine. [Link]

  • Wang, L., et al. (2017). Proposed degradation pathways of (S)-nicotine. ResearchGate. [Link]

  • Hukkanen, J., et al. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Pharmacological Reviews. [Link]

  • von Weymarn, L. B., et al. (2002). Nicotine 5'-oxidation and methyl oxidation by P450 2A enzymes. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Paine, J. B. III. (2004). The oxidation of nicotine with sodium hypochlorite. Identification of some of the products formed, and a rationalization of the pathways by which they arose. CORESTA Congress. [Link]

  • Pazo, D. Y., et al. (2022). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products. ACS Omega. [Link]

  • Deng, J., et al. (2018). Primary pathways of nicotine oxidation. ResearchGate. [Link]

  • Avagyan, R., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Separations. [Link]

  • Avagyan, R., et al. (2020). Determination of nicotine related impurities in nicotine pouches and tobacco containing products by liquid chromatography tandem mass spectrometry. CORESTA Congress. [Link]

  • PubChem. (Accessed 2026). nicotine degradation IV Pathway. [Link]

  • Avagyan, R., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]

  • Benowitz, N. L. (2023). The Central Role of pH in the Clinical Pharmacology of Nicotine. ResearchGate. [Link]

  • Pang, T., et al. (2012). The Pyrolysis of (−)-(S)-Nicotine: Racemization and Decomposition. Journal of Analytical and Applied Pyrolysis. [Link]

  • Smith, T. K., et al. (2022). Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid. Crystals. [Link]

  • El-Hellani, A., et al. (2018). Effect of Electronic Cigarette Liquid pH on Retention of 11C-Nicotine in a Respiratory Tract Model. Nicotine & Tobacco Research. [Link]

  • Kim, H., et al. (2023). Assessment of Nicotine Degradation in Cigarette Smoke under Different Storage Conditions (Light and Duration). Applied Sciences. [Link]

  • Gill, T., et al. (2023). Quantitation and Stability of Nicotine in Canadian Vaping Liquids. International Journal of Environmental Research and Public Health. [Link]

  • Bansal, S., et al. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. MDPI. [Link]

  • Smith, T. K., et al. (2019). Transforming liquid nicotine into a stable solid through crystallization with orotic acid. CrystEngComm. [Link]

  • Bansal, S., et al. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. ResearchGate. [Link]

Sources

Technical Support Center: Resolving Co-elution Issues with Nicotine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving co-elution issues with nicotine isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the chromatographic separation of nicotine and its related compounds. Here, you will find in-depth troubleshooting advice, step-by-step protocols, and frequently asked questions to help you achieve baseline resolution and accurate quantification in your analyses.

Introduction: The Challenge of Nicotine Isomer Separation

Nicotine, the primary alkaloid in tobacco, possesses a chiral center, leading to the existence of two enantiomers: (S)-(-)-nicotine, the naturally occurring form, and (R)-(+)-nicotine.[1] The introduction of synthetic or "tobacco-free" nicotine, which is often a racemic mixture of both enantiomers, has presented new analytical challenges.[2][3] Furthermore, the analysis is often complicated by the presence of other structurally similar minor tobacco alkaloids, such as nornicotine, anabasine, and anatabine, which can co-elute with nicotine isomers, leading to inaccurate quantification.[1][4][5]

This guide will walk you through the common issues and provide robust solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: My nicotine peak is showing significant tailing or fronting. What is the likely cause?

A1: Peak asymmetry is often a primary indicator of co-elution or secondary interactions with the stationary phase. A shoulder on your peak is a strong sign that another compound is eluting at a very similar retention time.[6] Tailing can also be caused by interactions of the basic nicotine molecule with acidic silanol groups on the silica support of your column.

Q2: I am using a standard C18 column, but I can't separate anabasine from nicotine. Why?

A2: Anabasine and nicotine are structural isomers (isobaric), meaning they have the same mass but different structures.[5][7] Standard reversed-phase columns like C18 often lack the specific selectivity to differentiate between these subtle structural differences, leading to co-elution.[7] Achieving separation requires a stationary phase with a different retention mechanism, such as a HILIC or a specialized chiral column.

Q3: How does mobile phase pH affect the separation of nicotine isomers?

A3: The pH of the mobile phase is a critical parameter. Nicotine is a weak base with a pKa of approximately 8.0.[8] At a pH below this, it will be protonated, which can improve peak shape by reducing interactions with silanol groups. However, for chiral separations, the ionization state can significantly impact the interaction with the chiral stationary phase. It is often necessary to carefully optimize the pH to find the sweet spot between good peak shape and optimal chiral recognition.[9][10]

Q4: What is a good starting point for chiral separation of nicotine enantiomers?

A4: A polysaccharide-based chiral stationary phase, such as those derived from cellulose or amylose, is an excellent starting point.[1][11][12] Columns like Chiralpak® and Lux® have demonstrated good success.[9][12] A mobile phase consisting of a non-polar solvent like hexane and a polar modifier like ethanol or isopropanol is a common choice for normal-phase chiral chromatography.

Troubleshooting Guides

Guide 1: Resolving Co-elution of Nicotine and Anabasine

Issue: Inability to resolve nicotine and its isobaric isomer, anabasine, using reversed-phase chromatography.

Causality: The similar hydrophobicity of nicotine and anabasine makes their separation on a C18 column challenging. A different separation mechanism is required.

Solution Workflow:

Caption: Workflow for resolving nicotine and anabasine co-elution.

Step-by-Step Protocol (HILIC Method Development):

  • Column Selection: Switch from a C18 column to a Hydrophilic Interaction Chromatography (HILIC) column. The Thermo Scientific™ Accucore™ HILIC column is a suitable option.[7]

  • Initial Mobile Phase: Begin with a high percentage of organic solvent. A good starting point is 90% acetonitrile and 10% aqueous buffer (e.g., 20 mM ammonium formate).[4]

  • Gradient Elution: If isocratic elution does not provide separation, implement a gradient by increasing the aqueous portion of the mobile phase over time. This will elute the more polar compounds.

  • pH Optimization: The pH of the aqueous portion of the mobile phase can be adjusted to optimize peak shape and retention. A slightly acidic pH can be beneficial.

  • Temperature: Maintain a constant and controlled column temperature, typically between 30-40°C, to ensure reproducible retention times.

Data Presentation: Impact of Column Choice on Resolution

Column TypeMobile PhaseResolution (Rs) between Nicotine & Anabasine
C1860% Acetonitrile / 40% Water< 1.0 (Co-elution)
HILIC90% Acetonitrile / 10% Ammonium Formate> 1.5 (Baseline Separation)[7]
Guide 2: Chiral Separation of (S)- and (R)-Nicotine Enantiomers

Issue: Failure to separate the enantiomers of nicotine, which is crucial for distinguishing between natural and synthetic nicotine sources.

Causality: Enantiomers have identical physical and chemical properties in an achiral environment. Separation requires a chiral environment, typically provided by a chiral stationary phase (CSP).

Solution Workflow:

Caption: Workflow for developing a chiral separation method for nicotine enantiomers.

Step-by-Step Protocol (Chiral LC Method):

  • Column Selection: Choose a suitable chiral column. Polysaccharide-based columns like the Chiralcel OJ-3 or macrocyclic glycopeptide-based columns like the NicoShell have shown excellent results.[1][3]

  • Mobile Phase Selection: For a polysaccharide column, a typical mobile phase is a mixture of hexane and an alcohol modifier (e.g., ethanol or isopropanol).[1][11] For a macrocyclic glycopeptide column, a polar ionic mode with methanol and an additive like ammonium trifluoroacetate is effective.[1][11]

  • Isocratic Elution: Start with an isocratic elution. For a hexane/ethanol mobile phase, a ratio of 85:15 (v/v) is a good starting point.[1]

  • Flow Rate: A flow rate of 1 mL/min is standard for a 4.6 mm ID column.

  • Temperature Control: Maintain the column at a constant temperature, for example, 30°C.[3]

  • Optimization: If resolution is not optimal (Rs < 1.5), adjust the percentage of the alcohol modifier. A lower percentage of the modifier will generally increase retention and may improve resolution. Temperature can also be adjusted; lower temperatures often improve chiral recognition.

Data Presentation: Comparison of Chiral Separation Techniques

TechniqueColumnMobile PhaseRun TimeResolution (Rs)
HPLCChiralcel OJ-3Hexane:Ethanol (85:15)~8 min> 1.5[1]
UFLCModified Macrocyclic GlycopeptideMethanol/Ammonium Formate< 20 s2.6[1][11]
SFCNicoShell50/50 Modifier/CO2< 2.5 min2.6[3]
Guide 3: Advanced Technique - Supercritical Fluid Chromatography (SFC)

For complex mixtures or when faster analysis times are required, Supercritical Fluid Chromatography (SFC) is a powerful alternative. SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, allowing for rapid separations.[3]

Advantages of SFC for Nicotine Isomer Separation:

  • Speed: Analysis times can be significantly shorter than with HPLC.[3]

  • Resolution: Often provides excellent resolution for chiral and isomeric separations.[13][14]

  • "Green" Technique: Reduces the use of organic solvents.

Key Parameters for SFC Method Development:

  • Column: Chiral stationary phases are highly effective in SFC. Chiralpak IG-3 has been successfully used for nicotine and nornicotine enantiomers.[13][14]

  • Co-solvent/Modifier: An alcohol such as methanol or isopropanol is typically used as a modifier to adjust the mobile phase strength.[13][14]

  • Additive: A small amount of an additive like diethylamine can improve peak shape for basic compounds like nicotine.[13][14]

  • Backpressure and Temperature: These parameters influence the density of the supercritical fluid and must be carefully controlled and optimized. A typical backpressure is around 8 MPa and a temperature of 40°C.[3][13][14]

Conclusion

Resolving co-elution issues with nicotine isomers requires a systematic approach to method development. By understanding the underlying chemical principles and carefully selecting and optimizing the column, mobile phase, and other chromatographic parameters, robust and reliable separations can be achieved. This guide provides a starting point for troubleshooting common issues and developing effective analytical methods.

References

  • El-Hellani, A., El-Hage, R., Salman, R., Talih, S., & Shihadeh, A. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(4), 481–494. [Link]

  • El-Hellani, A., El-Hage, R., Salman, R., Talih, S., & Shihadeh, A. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(4), 481–494. [Link]

  • Cheetham, A. G., & Armstrong, D. W. (2022). Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Nornicotine Employing Chiral Supercritical Fluid Chromatography. Contributions to Tobacco & Nicotine Research, 31(3), 116-126. [Link]

  • Cheetham, A. G., & Armstrong, D. W. (2022). Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Nornicotine Employing Chiral Supercritical Fluid Chromatography. PubMed. [Link]

  • American Chemical Society. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology. [Link]

  • Zhang, Y., & Li, M. (2021). Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry. PubMed. [Link]

  • Perfetti, T. A., & Coleman, W. M. (1998). Chiral-gas chromatography-selected ion monitoring-mass selective detection of nicotine optical isomers. ResearchGate. [Link]

  • Ji, H., Pithawalla, Y. B., & Feng, S. (2019). Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS. Journal of Chromatography B, 1117, 118-125. [Link]

  • Phenomenex. (2022). Chiral Separation of Nicotine Enantiomers with Polysaccharide-based Lux 3 µm AMP Column. [Link]

  • von Weymarn, L. B., Retzlaff, C., & Murphy, S. E. (2016). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Chemical Research in Toxicology, 29(10), 1723–1730. [Link]

  • Cheetham, A. G., & Armstrong, D. W. (2023). Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Related Alkaloids Employing Chiral Supercritical Fluid Chromatography in Commercial Nicotine Samples and in E-Cigarette Products. Contributions to Tobacco & Nicotine Research, 32(3), 77-89. [Link]

  • BGP. (n.d.). Nicotine USP Manufacturing: Essential Quality Standards. [Link]

  • von Weymarn, L. B., Retzlaff, C., & Murphy, S. E. (2016). Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers’ Urine by High Throughput Liquid Chromatography–Mass Spectrometry. Chemical Research in Toxicology, 29(10), 1723–1730. [Link]

  • Alchem International. (n.d.). Product Specification Sheet NICOTINE USP. [Link]

  • Jacob, P., III, St. Helen, G., Yu, L., Nardone, N., & Benowitz, N. L. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Chemistry, 10, 892193. [Link]

  • Moldoveanu, S. C., & St. Charles, K. (2007). Analysis of Minor Alkaloids in Tobacco: A Collaborative Study. Contributions to Tobacco & Nicotine Research, 22(6), 369-381. [Link]

  • Jacob, P., III, St. Helen, G., Yu, L., Nardone, N., & Benowitz, N. L. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. National Institutes of Health. [Link]

  • Fard, M. M., Miyanji, E. Z., & Schuller, M. J. (2021). Effect of Electronic Cigarette Liquid pH on Retention of 11C-Nicotine in a Respiratory Tract Model. Nicotine & Tobacco Research, 23(10), 1731–1737. [Link]

  • Armstrong, D. W., & Han, S. M. (1999). Enantiomeric Composition of Nornicotine, Anatabine, and Anabasine in Tobacco. Tobacco Chemistry Research Conference Series. [Link]

  • Ward, K. D. (1988). Separation of alkaloid isomers and stereoisomers with beta-cyclodextrin bonded phases. Texas Tech University. [Link]

  • Benowitz, N. L., & Henningfield, J. E. (2023). The central role of pH in the clinical pharmacology of nicotine: implications for abuse liability, cigarette harm reduction and FDA regulation. Tobacco Control, 32(e1), e135–e142. [Link]

  • Kim, S., Lee, J., & Kim, J. (2022). Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population. Toxics, 10(12), 738. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • The Good Scents Company. (n.d.). (±)-anabasine. [Link]

  • Kim, S., Lee, J., & Kim, J. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816. [Link]

  • Nicovaper. (n.d.). Understanding Nicotine USP/EP: What it is and its uses. [Link]

  • Burch, S., Gann, L., & Erbland, M. (1993). Effect of pH on nicotine absorption and side effects produced by aerosolized nicotine. Journal of Aerosol Medicine, 6(1), 45-52. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Ortho-Nicotine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ortho-nicotine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges that lead to low yields in these critical C-H activation processes. By understanding the underlying mechanisms and potential pitfalls, you can optimize your reaction conditions and achieve higher efficiency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My orththis compound coupling reaction is showing low to no conversion. What are the primary reasons for this failure?

Low conversion in palladium-catalyzed ortho-arylation of nicotine is a common challenge. The primary culprits often revolve around catalyst deactivation, suboptimal reaction conditions, or issues with the reagents themselves. A systematic approach to troubleshooting is essential to pinpoint the root cause.

Key Areas to Investigate:

  • Catalyst Inhibition and Deactivation: The lone pair of electrons on the pyridine nitrogen of nicotine can coordinate strongly with the palladium catalyst, leading to the formation of inactive species and inhibiting catalytic turnover. Additionally, the active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to inactive Pd(II) species. The formation of palladium black, which is aggregated, inactive palladium, is another common deactivation pathway, often triggered by high temperatures or an insufficient ligand-to-palladium ratio.

  • Inappropriate Ligand Choice: The ligand plays a pivotal role in stabilizing the palladium center and facilitating the catalytic cycle. For pyridine substrates like nicotine, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to shield the palladium from the pyridine nitrogen and promote the desired reaction pathway.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical. The solvent must be anhydrous and capable of dissolving all reaction components. While heat can increase reaction rates, excessively high temperatures can accelerate catalyst decomposition. The base is crucial for the C-H activation step, and its strength and solubility can significantly impact the reaction outcome.

  • Reagent Purity and Stability: Impurities in the starting materials, solvent, or base can act as catalyst poisons. Furthermore, the coupling partner, such as an aryl halide, must be of high purity.

Q2: I'm observing significant catalyst deactivation, evidenced by the formation of palladium black. How can I prevent this?

The formation of palladium black is a clear indicator of catalyst aggregation and deactivation. This is a frequent issue in reactions with pyridine-containing substrates due to their strong coordinating ability.

Strategies to Mitigate Catalyst Deactivation:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands form stable complexes with palladium, preventing aggregation and shielding the metal center from inhibitory coordination with the nicotine substrate.

  • Ligand-to-Metal Ratio: Ensure an adequate ligand-to-palladium ratio, typically ranging from 1:1 to 2:1. An excess of ligand can help maintain the stability of the active catalytic species.

  • Temperature Control: Avoid excessively high temperatures, which can accelerate the decomposition of the catalyst. Screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using thoroughly degassed solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

Troubleshooting Workflow for Low Yield

The following diagram outlines a systematic approach to troubleshooting low yields in orththis compound coupling reactions.

TroubleshootingWorkflow start Low Yield Observed check_catalyst Q: Catalyst Deactivation? (e.g., Pd black formation) start->check_catalyst check_conditions Q: Suboptimal Conditions? start->check_conditions check_reagents Q: Reagent Issues? start->check_reagents optimize_ligand Optimize Ligand: - Use bulky, electron-rich phosphines (XPhos, SPhos) - Consider NHC ligands check_catalyst->optimize_ligand Yes screen_solvents Screen Solvents (e.g., Toluene, Dioxane, DMF) check_conditions->screen_solvents Yes check_purity Verify Reagent Purity (Substrates, solvents, base) check_reagents->check_purity Yes solution_found Problem Resolved adjust_ratio Adjust Ligand:Pd Ratio (1:1 to 2:1) optimize_ligand->adjust_ratio optimize_temp Optimize Temperature (Screen lower temperatures) adjust_ratio->optimize_temp ensure_inert Ensure Rigorous Inert Atmosphere optimize_temp->ensure_inert ensure_inert->solution_found screen_bases Screen Bases (e.g., K2CO3, Cs2CO3, K3PO4) screen_solvents->screen_bases directing_group Consider Directing Group Strategy (e.g., N-oxide) screen_bases->directing_group directing_group->solution_found check_stability Assess Substrate Stability (Aryl halide, nicotine) check_purity->check_stability check_stability->solution_found

Caption: A step-by-step workflow for diagnosing and resolving low-yield issues in orththis compound coupling reactions.

Q3: How can I control the regioselectivity of the C-H arylation on the nicotine molecule?

Nicotine possesses multiple C-H bonds, and achieving selective functionalization at the desired ortho-position of the pyridine ring is a significant challenge. The use of a directing group is a powerful strategy to control regioselectivity.[1][2]

Directing Group Strategy: The N-Oxide Approach

One of the most effective strategies for directing ortho-C-H functionalization of pyridines is the use of an N-oxide.[3][4] The N-oxide functionality can be readily introduced by treating nicotine with an oxidizing agent (e.g., m-CPBA) and subsequently removed after the coupling reaction.

Mechanism of N-Oxide Directed C-H Activation:

N_Oxide_Mechanism cluster_0 N-Oxide Directed C-H Activation Nicotine_N_Oxide Nicotine N-Oxide Cyclometalated_Intermediate Cyclometalated Pd(II) Intermediate (5-membered ring) Nicotine_N_Oxide->Cyclometalated_Intermediate Coordination & C-H Activation Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->Cyclometalated_Intermediate Arylation Arylation Cyclometalated_Intermediate->Arylation + Ar-X Product ortho-Arylated Nicotine N-Oxide Arylation->Product Reductive Elimination

Caption: Simplified mechanism showing the role of the N-oxide as a directing group in palladium-catalyzed ortho-C-H activation.

The oxygen atom of the N-oxide coordinates to the palladium center, forming a stable five-membered cyclometalated intermediate. This pre-organization facilitates the selective activation of the C-H bond at the ortho-position.

Data Presentation: Recommended Reaction Parameters

Systematic screening of reaction parameters is crucial for optimizing the yield of orththis compound coupling reactions. The following table provides a starting point for optimization, based on successful conditions reported for the arylation of pyridine derivatives.

ParameterRecommended ConditionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Commonly used and effective precatalysts.
Ligand XPhos, SPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich ligands that stabilize the catalyst and promote reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly influence the rate and efficiency of the C-H activation step.
Solvent Toluene, Dioxane, DMF (anhydrous)Solvents should be high-boiling and capable of dissolving all reaction components.
Temperature 80-120 °CA balance must be struck between achieving a reasonable reaction rate and preventing catalyst decomposition.
Arylating Agent Aryl iodides, Aryl bromidesAryl iodides are generally more reactive than aryl bromides.

Experimental Protocols

Protocol 1: General Procedure for Ortho-Arylation of Nicotine using an N-Oxide Directing Group
  • Preparation of Nicotine N-Oxide: To a solution of nicotine (1.0 equiv.) in a suitable solvent (e.g., CH₂Cl₂), add m-chloroperoxybenzoic acid (m-CPBA) (1.1 equiv.) portion-wise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with CH₂Cl₂. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain nicotine N-oxide.

  • Ortho-Arylation Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine nicotine N-oxide (1.0 equiv.), the aryl halide (1.2-1.5 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition and Reaction: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-arylated nicotine N-oxide.

  • Removal of the N-Oxide: The N-oxide can be reduced back to the pyridine using a suitable reducing agent (e.g., PCl₃ or H₂/Pd-C) to yield the final ortho-arylated nicotine product.

References

  • Sambiagio, C., et al. (2018). A Comprehensive Overview of Directing Groups Applied in Metal-Catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(17), 6603–6743. Available at: [Link]

  • He, J., et al. (2017). Palladium-Catalyzed Transformations of Alkyl C–H Bonds. Chemical Reviews, 117(13), 8754–8838. Available at: [Link]

  • St John-Campbell, S., & Bull, J. A. (2018). Transient imines as 'next generation' directing groups for the catalytic functionalisation of C–H bonds in a single operation. Organic & Biomolecular Chemistry, 16(35), 6393-6404. Available at: [Link]

  • Chen, X., et al. (2015). Palladium-Catalyzed C-H Functionalization of Pyridine-N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Angewandte Chemie International Edition, 54(41), 11956-11960. Available at: [Link]

  • Yan, G., et al. (2014). Recent Advances in Catalytic Functionalization of N-Oxide Compounds via C-H Bond Activation. Advanced Synthesis & Catalysis, 356(1), 17-35. Available at: [Link]

  • Daugulis, O., et al. (2005). Palladium-Catalyzed Arylation of C-H Bonds. Accounts of Chemical Research, 38(10), 794-805. Available at: [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. Available at: [Link]

  • Shabani, S., et al. (2020). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 10(24), 14081-14101. Available at: [Link]

  • Li, X. (2015). Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. Accounts of Chemical Research, 48(4), 1017–1029. Available at: [Link]

Sources

addressing poor peak shape in o-nicotine chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to troubleshooting poor peak shape in o-nicotine chromatography, designed for researchers, scientists, and drug development professionals. This technical support center provides a detailed, question-and-answer-based approach to resolving common chromatographic issues.

Technical Support Center: this compound Chromatography

Introduction

This compound, a minor tobacco alkaloid and a potential nicotine-related impurity, presents unique challenges in chromatographic analysis. Its structural similarity to nicotine and its specific physicochemical properties can often lead to suboptimal peak shapes, compromising resolution, accuracy, and sensitivity. This guide, structured as a series of frequently asked questions, provides in-depth troubleshooting strategies based on established chromatographic principles to help you diagnose and resolve poor peak shapes in your this compound analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound peak is exhibiting significant tailing. What are the most likely causes and how can I fix it?

Peak tailing is one of the most common issues encountered when analyzing basic compounds like this compound. It is often characterized by an asymmetric peak with a drawn-out trailing edge. This phenomenon can obscure low-level impurities and lead to inaccurate integration.

Underlying Causes & Solutions

  • Secondary Silanol Interactions: The primary cause of peak tailing for basic analytes like this compound is often the interaction between the protonated amine groups of the analyte and acidic, un-capped silanol groups on the surface of the silica-based stationary phase. These strong, secondary ionic interactions are much slower than the primary reversed-phase interactions, causing a portion of the analyte molecules to lag behind the main peak.

  • Troubleshooting Protocol:

    • Mobile Phase pH Adjustment: The most effective way to mitigate silanol interactions is to adjust the mobile phase pH. By increasing the pH to a level where this compound is in its neutral, unprotonated state (pH > pKa), you can significantly reduce these ionic interactions. However, be mindful of the pH limitations of your column (typically, silica-based columns are stable between pH 2 and 8).

    • Use of a Competitive Base: Adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, thereby reducing their availability to interact with this compound. A typical starting concentration for TEA is 0.1% (v/v).

    • Column Selection: Employing a column with a highly inert stationary phase is crucial. Look for columns that are end-capped, which means the majority of the residual silanol groups have been chemically deactivated. Additionally, columns with a lower silanol activity or those specifically designed for basic compounds are excellent choices.

    • Lower Metal Content in Packing Material: Trace metal impurities (e.g., iron, aluminum) in the silica packing can also contribute to peak tailing by acting as Lewis acids. Using a high-purity silica column can minimize these effects.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH > pKa of this compound? start->check_ph adjust_ph Increase Mobile Phase pH (within column limits) check_ph->adjust_ph No check_column Using an End-Capped or Inert-Surface Column? check_ph->check_column Yes solved Peak Shape Improved adjust_ph->solved change_column Switch to a High-Purity, End-Capped Column check_column->change_column No add_tea Add a Competitive Base (e.g., 0.1% TEA) check_column->add_tea Yes change_column->solved add_tea->solved

A troubleshooting workflow for addressing this compound peak tailing.

Q2: I am observing peak fronting for my this compound standard. What does this indicate and what are the corrective actions?

Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is less common than tailing but can still significantly impact quantification.

Underlying Causes & Solutions

  • Sample Overload: The most frequent cause of peak fronting is injecting too much sample onto the column. When the concentration of the analyte is too high, it can saturate the stationary phase at the point of injection, leading to a distortion of the Gaussian peak shape.

  • Incorrect Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.

  • Troubleshooting Protocol:

    • Reduce Sample Concentration: Prepare a dilution series of your this compound standard and inject each one. If the peak shape improves at lower concentrations, you have confirmed that the issue is sample overload.

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible due to solubility constraints, use a solvent that is as weak as or weaker than the mobile phase.

Data-Driven Troubleshooting for Peak Fronting

Concentration of this compoundPeak Asymmetry (at 10% height)Observation
100 µg/mL0.8Significant Fronting
50 µg/mL0.9Moderate Fronting
10 µg/mL1.1Symmetrical Peak
1 µg/mL1.2Symmetrical Peak

This table illustrates how reducing the sample concentration can improve peak asymmetry, moving it from a fronting (asymmetry < 1) to a symmetrical shape (asymmetry ≈ 1).

Q3: My this compound peak is splitting into two or more peaks. What could be causing this?

Peak splitting can be a complex issue arising from multiple potential problems, both chemical and mechanical.

Underlying Causes & Solutions

  • Column Contamination or Blockage: A partially blocked frit at the head of the column can cause the sample to be distributed unevenly onto the stationary phase, leading to a split peak. Contamination on the column itself can also create alternative analyte pathways.

  • Co-elution with an Interferent: It is possible that what appears to be a split peak is actually two different compounds eluting very close to each other.

  • Sample Solvent/Mobile Phase Mismatch: A significant mismatch in solvent strength between the sample and the mobile phase can cause peak distortion, which in severe cases can manifest as a split peak.

  • Troubleshooting Protocol:

    • Column Maintenance:

      • Reverse and Flush: Disconnect the column from the detector, reverse the flow direction, and flush it with a strong solvent (e.g., isopropanol) to try and dislodge any particulate matter from the inlet frit.

      • Guard Column: If you are not already using one, a guard column can help protect your analytical column from contamination.

    • Method Specificity:

      • Mass Spectrometry: If available, use a mass spectrometer to analyze the eluent across the split peak. If the mass-to-charge ratio is consistent, the issue is likely not a co-eluting compound.

      • Inject a Blank: Run a blank injection (sample solvent only) to ensure that there are no "ghost peaks" or carryover from previous injections.

    • Injection Technique:

      • Sample Solvent: As with peak fronting, ensure your sample is dissolved in a solvent that is compatible with your mobile phase.

Logical Flow for Diagnosing Split Peaks

G start Split Peak Observed check_blank Inject a Blank Run start->check_blank ghost_peak Ghost Peak Present? (Carryover) check_blank->ghost_peak clean_injector Clean Injector and Improve Wash Method ghost_peak->clean_injector Yes check_ms Analyze with Mass Spec (if available) ghost_peak->check_ms No mass_consistent Consistent m/z Across Peak? check_ms->mass_consistent coelution Likely Co-elution with an Interferent mass_consistent->coelution No column_issue Likely a Column Issue (Blockage/Contamination) mass_consistent->column_issue Yes flush_column Reverse and Flush Column column_issue->flush_column solved Peak Shape Restored flush_column->solved

A step-by-step diagnostic workflow for troubleshooting split peaks in this compound analysis.

References

  • Troubleshooting HPLC Peak Shapes. Waters Corporation.[Link]

  • A Practical Guide to HPLC Troubleshooting. Restek Corporation.[Link]

  • HPLC Peak Tailing: Causes and Solutions. Shimadzu Corporation.[Link]

Validation & Comparative

A Comparative Guide to Nicotine's Binding Affinity for Nicotinic Acetylcholine Receptors (nAChRs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of nicotine's binding affinity for various nicotinic acetylcholine receptor (nAChR) subtypes. It is designed to offer a comprehensive resource for researchers and professionals in drug development, synthesizing technical data with practical insights into the experimental methodologies used to determine these crucial pharmacological parameters.

Introduction to Nicotinic Acetylcholine Receptors and Nicotine Binding

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1][2] These receptors are pentameric structures assembled from a variety of subunits (α1-α10, β1-β4, γ, δ, ε), resulting in a wide array of receptor subtypes with distinct pharmacological and physiological properties.[2][3] The endogenous ligand for these receptors is acetylcholine, but they are also the primary target for nicotine, the main psychoactive component in tobacco.[2][4]

The binding of nicotine to nAChRs initiates a conformational change in the receptor, opening an ion channel permeable to cations such as sodium, potassium, and calcium.[5] This ion influx leads to depolarization of the cell membrane and the subsequent activation of various intracellular signaling pathways.[6][7][8] The affinity with which nicotine binds to different nAChR subtypes is a key determinant of its physiological and addictive effects. High-affinity binding is particularly associated with the α4β2 subtype, which is widely expressed in the brain and is considered a primary mediator of nicotine addiction.[2][4][5][9][10][11]

Comparative Binding Affinity of Nicotine at nAChR Subtypes

Nicotine exhibits a wide range of binding affinities across the various nAChR subtypes. This differential affinity is fundamental to understanding its complex pharmacological profile. The α4β2 subtype is consistently reported as having the highest affinity for nicotine.[2][4][5][9][10][11][12] The stoichiometry of the α4 and β2 subunits within the pentameric receptor can further influence nicotine sensitivity, with the (α4)2(β2)3 arrangement showing higher sensitivity than the (α4)3(β2)2 configuration.[5][9]

In contrast, the α7 nAChR subtype, another abundant neuronal receptor, generally displays a lower affinity for nicotine.[13] The α3β4 subtype, prevalent in the autonomic ganglia, also exhibits a lower affinity for nicotine compared to the α4β2 subtype.[12]

The following table summarizes the binding affinities (Ki values) of nicotine for several key human nAChR subtypes. A lower Ki value indicates a higher binding affinity.

nAChR SubtypeNicotine Ki (nM)Reference(s)
α4β21 - 6.1[5][14]
α7125[14]
α3β4>1000[15]
α1βγδ (muscle)2000[14]

Nicotine's Binding Affinity in Comparison to Other Ligands

To provide a broader context for nicotine's interaction with nAChRs, it is useful to compare its binding affinity with that of other well-characterized ligands. Varenicline, a smoking cessation aid, and epibatidine, a potent alkaloid, are notable for their high affinity for certain nAChR subtypes.[16][17][18]

Varenicline, for instance, exhibits a significantly higher affinity for the α4β2 nAChR than nicotine, which is thought to contribute to its efficacy in blocking nicotine's reinforcing effects.[14][16][17] Epibatidine is an exceptionally potent nAChR agonist with picomolar affinity for the α4β2 subtype.[19][20]

The table below compares the binding affinities of nicotine with other selected ligands at various nAChR subtypes.

Ligandα4β2 Ki (nM)α7 Ki (nM)α3β4 Ki (nM)Reference(s)
Nicotine 1 - 6.1125>1000[5][14][15]
Varenicline 0.14 - 0.4125~500[14][15][16]
Cytisine 0.23>10,000430[14][15]
Epibatidine 0.0420Not specified[19]

Experimental Determination of Binding Affinity: Radioligand Binding Assays

The binding affinities presented in this guide are primarily determined using radioligand binding assays. This robust and sensitive technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.[1][21]

Principle of Competitive Radioligand Binding Assays

Competitive binding assays are employed to determine the affinity of an unlabeled compound (the "competitor," e.g., nicotine) by measuring its ability to displace a radiolabeled ligand with known high affinity for the target receptor.[1] In these assays, a preparation of membranes containing the nAChR of interest is incubated with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it competes with the radioligand for the receptor's binding sites, leading to a decrease in the amount of bound radioactivity.

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is termed the IC50 value. This experimentally derived value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[1]

Experimental Workflow

The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the binding affinity of a ligand for nAChRs.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from cells or brain tissue) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]Cytisine, [3H]Epibatidine) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilution Series (e.g., Nicotine) Test_Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting Analysis Data Analysis: - Determine IC50 - Calculate Ki (Cheng-Prusoff) Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay for nAChRs.

Detailed Protocol for a Competitive Radioligand Binding Assay

The following is a generalized, step-by-step protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound for a specific nAChR subtype.

1. Membrane Preparation:

  • Tissues (e.g., rat brain regions) or cells expressing the nAChR subtype of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[1]

  • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.[22]

2. Assay Setup:

  • The assay is typically performed in a 96-well plate format.[22]

  • To each well, the following are added in order:

    • Assay buffer

    • A dilution series of the unlabeled test compound (e.g., nicotine).

    • A fixed concentration of the radioligand (e.g., [3H]cytisine for α4β2 nAChRs, [125I]α-bungarotoxin for α7 nAChRs).[23]

    • The membrane preparation.

3. Control Wells:

  • Total Binding: Contains membranes and radioligand only (no test compound).

  • Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known nAChR ligand (e.g., unlabeled nicotine or epibatidine) to saturate all specific binding sites.[1]

4. Incubation:

  • The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.[22]

5. Filtration:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.[21][22]

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[22]

6. Scintillation Counting:

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity trapped on the filters is then quantified using a scintillation counter.[22]

7. Data Analysis:

  • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

  • IC50 Determination: The specific binding data is plotted against the log concentration of the test compound, and a sigmoidal dose-response curve is fitted to determine the IC50 value.

  • Ki Calculation: The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

nAChR Signaling Pathways

The binding of nicotine or other agonists to nAChRs triggers the opening of the ion channel, leading to an influx of cations and subsequent activation of downstream signaling cascades. These pathways are crucial for the diverse physiological effects of nAChR activation.

The following diagram provides a simplified overview of some of the key signaling pathways activated by nAChRs.

G cluster_receptor Receptor Activation cluster_downstream Downstream Signaling Ligand Nicotine / Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Ion_Influx Na+, K+, Ca2+ Influx nAChR->Ion_Influx CaMK CaMK Activation Ion_Influx->CaMK PI3K_Akt PI3K/Akt Pathway Ion_Influx->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ion_Influx->MAPK_ERK Neurotransmitter_Release Neurotransmitter Release Ion_Influx->Neurotransmitter_Release Gene_Expression Changes in Gene Expression CaMK->Gene_Expression PI3K_Akt->Gene_Expression MAPK_ERK->Gene_Expression

Caption: Simplified nAChR-mediated signaling pathways.

Activation of nAChRs, particularly the α7 subtype which has high calcium permeability, can lead to the activation of calcium-dependent signaling molecules like Calmodulin-dependent protein kinases (CaMKs).[7] This can, in turn, influence gene expression and other cellular processes. Furthermore, nAChR activation can engage other critical signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which are involved in cell survival, proliferation, and synaptic plasticity.[7][8] A primary consequence of nAChR activation on presynaptic terminals is the facilitation of neurotransmitter release.

Conclusion

The binding affinity of nicotine for different nAChR subtypes is a cornerstone of its pharmacology. The high affinity for the α4β2 subtype underscores its role in nicotine addiction, while its interactions with other subtypes contribute to its broader physiological effects. A thorough understanding of these binding characteristics, alongside the experimental methodologies used to determine them, is essential for the rational design and development of novel therapeutics targeting the nicotinic cholinergic system for a range of neurological and psychiatric disorders.

References

  • Fucile, S. (2018). Epibatidine: A Promising Natural Alkaloid in Health. Molecules, 23(12), 3321. Retrieved from [Link]

  • Rollema, H., et al. (2010). Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum. Journal of Pharmacology and Experimental Therapeutics, 334(1), 134-142. Retrieved from [Link]

  • Coe, J. W., et al. (2005). Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence. British Journal of Pharmacology, 146(8), 1239-1250. Retrieved from [Link]

  • Papke, R. L., et al. (2011). Characterizing low affinity epibatidine binding to α4β2 nicotinic acetylcholine receptors with ligand depletion and nonspecific binding. Journal of Pharmacological and Toxicological Methods, 63(3), 269-279. Retrieved from [Link]

  • Prince, R. J., & Sine, S. M. (1998). Epibatidine Binds to Four Sites on the Torpedo Nicotinic Acetylcholine Receptor. Journal of Biological Chemistry, 273(10), 5553-5556. Retrieved from [Link]

  • Fowler, C. D., & Kenny, P. J. (2011). Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice. Behavioural Brain Research, 223(2), 345-356. Retrieved from [Link]

  • Lukas, R. J., et al. (2009). Naturally-expressed nicotinic acetylcholine receptor subtypes. Biochemical Pharmacology, 78(7), 746-759. Retrieved from [Link]

  • Schaal, C., et al. (2016). Nicotinic acetylcholine receptor (nAChR) signaling pathways. ResearchGate. Retrieved from [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. Retrieved from [Link]

  • Wikipedia. (n.d.). Alpha-4 beta-2 nicotinic receptor. Retrieved from [Link]

  • Esterlis, I., et al. (2017). The Relationship of Varenicline Agonism of α4β2 Nicotinic Acetylcholine Receptors and Nicotine-Induced Dopamine Release in Nicotine-Dependent Humans. Neuropsychopharmacology, 42(11), 2187-2196. Retrieved from [Link]

  • Kageyama, M., et al. (2018). Examples of possible metabotropic signaling pathways for nicotinic acetylcholine receptors (nAChR). ResearchGate. Retrieved from [Link]

  • Morales-Perez, C. L., et al. (2016). Structure and gating mechanism of the α7 nicotinic acetylcholine receptor. Proceedings of the National Academy of Sciences, 113(20), E2844-E2853. Retrieved from [Link]

  • Yu, Z. J., et al. (2006). Rat neuronal nicotinic acetylcholine receptors containing α7 subunit: pharmacological properties of ligand binding and function. Acta Pharmacologica Sinica, 27(6), 663-672. Retrieved from [Link]

  • Kihara, T., et al. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer. Retrieved from [Link]

  • Iacoviello, M. P., & Mineur, Y. S. (2014). α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief. Journal of Neuroscience, 34(19), 6523-6534. Retrieved from [Link]

  • Marks, M. J., et al. (2014). Chronic treatment with varenicline changes expression of four nAChR binding sites in mice. Nicotine & Tobacco Research, 16(8), 1083-1092. Retrieved from [Link]

  • Wonnacott, S., & Barik, J. (2007). Pathways and presynaptic nAChR subtypes. ResearchGate. Retrieved from [Link]

  • Marks, M. J., et al. (2007). The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. Molecular Pharmacology, 72(4), 937-946. Retrieved from [Link]

  • Khumchoo, A., et al. (2021). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 26(16), 4991. Retrieved from [Link]

  • Crunelle, C. L., et al. (2014). Chemical structures of nicotine, cytisine, and varenicline (top). Comparison of in vitro binding affinities of nicotine, cytisine, and varenicline at nicotinic acetylcholine receptor subtypes (nAchRs; bottom). ResearchGate. Retrieved from [Link]

  • Kihara, T., et al. (2018). Nicotinic acetylcholine receptor (nAChR)-mediated signaling pathway in the brain. ResearchGate. Retrieved from [Link]

  • Sorge, R. E., et al. (2011). Alpha7 Nicotinic Acetylcholine Receptors Modulate Motivation to Self-Administer Nicotine: Implications for Smoking and Schizophrenia. Neuropsychopharmacology, 36(13), 2639-2649. Retrieved from [Link]

  • Papke, R. L., et al. (2015). Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives. Journal of Pharmacology and Experimental Therapeutics, 354(3), 268-279. Retrieved from [Link]

  • Grady, S. R., et al. (2007). Characterization of human alpha 4 beta 2-nicotinic acetylcholine receptors stably and heterologously expressed in native nicotinic receptor-null SH-EP1 human epithelial cells. Molecular Pharmacology, 71(1), 259-271. Retrieved from [Link]

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  • Salas, R., et al. (2007). Pharmacological and Immunological Identification of Native α7 Nicotinic Receptors: Evidence for Homomeric and Heteromeric α7 Receptors. Journal of Neurochemistry, 103(4), 1524-1534. Retrieved from [Link]

  • Neddenriep, B., et al. (2023). Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model. Frontiers in Pharmacology, 14, 1245789. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Retrieved from [Link]

  • Nichols, W. A., et al. (2022). Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. ACS Chemical Neuroscience, 13(17), 2598-2608. Retrieved from [Link]

  • Henderson, B. J., & Lester, H. A. (2015). Nicotine-induced Upregulation of Nicotinic Receptors: Underlying Mechanisms and Relevance to Nicotine Addiction. Neuropharmacology, 96(Pt B), 183-193. Retrieved from [Link]

  • Jackson, K. J., et al. (2015). AT–1001: a high-affinity α3β4 nAChR ligand with novel nicotine-suppressive pharmacology. British Journal of Pharmacology, 172(7), 1834-1845. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Galindo-Lao, T., et al. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. eLife, 11, e74149. Retrieved from [Link]

  • Fucile, S., et al. (2006). A structural model of agonist binding to the α3β4 neuronal nicotinic receptor. British Journal of Pharmacology, 147(4), 388-397. Retrieved from [Link]

  • Toll, L., et al. (2014). Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR. Nicotine & Tobacco Research, 16(12), 1575-1582. Retrieved from [Link]

  • Ussing, C. A., et al. (2014). An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized acetylcholine-binding protein. Proceedings of the National Academy of Sciences, 111(11), 4243-4248. Retrieved from [Link]

  • Addy, N. A., et al. (2003). Defining Nicotinic Agonist Binding Surfaces through Photoaffinity Labeling. Biochemistry, 42(48), 14242-14251. Retrieved from [Link]

  • Mineur, Y. S., & Picciotto, M. R. (2010). High-affinity nicotinic acetylcholine receptor expression and trafficking abnormalities in psychiatric illness. Psychopharmacology, 211(2), 121-135. Retrieved from [Link]

  • Kumar, A., et al. (2019). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. The Journal of Physical Chemistry B, 123(42), 8871-8880. Retrieved from [Link]

Sources

A Comparative In Vivo Analysis of ortho-Nicotine and (S)-Nicotine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the in vivo effects of the naturally occurring alkaloid (S)-nicotine and its conformationally restricted analog, here referred to as ortho-nicotine. For the purpose of this guide, we will focus on pyrido[3,4-b]homotropane (PHT) as a representative example of an orththis compound analog, a class of compounds with a rigid structure that locks the spatial orientation of the pyridine and pyrrolidine-like rings. This structural constraint offers a unique opportunity to dissect the pharmacodynamic and pharmacokinetic properties that contribute to the complex in vivo profile of nicotine. This document is intended for researchers, scientists, and drug development professionals engaged in nicotinic acetylcholine receptor (nAChR) pharmacology and neuroscience.

Introduction: The Significance of Stereochemistry and Conformational Rigidity

(S)-nicotine is the primary psychoactive component of tobacco and the principal ligand responsible for the addictive properties of smoking.[1] Its flexible chemical structure, consisting of a pyridine and a pyrrolidine ring connected by a single carbon-carbon bond, allows it to adopt multiple conformations.[2] This conformational flexibility is thought to be a key determinant of its interaction with a diverse array of nAChR subtypes in the central and peripheral nervous systems.[2]

In contrast, orththis compound analogs, such as PHT, are designed with a rigid, bridged structure that severely restricts their conformational mobility.[3][4] This "freezing" of the molecular conformation can lead to enhanced receptor subtype selectivity and potentially altered in vivo effects compared to the more flexible (S)-nicotine.[5] Understanding these differences is crucial for the rational design of novel nicotinic ligands with improved therapeutic profiles for conditions such as neurodegenerative diseases, pain, and addiction.[6]

Below are the chemical structures of (S)-nicotine and our representative orththis compound, pyrido[3,4-b]homotropane (PHT).

G cluster_s_nicotine (S)-Nicotine cluster_ortho_nicotine orththis compound (PHT) s_nicotine s_nicotine ortho_nicotine ortho_nicotine

Caption: Chemical structures of (S)-nicotine and orththis compound (PHT).

Comparative Receptor Interactions: A Tale of Two Affinities

The in vivo effects of nicotinic compounds are primarily mediated by their interaction with various nAChR subtypes. These receptors are pentameric ligand-gated ion channels composed of different alpha (α) and beta (β) subunits. The subunit composition determines the pharmacological and physiological properties of the receptor.[7]

(S)-nicotine exhibits broad-spectrum agonist activity at multiple nAChR subtypes, with particularly high affinity for the α4β2 subtype, which is widely expressed in the brain and heavily implicated in the rewarding and addictive effects of nicotine.[8]

Orththis compound analogs, due to their rigid structure, often display greater selectivity for specific nAChR subtypes. For instance, PHT demonstrates a complex and highly informative receptor interaction profile. Both enantiomers of PHT show higher efficacy at the α6β2-nAChR compared to (S)-nicotine, while acting as partial agonists at the α4β2-nAChR.[3] The (+)-enantiomer of PHT has a significantly higher affinity for both α4β2* and α6β2* nAChRs compared to its (-)-enantiomer.[3] This enhanced selectivity for α6-containing nAChRs, which are less widespread but concentrated in dopaminergic pathways, suggests a potential for more targeted pharmacological effects.[3]

G cluster_ligands Ligands cluster_receptors Nicotinic Acetylcholine Receptor Subtypes cluster_effects Downstream Effects s_nicotine (S)-Nicotine a4b2 α4β2 s_nicotine->a4b2 High Affinity (Agonist) a6b2 α6β2 s_nicotine->a6b2 Agonist a7 α7 s_nicotine->a7 Low Affinity other Other Subtypes s_nicotine->other ortho_nicotine orththis compound (PHT) ortho_nicotine->a4b2 Partial Agonist ortho_nicotine->a6b2 High Efficacy (Full Agonist) ortho_nicotine->a7 Lower Affinity dopamine Dopamine Release a4b2->dopamine a6b2->dopamine other_nt Other Neurotransmitter Release a7->other_nt other->other_nt

Caption: Differential nAChR subtype interactions of (S)-nicotine and orththis compound.

Table 1: Comparative nAChR Subtype Affinity and Efficacy

CompoundnAChR SubtypeAffinity (Ki, nM)EfficacyReference
(S)-Nicotine α4β2HighFull Agonist[8]
α6β2ModerateFull Agonist[3]
α7LowPartial Agonist[8]
(+)-PHT α4β21.7Partial Agonist[3]
α6β228Full Agonist[3]
(-)-PHT α4β235Partial Agonist[3]
α6β2629Full Agonist[3]

Note: Affinity and efficacy can vary depending on the specific assay and expression system used.

In Vivo Pharmacokinetic Profiles: A Matter of Rigidity

While direct comparative in vivo pharmacokinetic data for PHT is limited, we can infer likely differences based on the physicochemical properties of the molecules. (S)-nicotine is a relatively lipophilic molecule that readily crosses the blood-brain barrier, leading to rapid onset of central nervous system effects.[9] Its metabolism is extensive, primarily mediated by the cytochrome P450 enzyme CYP2A6, leading to the formation of various metabolites, including cotinine and nornicotine.[9]

The rigid structure of orththis compound analogs like PHT may influence their pharmacokinetic properties. While still lipophilic, the reduced conformational flexibility could affect membrane permeability and interactions with metabolic enzymes. It is plausible that the rigid structure may lead to a different metabolic profile and potentially a longer half-life compared to the more readily metabolized (S)-nicotine, although this requires direct experimental verification.

Comparative In Vivo Physiological and Behavioral Effects

The differences in receptor interactions and potential pharmacokinetic profiles translate to distinct in vivo effects. This section compares the known effects of (S)-nicotine and orththis compound (PHT) on locomotor activity, rewarding properties, body temperature, and nociception.

Locomotor Activity

(S)-nicotine typically produces a biphasic effect on locomotor activity in rodents, with lower doses causing stimulation and higher doses leading to initial depression followed by hyperactivity. Repeated administration of (S)-nicotine leads to sensitization to its locomotor-stimulant effects.

In contrast, studies with PHT have shown that the (+)-enantiomer produces only weak effects on locomotor activity, which are not reversed by the nicotinic antagonist mecamylamine, suggesting a non-nicotinic mechanism for this particular effect.[3] The (-)-enantiomer was inactive in locomotor activity tests.[3] This suggests that the conformational rigidity of PHT significantly attenuates the locomotor stimulant properties observed with (S)-nicotine.

Table 2: Comparative Effects on Locomotor Activity

CompoundDose RangeEffect on Locomotor ActivityReference
(S)-Nicotine 0.1 - 1.0 mg/kg (s.c.)Biphasic: low doses stimulate, high doses initially depress then stimulate. Sensitization with repeated administration.
(+)-PHT Not specifiedWeak, non-nicotinic effects.[3]
(-)-PHT Not specifiedInactive.[3]
Rewarding Properties and Dopamine Release

The rewarding and addictive properties of nicotine are largely attributed to its ability to increase dopamine release in the mesolimbic pathway, particularly in the nucleus accumbens. (S)-nicotine robustly stimulates dopamine release in a dose-dependent manner.

In vivo microdialysis studies have shown that both (+)- and (-)-PHT are more efficacious than varenicline (a partial agonist at α4β2 nAChRs) in releasing striatal dopamine.[3] In conditioned place preference (CPP) studies, a measure of the rewarding effects of a drug, (+)-PHT was found to be rewarding, though to a lesser extent than (S)-nicotine.[3] Interestingly, (-)-PHT did not show rewarding properties on its own but was potent in blocking the rewarding effects of (S)-nicotine in the CPP test.[3] This suggests that the partial agonism of PHT at α4β2* nAChRs may contribute to an attenuation of the rewarding effects of full agonists like (S)-nicotine.

G cluster_workflow Experimental Workflow: Conditioned Place Preference start Start habituation Habituation to Apparatus start->habituation pre_test Pre-Test: Baseline Preference habituation->pre_test conditioning Conditioning Phase: Drug vs. Saline Paired with Chamber pre_test->conditioning post_test Post-Test: Measure Time Spent in Drug-Paired Chamber conditioning->post_test analysis Data Analysis: Compare Pre- and Post-Test Preference post_test->analysis end End analysis->end

Caption: A typical experimental workflow for a conditioned place preference study.

Body Temperature

(S)-nicotine administration in rodents typically induces hypothermia, a response mediated by central nAChRs.[1] This effect is robust and dose-dependent.

Limited in vivo data is available for the effects of PHT on body temperature. One study reported that (+)-PHT showed weak activity in a mouse hypothermia test, and this effect was not reversed by mecamylamine, again suggesting a non-nicotinic mechanism.[3] (-)-PHT was inactive in this assay.[3] This further supports the idea that the conformational constraint of PHT alters its interaction with the nAChR subtypes responsible for nicotine-induced hypothermia.

Nociception

(S)-nicotine is known to have antinociceptive (pain-relieving) effects in various animal models of pain. These effects are mediated by both central and peripheral nAChRs.

The enantiomers of PHT exhibit interesting and divergent effects on nociception. (+)-PHT, despite its high affinity for nAChRs, showed no antinociceptive activity in mouse tail-flick or hot-plate tests.[3] In stark contrast, (-)-PHT, while having no agonist activity on its own, was a potent antagonist of nicotine-induced antinociception in both the tail-flick and hot-plate tests.[3] This demonstrates a clear separation of agonist and antagonist properties between the enantiomers of this rigid analog, a feature not observed with the more flexible (S)-nicotine.

Table 3: Summary of Comparative In Vivo Effects

In Vivo Effect(S)-Nicotineorththis compound (PHT)
Locomotor Activity Biphasic (stimulant/depressant), sensitizationWeak/inactive
Rewarding Properties (CPP) Rewarding(+)-PHT: Rewarding (less than nicotine)(-)-PHT: Not rewarding, blocks nicotine reward
Dopamine Release IncreasesIncreases
Body Temperature HypothermiaWeak/inactive
Nociception Antinociceptive(+)-PHT: No antinociceptive effect(-)-PHT: Antagonizes nicotine's antinociceptive effect

Experimental Protocols

Locomotor Activity Assessment
  • Animal Model: Adult male Sprague-Dawley rats (250-300 g).

  • Apparatus: Open-field arenas (e.g., 40 x 40 x 40 cm) equipped with infrared beams to automatically record locomotor activity.

  • Procedure:

    • Habituate rats to the testing room for at least 1 hour before the experiment.

    • Administer (S)-nicotine (0.1, 0.4, or 0.8 mg/kg, s.c.), orththis compound (e.g., PHT, various doses, s.c.), or saline vehicle.

    • Immediately place the rat in the center of the open-field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).

    • For sensitization studies, repeat drug administration daily for a specified period (e.g., 7 days) and measure the locomotor response on each day.

Conditioned Place Preference (CPP)
  • Animal Model: Adult male C57BL/6J mice (20-25 g).

  • Apparatus: A two-chamber CPP box with distinct visual and tactile cues in each chamber, separated by a removable guillotine door.

  • Procedure:

    • Pre-conditioning (Day 1): Allow mice to freely explore both chambers for 15 minutes to determine initial place preference.

    • Conditioning (Days 2-5):

      • On drug conditioning days, administer the test compound (e.g., (S)-nicotine, 0.5 mg/kg, i.p.; PHT, various doses, i.p.) and confine the mouse to one chamber for 30 minutes.

      • On saline conditioning days, administer saline and confine the mouse to the opposite chamber for 30 minutes. The drug-paired chamber should be counterbalanced across animals.

    • Post-conditioning (Day 6): With the guillotine door removed, allow the mice to freely explore both chambers for 15 minutes.

    • Data Analysis: Measure the time spent in the drug-paired chamber during the post-conditioning test and compare it to the pre-conditioning baseline. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.

Conclusion

The in vivo comparison of (S)-nicotine and the conformationally restricted analog, orththis compound (represented by PHT), reveals a fascinating interplay between molecular structure, receptor selectivity, and physiological and behavioral outcomes. While (S)-nicotine exhibits a broad spectrum of effects characteristic of a non-selective nAChR agonist, the rigid structure of orththis compound leads to a more nuanced pharmacological profile with enhanced receptor subtype selectivity.

Key takeaways for researchers include:

  • Conformational restriction can uncouple different in vivo effects of nicotinic ligands. For example, PHT retains dopamine-releasing and some rewarding properties while showing diminished locomotor and thermoregulatory effects compared to (S)-nicotine.

  • Enantiomers of rigid analogs can exhibit distinct and even opposing pharmacological activities. The agonist versus antagonist properties of (+)- and (-)-PHT in nociception assays highlight the potential for developing highly specific pharmacological tools.

  • Targeting specific nAChR subtypes, such as α6-containing receptors, may offer a novel therapeutic strategy. The high efficacy of PHT at α6β2* nAChRs suggests that these receptors are key players in the dopaminergic effects of nicotinic compounds.

Further in vivo research, particularly comprehensive pharmacokinetic studies and head-to-head dose-response comparisons across a wider range of behavioral and physiological assays, is warranted to fully elucidate the therapeutic potential of orththis compound analogs. These conformationally restricted compounds represent invaluable tools for dissecting the complex neurobiology of the nicotinic cholinergic system and for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Hu, X., et al. (2015). In Vitro and in Vivo Neuronal Nicotinic Receptor Properties of (+)- and (−)-Pyridohomotropane [(+)- and (−)-PHT]. ACS Chemical Neuroscience, 6(6), 920–926. [Link]

  • Levin, E. D., et al. (2006). Acute and chronic effects of nornicotine on locomotor activity in rats: altered response to nicotine. Psychopharmacology, 184(3-4), 341–349. [Link]

  • Clarke, P. B., & Kumar, R. (1983). Nicotine induced behavioral locomotor sensitization. British Journal of Pharmacology, 80(3), 587–592. [Link]

  • Clarke, P. B., & Kumar, R. (1983). The effects of nicotine on locomotor activity in non-tolerant and tolerant rats. British Journal of Pharmacology, 78(2), 329–337. [Link]

  • Kanne, D. B., & Abood, L. G. (1988). Synthesis and biological characterization of pyridohomotropanes. Structure-activity relationships of conformationally restricted nicotinoids. Journal of Medicinal Chemistry, 31(3), 506–509. [Link]

  • Benowitz, N. L. (2009). Pharmacology of nicotine: addiction, smoking-induced disease, and therapeutics. Annual Review of Pharmacology and Toxicology, 49, 57–71. [Link]

  • Vernier, J. M., et al. (1998). Conformationally restricted analogues of nicotine and anabasine. Bioorganic & Medicinal Chemistry Letters, 8(16), 2173–2178. [Link]

  • Fu, Y., et al. (2000). Systemic Nicotine Stimulates Dopamine Release in Nucleus Accumbens: Re-Evaluation of the Role of N-methyl-D-aspartate Receptors in the Ventral Tegmental Area. Journal of Pharmacology and Experimental Therapeutics, 294(2), 458–465. [Link]

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological Reviews, 57(1), 79–115. [Link]

  • Albano, G., & Panda, S. S. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Catalysts, 11(10), 1223. [Link]

  • Lee, C. H., et al. (2005). Antinociceptive effect of nicotine in various pain models in the mouse. Archives of Pharmacal Research, 28(2), 219–224. [Link]

  • Fowler, C. D., & Kenny, P. J. (2014). Neurobiological mechanisms of nicotine reward and aversion. Neuropsychopharmacology, 39(1), 7–22. [Link]

  • Ullrich, T., et al. (2002). Conformationally constrained nicotines: polycyclic, bridged, and spiro-annulated analogues as novel ligands for the nicotinic acetylcholine receptor. Journal of Medicinal Chemistry, 45(18), 4047–4054. [Link]

  • Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual Review of Pharmacology and Toxicology, 47, 699–729. [Link]

  • Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in Pharmacological Sciences, 27(9), 482–491. [Link]

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A Senior Application Scientist's Guide to the Comprehensive Purity Validation of Synthesized (R)-(+)-Nicotine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Standard—The Criticality of Enantiomeric Purity in Nicotine Research

In the realm of pharmacology and neuroscience, the focus on nicotine has traditionally been on the naturally occurring (S)-(-)-enantiomer. However, with advancing synthetic methodologies, its mirror image, (R)-(+)-nicotine (o-nicotine), is gaining attention for its distinct pharmacological profile and potential as a research tool or therapeutic agent. Unlike its natural counterpart, synthesized this compound is a product of chemical reactions, which inherently carry the risk of contamination with starting materials, byproducts, and, most critically, the unintended (S)-(-)-enantiomer.

The validation of this compound's purity is therefore not a trivial quality control step; it is a fundamental requirement for data integrity and safety in any research or development context. The presence of even minor impurities can lead to erroneous biological data and confounded experimental outcomes. This guide provides a comprehensive comparison of the primary analytical techniques for validating the chemical and enantiomeric purity of synthesized this compound. We will move beyond simple protocols to explore the underlying principles and rationale, empowering researchers to design and execute robust, self-validating analytical workflows.

The Analytical Gauntlet: A Multi-Modal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy employs an orthogonal approach, where different methods with distinct chemical principles are used to interrogate the sample. For this compound, the primary concerns are:

  • Enantiomeric Purity: Quantifying the ratio of (R)-nicotine to the undesired (S)-nicotine.

  • Chemical Purity: Identifying and quantifying other related substances, such as isomers (e.g., anabasine), oxidation products (e.g., cotinine), and synthesis precursors.

  • Structural Confirmation: Verifying that the primary compound is indeed nicotine.

The workflow for a comprehensive analysis is a structured, decision-based process.

cluster_start Phase 1: Initial Screening & Quantification cluster_impurity Phase 2: Impurity Identification cluster_structure Phase 3: Structural Confirmation cluster_decision Final Assessment s1 Synthesized (R)-Nicotine Sample s2 Chiral HPLC-UV Analysis s1->s2 Inject i1 GC-MS Analysis s1->i1 Inject c1 NMR Spectroscopy (¹H, ¹³C) s1->c1 Dissolve in Solvent s3 Determine Enantiomeric Excess (e.e.) & Preliminary Purity s2->s3 Analyze Chromatogram d1 Purity Spec Met? s3->d1 Compare to Specification (e.g., >99.5% e.e.) i2 Identify & Quantify Volatile Impurities (e.g., Cotinine, Myosmine) i1->i2 Analyze Mass Spectra i3 Spectral Library Match (NIST) i2->i3 Confirm Identity i2->d1 Compare Impurity Profile to Specification c2 Confirm Nicotine Backbone Structure c1->c2 Analyze Spectra c2->d1 Confirm Structure pass Release Batch d1->pass Yes fail Reject Batch / Further Purification d1->fail No

Caption: Overall workflow for comprehensive purity validation of synthesized this compound.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity

Expertise & Rationale: Chiral HPLC is the definitive technique for separating and quantifying enantiomers. Its power lies in the chiral stationary phase (CSP) within the column. The CSP is composed of a chiral molecule that is immobilized on a silica support. As the racemic mixture of nicotine passes through the column, the (R) and (S) enantiomers form transient, diastereomeric complexes with the CSP. The differing stability of these complexes results in one enantiomer being retained longer than the other, leading to their separation in time. For nicotine, polysaccharide-based CSPs, such as those coated with cellulose or amylose derivatives, are exceptionally effective due to their complex three-dimensional structures that create multiple interaction points (e.g., hydrogen bonding, dipole-dipole interactions).

Trustworthiness through Self-Validation: A chiral HPLC method is only trustworthy if it is properly validated. System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately.

  • Resolution (Rs): The most critical parameter. A resolution of >1.5 between the (R)- and (S)-nicotine peaks is mandatory, indicating baseline separation. This ensures that the integration of one peak is not affected by the tail of the other.

  • Tailing Factor (Tf): Should be ≤ 2.0. A high tailing factor can compromise the accuracy of peak integration, especially for a minor enantiomeric impurity.

  • Repeatability: Multiple injections of the same standard should yield a relative standard deviation (RSD) of <2.0% for peak area.

Detailed Experimental Protocol: Chiral HPLC-UV

prep 1. Sample Preparation Dissolve 1 mg/mL in Mobile Phase inject 2. Injection Inject 5 µL onto Chiral Column prep->inject separate 3. Isocratic Elution Separate Enantiomers (R) vs (S) inject->separate detect 4. UV Detection Monitor at 260 nm separate->detect quant 5. Data Analysis Integrate Peak Areas Calculate % e.e. detect->quant

Comparative In Vitro Metabolism of Nicotine Isomers: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotine, a chiral alkaloid, exists as two stereoisomers: (S)-nicotine and (R)-nicotine. The naturally occurring and most pharmacologically active form is (S)-nicotine, which is predominant in tobacco products. However, (R)-nicotine is found in small quantities in tobacco and is also present as a racemate in some electronic cigarette liquids and nicotine replacement therapies. Understanding the metabolic fate of both isomers is critical for accurately assessing their pharmacology, toxicology, and drug-drug interaction potential. This guide provides a comparative analysis of the in vitro metabolism of (S)- and (R)-nicotine, offering experimental protocols and mechanistic insights for researchers in drug development and toxicology.

The metabolic pathways of these isomers are significantly different due to the stereoselective nature of the drug-metabolizing enzymes. The primary routes of metabolism include C-oxidation, N'-oxidation, and glucuronidation. The major enzyme responsible for the metabolic clearance of (S)-nicotine is the cytochrome P450 enzyme CYP2A6, which catalyzes its conversion to cotinine. In contrast, (R)-nicotine is a poor substrate for CYP2A6 and is primarily metabolized by other enzyme systems.

Key Metabolic Pathways & Enzymology

The disposition of nicotine isomers is dictated by the specific enzymes that recognize them as substrates. The three-dimensional structure of the enzyme's active site leads to preferential binding and turnover of one isomer over the other.

C-Oxidation to Cotinine

This is the most significant pathway for (S)-nicotine clearance. The reaction proceeds via a 5'-hydroxynicotine intermediate, which is then oxidized to cotinine by cytosolic aldehyde oxidase.

  • (S)-Nicotine: Efficiently metabolized by CYP2A6, and to a lesser extent by CYP2B6 and CYP2E1. The high affinity and metabolic rate of CYP2A6 for (S)-nicotine make this the primary clearance pathway in humans.

  • (R)-Nicotine: Acts as a potent competitive inhibitor of (S)-nicotine metabolism by CYP2A6 but is a very poor substrate itself. Its rate of C-oxidation is significantly lower than that of the (S)-isomer.

N'-Oxidation

This pathway leads to the formation of nicotine-N'-oxide.

  • (S)-Nicotine: Can be N-oxidized, but this is generally a minor pathway compared to C-oxidation.

  • (R)-Nicotine: N'-oxidation is a much more prominent pathway for (R)-nicotine compared to its enantiomer. This conversion is primarily catalyzed by the Flavin-containing Monooxygenase (FMO) family of enzymes, particularly FMO3, which is abundant in the human liver.

N-Glucuronidation

This is a phase II metabolic reaction where a glucuronic acid moiety is attached to the pyridine nitrogen of nicotine.

  • (S)-Nicotine: Undergoes glucuronidation to form nicotine-N-glucuronide, catalyzed by UDP-glucuronosyltransferases (UGTs).

  • (R)-Nicotine: Also serves as a substrate for UGT enzymes. The comparative kinetics of glucuronidation for the two isomers are an area of ongoing investigation.

The following diagram illustrates the divergent primary metabolic routes for (S)- and (R)-nicotine.

G cluster_s (S)-Nicotine Metabolism cluster_r (R)-Nicotine Metabolism s_nic (S)-Nicotine s_cot (S)-Cotinine s_nic->s_cot CYP2A6 >> CYP2B6 r_nno (R)-Nicotine-N'-Oxide r_nic (R)-Nicotine r_nic->r_nno FMO3

Caption: Primary in vitro metabolic pathways for (S)- and (R)-nicotine.

Comparative Metabolic Kinetics

The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), quantify the affinity of the enzyme for the substrate and the maximum rate of metabolism, respectively. These values are crucial for predicting in vivo clearance. Below is a summary of representative kinetic data from studies using human liver microsomes (HLM) and recombinant enzymes.

IsomerEnzyme SystemPathwayKm (µM)Vmax (or relative rate)Reference
(S)-Nicotine Human Liver MicrosomesCotinine Formation4 - 13High
(R)-Nicotine Human Liver MicrosomesCotinine Formation60 - 100+Low (approx. 10-20x lower than S)
(S)-Nicotine Recombinant CYP2A6Cotinine Formation2 - 8High
(R)-Nicotine Recombinant CYP2A6Cotinine Formation> 500Very Low
(R)-Nicotine Recombinant FMO3N'-Oxidation150 - 250Significant

Interpretation: The significantly lower Km value for (S)-nicotine with CYP2A6 indicates a much higher binding affinity compared to (R)-nicotine. Consequently, at physiological concentrations, (S)-nicotine is rapidly cleared via the cotinine pathway, while (R)-nicotine is metabolized more slowly and through different enzymatic routes like N'-oxidation by FMO3.

Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes

This protocol provides a framework for determining the kinetic parameters of nicotine isomer metabolism. The self-validating nature of this protocol is ensured by including appropriate controls.

Objective: To determine the Km and Vmax for the formation of cotinine from (S)-nicotine and (R)-nicotine.
Materials:
  • Pooled Human Liver Microsomes (HLM)

  • (S)-Nicotine and (R)-Nicotine standards

  • Cotinine standard

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Acetonitrile (ACN) with internal standard (e.g., cotinine-d3) for reaction termination

  • LC-MS/MS system for analysis

Experimental Workflow Diagram:

G prep 1. Prepare Reagents (Buffer, Substrates, HLM, NADPH) preinc 2. Pre-incubation (HLM, Buffer, Substrate @ 37°C) prep->preinc init 3. Initiate Reaction (Add NADPH) preinc->init incub 4. Incubate (Linearity Time Course) init->incub quench 5. Quench Reaction (Add cold ACN + Internal Std) incub->quench process 6. Sample Processing (Centrifuge, collect supernatant) quench->process analyze 7. LC-MS/MS Analysis (Quantify Metabolite) process->analyze calc 8. Data Analysis (Calculate Km, Vmax) analyze->calc

Caption: Standard workflow for in vitro metabolism kinetics experiments.

Step-by-Step Procedure:
  • Preparation:

    • Prepare a range of substrate (nicotine isomer) concentrations in buffer, typically from 0.5 to 500 µM. The chosen range should bracket the expected Km value.

    • Thaw HLM on ice. Dilute the HLM in cold phosphate buffer to the desired final concentration (e.g., 0.25-0.5 mg/mL). Rationale: Keeping enzymes on ice is crucial to prevent degradation before the experiment begins.

  • Pre-incubation:

    • In a 96-well plate or microcentrifuge tubes, add the HLM suspension and the substrate solution.

    • Include control wells:

      • Negative Control 1: No NADPH. This control accounts for any metabolite formation that is not NADPH-dependent.

      • Negative Control 2: No HLM. This control checks for non-enzymatic degradation of the substrate.

    • Pre-incubate the plate at 37°C for 5 minutes to allow the components to reach thermal equilibrium. Rationale: This ensures the reaction starts at the optimal temperature for enzymatic activity.

  • Reaction Initiation and Incubation:

    • Initiate the reactions by adding the pre-warmed NADPH regenerating system to all wells (except the "No NADPH" control).

    • Incubate at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation, which should be determined in preliminary experiments (e.g., 5-15 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a 2:1 volume of ice-cold acetonitrile containing the analytical internal standard. Rationale: The organic solvent precipitates the microsomal proteins, halting all enzymatic activity, while the internal standard allows for accurate quantification during LC-MS/MS analysis.

  • Sample Processing and Analysis:

    • Centrifuge the samples (e.g., 4000 rpm for 15 minutes at 4°C) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Quantify the amount of cotinine formed using a standard curve.

  • Data Analysis:

    • Calculate the velocity of the reaction (e.g., pmol of metabolite/min/mg of protein) for each substrate concentration.

    • Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

Conclusion and Implications

The in vitro metabolism of nicotine is highly stereoselective. (S)-Nicotine is rapidly metabolized via C-oxidation by CYP2A6, while (R)-nicotine is a poor substrate for this enzyme and is instead preferentially metabolized via N'-oxidation by FMO3. This fundamental difference has significant implications for the pharmacokinetic and toxicological profiles of products containing different isomeric ratios of nicotine. Researchers developing or evaluating nicotine-containing products must consider the metabolic fate of both isomers to conduct a thorough risk assessment. The experimental framework provided here serves as a reliable starting point for these critical investigations.

References

  • Title: Stereoselective metabolism of nicotine and cotinine by human cytochrome P450 2A6. Source: Chemical Research in Toxicology URL: [Link]

  • Title: Cytochrome P450 2A6 and 2A13-Catalyzed Metabolic Activation of Nicotine and Nornicotine. Source: Journal of Biological Chemistry URL: [Link]

  • Title: Oxidation of R- and S-Nicotine by Human Flavin-Containing Monooxygenase 3: A New Nicotine N-Oxidase. Source: Chemical Research in Toxicology URL: [Link]

  • Title: Stereoselective metabolism of nicotine in smokers and nonsmokers. Source: Drug Metabolism and Disposition URL: [Link]

  • Title: A-Ring and B-Ring Nicotine Analogues as Probes of the Active Site of Cytochrome P450 2A6. Source: Biochemistry URL: [Link]

A Comparative Guide to the Biological Efficacy of Nicotinic Agonists: (S)-Nicotine vs. Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

A Note on Terminology: The topic specified a comparison involving "o-nicotine." Following a comprehensive literature search, this term does not correspond to a standard, recognized nicotinic compound. The primary biologically active enantiomer of nicotine found in tobacco is (S)-nicotine, which is vastly more potent than its (R)-nicotine counterpart.[1][2] This guide will therefore proceed under the premise that the intended comparison was for the naturally occurring and pharmacologically significant (S)-nicotine , which will be referred to simply as nicotine throughout this document.

Introduction: The Nicotinic Acetylcholine Receptor (nAChR) Landscape

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that are fundamental to synaptic transmission throughout the central and peripheral nervous systems.[3] These pentameric receptors, composed of various combinations of α and β subunits, respond to the endogenous neurotransmitter acetylcholine (ACh).[4] Their activation allows the influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization and the modulation of neurotransmitter release, including dopamine, glutamate, and GABA.[5]

The diverse assembly of nAChR subunits gives rise to numerous receptor subtypes, each with distinct pharmacological properties.[4] Among these, the α4β2 and α7 subtypes are of paramount interest in neuroscience and drug development. The α4β2 subtype is highly expressed in the brain and is considered the primary mediator of nicotine's rewarding and addictive effects, while the α7 subtype is implicated in cognitive processes and inflammatory pathways.[6][7] The ability to selectively target these subtypes with agonists offers significant therapeutic potential for conditions ranging from tobacco dependence to neurodegenerative diseases like Alzheimer's and Parkinson's.[8]

This guide provides a comparative analysis of the biological efficacy of nicotine against three other pivotal nicotinic agonists: varenicline , cytisine , and epibatidine . We will examine their mechanisms of action, receptor subtype selectivity, and functional outcomes, supported by quantitative data and detailed experimental protocols.

The Agonists: A Head-to-Head Comparison

The biological effect of a nicotinic agonist is determined by two primary factors: its binding affinity (how strongly it binds to the receptor) and its efficacy (the degree to which it activates the receptor after binding). Agonists can be "full," activating the receptor to its maximum capacity, or "partial," producing a submaximal response even at saturating concentrations.[9]

(S)-Nicotine: The Prototypical Full Agonist

Nicotine is the principal psychoactive alkaloid in tobacco and the primary driver of addiction.[5] It acts as a full agonist at most neuronal nAChRs, with a particularly high affinity for the α4β2 subtype.[6][10]

  • Mechanism of Action: Upon binding to nAChRs, nicotine stabilizes the open state of the ion channel, leading to neuronal excitation.[11] Its action on the mesolimbic dopamine system, specifically by activating α4β2 receptors on dopaminergic neurons in the ventral tegmental area (VTA), is critical for its reinforcing and rewarding properties.[5]

  • Biological Efficacy: As a full agonist, nicotine produces a robust and dose-dependent stimulation of nAChRs. However, chronic exposure leads to receptor upregulation—an increase in the number of high-affinity binding sites—which is a key neuroadaptation underlying tolerance and dependence.[12] While its primary use is in Nicotine Replacement Therapy (NRT) to aid smoking cessation, its therapeutic window is narrowed by its addictive potential and cardiovascular side effects.[13]

Varenicline: The α4β2 Partial Agonist

Varenicline (marketed as Chantix®) is a first-line pharmacotherapy for smoking cessation, designed specifically as a partial agonist for the α4β2 nAChR.[14]

  • Mechanism of Action: Varenicline's efficacy stems from its dual action. As a partial agonist, it provides a moderate and sustained level of nicotinic stimulation, which alleviates craving and withdrawal symptoms.[9] Simultaneously, due to its high binding affinity, it occupies the α4β2 receptors and acts as a competitive antagonist, blocking nicotine from binding and diminishing the rewarding effects of smoking.[9]

  • Biological Efficacy: Clinical trials have consistently shown that varenicline is more effective for long-term smoking cessation than both placebo and NRT.[1][15][16] Its partial agonism provides a "ceiling effect," preventing the maximal dopamine release seen with a full agonist like nicotine, thereby reducing abuse liability.

Cytisine (Cytisinicline): The Natural Partial Agonist

Cytisine is a plant-derived alkaloid with a long history of use for smoking cessation in Eastern Europe.[2] Structurally similar to nicotine, it also functions as a partial agonist with high affinity for the α4β2 nAChR subtype.[2][13]

  • Mechanism of Action: Like varenicline, cytisine stimulates α4β2 receptors to ease withdrawal symptoms while simultaneously blocking nicotine from binding. Its lower cost and natural origin make it an attractive alternative to other pharmacotherapies.[5]

  • Biological Efficacy: Meta-analyses and clinical trials have demonstrated that cytisine is significantly more effective than placebo and superior to NRT for smoking cessation.[2][13] Recent large-scale trials on its derivative, cytisinicline, have confirmed its efficacy and favorable safety profile, with fewer reported side effects like nausea compared to varenicline.

Epibatidine: The High-Potency Agonist

Epibatidine is a natural alkaloid first isolated from the skin of an Ecuadorian poison frog. It is an exceptionally potent nAChR agonist, exhibiting powerful analgesic effects.

  • Mechanism of Action: Epibatidine is a potent full agonist at multiple nAChR subtypes, including α4β2 and α3β4.[8] Its analgesic potency is estimated to be over 100 times that of morphine, and its effects are not mediated by opioid receptors.

  • Biological Efficacy: Epibatidine is approximately 200 times more potent than nicotine as an agonist at the α4β2 receptor.[8] However, its profound potency is coupled with extreme toxicity. The therapeutic dose is very close to the toxic dose, which can cause hypertension, seizures, and respiratory paralysis.[8] This narrow therapeutic window has prevented its clinical use, but it remains a valuable research tool for probing nAChR function.

Quantitative Data Summary

The following tables summarize key pharmacological parameters for the compared agonists. Data are compiled from various in vitro studies and may vary based on the expression system and experimental conditions.

Table 1: Comparative Binding Affinities (Kᵢ) at Human nAChR Subtypes

Agonistα4β2 Kᵢ (nM)α7 Kᵢ (nM)α3β4 Kᵢ (nM)
(S)-Nicotine ~1 - 10~1000 - 4000~100 - 500
Varenicline ~0.1 - 0.5~200 - 400~20 - 100
Cytisine ~0.1 - 0.7>10,000~100 - 300
Epibatidine ~0.02 - 0.07~20 - 50~0.1 - 1.0

Kᵢ (Inhibition Constant): A measure of binding affinity. A lower Kᵢ value indicates a higher affinity. Sources: Data synthesized from multiple pharmacological studies.

Table 2: Comparative Agonist Potency (EC₅₀) and Efficacy

Agonistα4β2 EC₅₀ (nM)α4β2 Efficacy (% of ACh max)Mechanism
(S)-Nicotine ~100 - 500~100%Full Agonist
Varenicline ~2 - 20~30 - 60%Partial Agonist
Cytisine ~1 - 20~20 - 50%Partial Agonist
Epibatidine ~0.5 - 5.0~100 - 150%Full Agonist

EC₅₀ (Half-maximal Effective Concentration): The concentration of an agonist that produces 50% of the maximal response. A lower EC₅₀ value indicates greater potency. Efficacy: The maximal response induced by the agonist relative to the endogenous ligand, acetylcholine (ACh). Sources: Data synthesized from multiple electrophysiological and functional assays.

Visualizing Pathways and Protocols

nAChR Signaling Pathway

The diagram below illustrates the general mechanism of nAChR activation by an agonist, leading to neurotransmitter release.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR (Closed) nAChR_Open nAChR (Open) nAChR->nAChR_Open Conformational Change Ions Na⁺, Ca²⁺ Influx nAChR_Open->Ions Channel Opens Agonist Nicotinic Agonist Agonist->nAChR Binds Depolarization Membrane Depolarization Ions->Depolarization VDCC VDCC Activation Depolarization->VDCC Vesicle Synaptic Vesicle (e.g., Dopamine) VDCC->Vesicle Triggers Release Neurotransmitter Release Vesicle->Release Fusion & Exocytosis

Caption: Agonist binding to nAChR induces channel opening and downstream neurotransmitter release.

Experimental Workflows

Visualizations of standard protocols are provided to clarify the methodologies used to generate the comparative data.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing nAChRs I1 Incubate membranes, radioligand, & test agonist together P1->I1 P2 Prepare radioligand (e.g., [³H]Epibatidine) P2->I1 P3 Prepare serial dilutions of test agonist P3->I1 S1 Rapidly filter mixture to separate bound from free ligand I1->S1 S2 Wash filter to remove non-specific binding S1->S2 S3 Measure radioactivity on filter (Scintillation Counting) S2->S3 A1 Plot % inhibition vs. agonist concentration S3->A1 A2 Fit data to sigmoidal curve to determine IC₅₀ A1->A2 A3 Calculate Kᵢ using Cheng-Prusoff equation A2->A3

Caption: Workflow for a radioligand binding competition assay to determine agonist affinity (Kᵢ).

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_perfusion Perfusion & Measurement cluster_analysis Data Analysis P1 Inject Xenopus oocytes with cRNA for nAChR subunits P2 Incubate oocytes for 2-5 days to allow receptor expression P1->P2 R1 Place oocyte in recording chamber P2->R1 R2 Impale with two electrodes (Voltage & Current) R1->R2 R3 Clamp membrane potential (e.g., -70 mV) R2->R3 M1 Perfuse with increasing concentrations of agonist R3->M1 M2 Record inward current evoked at each concentration M1->M2 A1 Plot current amplitude vs. agonist concentration M2->A1 A2 Fit data to Hill equation to determine EC₅₀ and Eₘₐₓ A1->A2

Sources

A Comparative Guide to the Validation of a Novel Analytical Method for ortho-Nicotine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Nicotine Isomers

Nicotine, scientifically known as 3-(1-methyl-2-pyrrolidinyl)pyridine, is a well-studied alkaloid, predominantly recognized for its presence in the tobacco plant. Its chemical structure features a pyridine ring and a pyrrolidine ring. The naturally occurring form is predominantly the (S)-enantiomer. However, with the rise of synthetic nicotine, the presence of not only the (R)-enantiomer but also positional isomers has become a significant analytical challenge.

This guide introduces a hypothetical positional isomer, ortho-nicotine (2-(1-methyl-2-pyrrolidinyl)pyridine), to illustrate the rigorous process of validating a new analytical method for its quantification and separation from the common meta-nicotine (standard nicotine). The accurate differentiation and quantification of such closely related isomers are critical for understanding the pharmacological and toxicological profiles of new nicotine-containing products and for ensuring regulatory compliance.

This document will provide a detailed comparison of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method against traditional High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

The Importance of Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] For pharmaceutical and tobacco product analysis, this is a mandatory requirement by regulatory bodies like the Food and Drug Administration (FDA).[4][5] A validated method provides confidence in the reliability, accuracy, and precision of the analytical data.[6]

Comparison of Analytical Methods for orththis compound Analysis

The following sections detail a novel UHPLC-MS/MS method for the analysis of orththis compound and compare its performance against established HPLC-UV and GC-MS methods.

Novel Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This newly developed method is designed for high sensitivity, specificity, and throughput in the analysis of orththis compound.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 10 mg of the sample containing nicotine isomers.

    • Dissolve in 10 mL of 50:50 (v/v) methanol:water.

    • Vortex for 1 minute to ensure complete dissolution.

    • Perform a 1:100 serial dilution with the mobile phase to bring the concentration within the calibration range.

    • Add an internal standard (e.g., nicotine-d4) to all samples, standards, and quality control samples.

  • UHPLC Conditions:

    • Column: Chiral stationary phase column (e.g., polysaccharide-based) suitable for isomer separation, 2.1 x 100 mm, 1.7 µm particle size.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • orththis compound: Precursor ion > Product ion (e.g., m/z 163.1 > 132.1)

      • meta-Nicotine: Precursor ion > Product ion (e.g., m/z 163.1 > 132.1, with chromatographic separation)

      • Nicotine-d4 (IS): Precursor ion > Product ion (e.g., m/z 167.1 > 136.1)

    • Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

Traditional Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of nicotine.[7] Chiral HPLC methods have been developed for the separation of nicotine enantiomers.[2][8]

Experimental Protocol:

  • Sample Preparation: Similar to the UHPLC-MS/MS method, but potentially requiring higher concentrations due to lower sensitivity.

  • HPLC Conditions:

    • Column: Chiral stationary phase column, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 260 nm.

Traditional Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another common method for nicotine analysis, often requiring derivatization for improved peak shape and resolution of isomers.[6][9] Some studies have noted challenges with long retention times and incomplete separation of nicotine isomers using GC.[2][3]

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Extraction of nicotine isomers from the sample matrix.

    • Derivatization with a chiral derivatizing agent to form diastereomers that can be separated on a non-chiral GC column.

  • GC-MS Conditions:

    • Column: Capillary column (e.g., DB-5ms), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium.

    • Inlet Temperature: 250 °C.

    • Oven Program: Temperature gradient to achieve separation.

    • MS Detection: Electron Ionization (EI) with Selected Ion Monitoring (SIM) of characteristic ions.

Validation Parameter Comparison

The performance of the novel UHPLC-MS/MS method is compared against the traditional methods in the table below. The data for the novel method is hypothetical, representing expected performance, while the data for the traditional methods is based on typical values reported in the literature.

Validation ParameterNovel UHPLC-MS/MS MethodTraditional HPLC-UV MethodTraditional GC-MS Method
Specificity High (separation by chromatography and mass)Moderate (relies on chromatographic resolution)Moderate to High (derivatization can improve)
Linearity (r²) > 0.999> 0.998> 0.997
Range 0.1 - 100 ng/mL1 - 50 µg/mL10 - 1000 ng/mL[6]
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (%RSD) < 2%< 5%< 10%
LOD 0.03 ng/mL0.3 µg/mL0.3 - 0.8 ng/mL[6]
LOQ 0.1 ng/mL1 µg/mL1 ng/mL
Run Time 5 minutes15 - 20 minutes> 20 minutes

Visualizing the Workflow and Logic

Workflow for the Validation of the Novel UHPLC-MS/MS Method

G cluster_prep Sample & Standard Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_validation Method Validation P1 Weigh Sample P2 Dissolve & Dilute P1->P2 P3 Add Internal Standard P2->P3 A1 Inject into UHPLC P3->A1 Prepared Samples A2 Chiral Separation A1->A2 A3 MS/MS Detection (MRM) A2->A3 V1 Specificity A3->V1 Data Acquisition V2 Linearity & Range A3->V2 V3 Accuracy & Precision A3->V3 V4 LOD & LOQ A3->V4 V5 Robustness A3->V5

A flowchart of the validation workflow for the novel UHPLC-MS/MS method.

Logical Relationship of Validation Parameters

G Center Reliable Method Specificity Specificity Center->Specificity Accuracy Accuracy Center->Accuracy Precision Precision Center->Precision Linearity Linearity Center->Linearity LOD LOD Specificity->LOD LOQ LOQ Precision->LOQ Range Range Linearity->Range LOD->LOQ

Interdependence of key analytical method validation parameters.

Discussion and Conclusion

The validation of an analytical method for a novel substance like orththis compound requires a systematic and scientifically sound approach. The novel UHPLC-MS/MS method presented here offers significant advantages over traditional HPLC-UV and GC-MS methods.

  • Superior Specificity and Sensitivity: The combination of chromatographic separation and mass spectrometric detection provides a higher degree of certainty in the identification and quantification of orththis compound, even in complex matrices. The significantly lower LOD and LOQ allow for the detection of trace amounts of the isomer.

  • Enhanced Throughput: The much shorter run time of the UHPLC-MS/MS method allows for a greater number of samples to be analyzed in a shorter period, increasing laboratory efficiency.

  • Improved Data Quality: The higher precision and accuracy of the novel method lead to more reliable and trustworthy results, which is crucial for regulatory submissions and product safety assessments.

While HPLC-UV and GC-MS are still valuable techniques, they may present challenges in the separation of closely related isomers like ortho- and meta-nicotine. HPLC-UV may lack the sensitivity for trace analysis, and GC-MS can suffer from long analysis times and potential co-elution issues that may require complex derivatization steps.[2][3]

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Phenomenex. (2022). Chiral Separation of Nicotine Enantiomers with Polysaccharide-based Lux 3 µm AMP Column. [Link]

  • Demetriou, D., et al. (1993). HPLC separation of the enantiomers of nicotine and nicotine-like compounds. Chirality, 5(5), 345-349. [Link]

  • Salam, S., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(3), 334-341. [Link]

  • FDA. (2025). Validation and Verification of Analytical Testing Methods Used for Tobacco Products. U.S. Food and Drug Administration. [Link]

  • PubMed. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. [Link]

  • Health Law Update. (2025). Navigating FDA’s Guidance on Validation and Verification of Analytical Testing Methods for Tobacco Products. [Link]

  • MDPI. (2021). Efficient Method of (S)-Nicotine Synthesis. [Link]

  • Reynolds Science. Analysis of (S)- and (R)- Nicotine in Commercial Nicotine Samples. [Link]

  • ResearchGate. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. [Link]

  • ResearchGate. (2016). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. [Link]

  • PubMed. (2005). A rapid LC-MS-MS method for the determination of nicotine and cotinine in serum and saliva samples from smokers: validation and comparison with a radioimmunoassay method. [Link]

  • CORESTA. (2022). FDA's guidance on validation and verification of analytical testing methods used for tobacco products. [Link]

  • RIT Digital Institutional Repository. (2015). Analysis of Nicotine in Electronic Cigarettes Using Gas Chromatography-mass Spectrometry. [Link]

  • ResearchGate. (2015). Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Detection of Nicotine Biomarkers in Hair and an Evaluation of Wash Procedures for Removal of Environmental Nicotine. [Link]

  • ResearchGate. (2017). Validation of GC-MS Method for Determination of Nicotine and Cotinine in Plasma and Urine. [Link]

  • University of Angers. Structure and properties of Nicotine. [Link]

  • The FDA's New Guidance: What It Means for the Tobacco Industry. (2025). [Link]

  • Tobacco in Australia. (2023). Chemicals in oral nicotine products. [Link]

  • NIH. (2016). A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. [Link]

  • PMC. (2015). Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation. [Link]

  • Shutterstock. 4+ Thousand Nicotine Structure Royalty-Free Images, Stock Photos & Pictures. [Link]

Sources

A Comparative Guide to the Neurochemical Effects of Nicotine's Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of nicotinic acetylcholine receptor (nAChR) pharmacology, a nuanced understanding of how subtle structural variations in ligands dictate profound differences in neurochemical outcomes is paramount. This guide provides an in-depth, objective comparison of the neurochemical effects of nicotine and its key positional isomers, grounded in experimental data and established scientific principles. We will dissect the structure-activity relationships that govern their interactions with nAChRs and the consequent modulation of critical neurotransmitter systems.

Structural Landscape of Nicotine and Its Isomers

Nicotine, chemically known as 3-(1-methyl-2-pyrrolidinyl)pyridine, is a tertiary amine featuring a pyridine and a pyrrolidine ring.[1] Its structure allows for several positional isomers, including stereoisomers (enantiomers) and constitutional isomers where the pyrrolidine ring is attached to different positions of the pyridine ring. Additionally, minor alkaloids found in tobacco, such as nornicotine and anabasine, are structurally related isomers of nicotine.

The naturally occurring form of nicotine is predominantly the (S)-(-)-enantiomer, which exhibits higher potency compared to its (R)-(+)-counterpart.[1] The orientation of the pyrrolidine ring and the stereochemistry at the C2' position are critical determinants of binding affinity and efficacy at nAChRs.

Differential Affinity and Potency at Nicotinic Acetylcholine Receptor (nAChR) Subtypes

The diverse family of nAChRs, pentameric ligand-gated ion channels, are the primary targets of nicotine and its isomers.[2] These receptors are assembled from a variety of subunits (α2-α10, β2-β4), leading to a wide range of receptor subtypes with distinct pharmacological properties and anatomical distributions.[3] The differential affinity (Ki) and functional potency (EC50) of nicotine isomers at these subtypes are central to their unique neurochemical profiles.

The α4β2 and α7 nAChR subtypes are the most abundant in the central nervous system and are heavily implicated in the addictive and cognitive effects of nicotine.[4] (S)-nicotine binds with high affinity to α4β2* nAChRs (the asterisk denotes the possible inclusion of other subunits like α5, α6, or β3).[1][4] In contrast, (R)-nicotine is a significantly weaker agonist at nAChRs.[1]

Minor tobacco alkaloids also exhibit distinct nAChR subtype selectivity. Nornicotine and anabasine, for instance, can mimic some of nicotine's effects, though generally with lower potency.[5] Anabasine, when compared to nicotine, acts as a partial agonist at α4β2 nAChRs, eliciting only a fraction of the maximal response.[6]

Table 1: Comparative Binding Affinities (Ki) and Functional Potencies (EC50) of Nicotine Isomers at Select Human nAChR Subtypes

CompoundnAChR SubtypeKi (nM)EC50 (µM)Efficacy (% of Acetylcholine)Reference(s)
(S)-Nicotine α4β2~1~0.8Full Agonist[4][6]
α7~1600-Partial Agonist[4]
α3β4--Agonist[1]
(R)-Nicotine α4β2Lower affinity than (S)-nicotineHigher than (S)-nicotineWeak Agonist[1]
Nornicotine α4β2Lower affinity than (S)-nicotine~4.1Partial Agonist (~44%)[6]
Anabasine α4β2-~0.9Partial Agonist (~7%)[6]
Cotinine α4β2-~1.4Partial Agonist (~59%)[6]

Note: Ki and EC50 values can vary depending on the experimental conditions and cell systems used. This table provides a representative comparison based on available literature.

Modulation of Neurotransmitter Systems: Dopamine and Serotonin

The addictive properties of nicotine are largely attributed to its ability to modulate the mesolimbic dopamine system.[1] Activation of nAChRs on dopaminergic neurons in the ventral tegmental area (VTA) and at their terminals in the nucleus accumbens (NAc) leads to increased dopamine release, which is associated with reward and reinforcement.[1][7]

(S)-Nicotine potently stimulates dopamine release.[8] The minor alkaloids, nornicotine and anabasine, also increase dopamine levels in the midbrain, particularly the nucleus accumbens, which likely contributes to their abuse potential.[9] Cotinine, the primary metabolite of nicotine, has also been shown to increase midbrain dopamine levels.[9]

Nicotine and its isomers also exert significant effects on the serotonin (5-HT) system. Nicotine can increase the release of serotonin in various brain regions, an effect that may contribute to its mood-altering properties.[1] This interaction is complex, as nicotine's effects on serotonin can be both direct and indirect, and may involve different 5-HT receptor subtypes.

The comparative effects of different positional isomers on the magnitude and temporal dynamics of dopamine and serotonin release are a critical area of research for understanding their distinct behavioral profiles.

Downstream Signaling Pathways

The binding of a nicotine isomer to an nAChR initiates a cascade of intracellular events. The primary mechanism is the opening of the ion channel, leading to an influx of cations (Na+ and Ca2+), membrane depolarization, and subsequent activation of voltage-gated ion channels and neurotransmitter release.

Beyond this ionotropic action, nAChRs can also engage in metabotropic signaling, activating intracellular second messenger pathways. For instance, α7 nAChRs have been shown to couple to G-proteins and activate pathways involving phospholipase C (PLC) and Janus kinase 2 (JAK2).

G cluster_0 nAChR Activation & Ionotropic Signaling cluster_1 Metabotropic Signaling (α7 nAChR Example) Nicotine_Isomer Nicotine Positional Isomer nAChR nAChR Subtype (e.g., α4β2, α7) Nicotine_Isomer->nAChR Binds to receptor Ion_Channel Ion Channel Opening nAChR->Ion_Channel Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization VGCC Voltage-Gated Ca2+ Channel Activation Depolarization->VGCC Neurotransmitter_Release Neurotransmitter Release (Dopamine, Serotonin, etc.) VGCC->Neurotransmitter_Release Downstream_Kinases Activation of Downstream Kinases (e.g., PKC, CaMKII) a7_nAChR α7 nAChR G_Protein Gq Protein Coupling a7_nAChR->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Ca_Release->Downstream_Kinases

Caption: Simplified signaling pathways following nAChR activation by nicotine isomers.

The specific downstream pathways activated can differ depending on the isomer, the nAChR subtype it preferentially binds to, and the cellular context. This diversity in signaling contributes to the multifaceted neurochemical and behavioral effects observed.

Experimental Protocols for Comparative Analysis

To rigorously compare the neurochemical effects of nicotine positional isomers, a combination of in vitro and in vivo experimental approaches is essential.

In Vitro Characterization: Receptor Binding and Functional Assays

A. Radioligand Binding Assay for nAChR Affinity (Ki Determination)

This protocol determines the binding affinity of unlabeled nicotine isomers by measuring their ability to compete with a radiolabeled ligand for binding to specific nAChR subtypes expressed in cell membranes.

  • Workflow Diagram

G Prep Prepare nAChR-expressing cell membranes Incubate Incubate membranes with radioligand (e.g., [3H]epibatidine) and varying concentrations of test isomer Prep->Incubate Separate Separate bound from free radioligand via rapid filtration Incubate->Separate Quantify Quantify bound radioactivity using liquid scintillation counting Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki using the Cheng-Prusoff equation Quantify->Analyze

Caption: Workflow for a competitive radioligand binding assay.

  • Step-by-Step Methodology:

    • Membrane Preparation: Homogenize cells or tissues expressing the nAChR subtype of interest in a suitable buffer and prepare a membrane fraction by centrifugation.

    • Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]epibatidine for high-affinity nAChRs), and a range of concentrations of the unlabeled nicotine isomer. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known nAChR ligand like unlabeled nicotine).

    • Incubation: Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.

    • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the isomer concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of isomer that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Patch-Clamp Electrophysiology for Functional Potency (EC50 Determination)

This technique directly measures the ion currents elicited by the application of nicotine isomers to cells expressing specific nAChR subtypes, allowing for the determination of their functional potency (EC50) and efficacy.

  • Step-by-Step Methodology:

    • Cell Preparation: Culture cells (e.g., HEK293 cells or Xenopus oocytes) expressing the desired nAChR subtype.

    • Patch-Clamp Recording: Using a glass micropipette, form a high-resistance seal with the cell membrane (gigaseal). Establish a whole-cell recording configuration by rupturing the membrane patch.

    • Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -60 mV) to measure inward currents.

    • Drug Application: Apply known concentrations of the nicotine isomer to the cell using a rapid perfusion system.

    • Current Measurement: Record the peak amplitude of the inward current elicited by each concentration of the isomer.

    • Data Analysis: Plot the normalized current response against the logarithm of the isomer concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximum response (efficacy) relative to a standard agonist like acetylcholine.

In Vivo Neurochemical Profiling: Microdialysis

In vivo microdialysis allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals following the administration of nicotine isomers.

  • Step-by-Step Methodology:

    • Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized animal. Allow the animal to recover.

    • Perfusion: On the day of the experiment, connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.

    • Drug Administration: Administer the nicotine isomer systemically (e.g., via subcutaneous or intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

    • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a defined period post-administration.

    • Neurochemical Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS).

    • Data Analysis: Express the neurotransmitter concentrations in each post-drug sample as a percentage of the average baseline concentration. Plot the mean percentage change over time to visualize the neurochemical response profile for each isomer.

Conclusion and Future Directions

The neurochemical effects of nicotine positional isomers are intricately linked to their specific interactions with the diverse array of nAChR subtypes. (S)-nicotine remains the most potent and efficacious isomer at the nAChRs predominantly involved in addiction. However, minor alkaloids like nornicotine and anabasine also demonstrate significant, albeit distinct, neurochemical activity. A thorough understanding of these structure-activity relationships, derived from rigorous in vitro and in vivo experimentation, is crucial for the rational design of novel therapeutics targeting the nicotinic cholinergic system for conditions ranging from nicotine addiction to neurodegenerative diseases. Future research should focus on a more comprehensive characterization of a wider range of positional isomers and their effects on downstream signaling cascades and complex neural circuits.

References

  • Benowitz, N. L., Hukkanen, J., & Jacob, P., 3rd (2009). Nicotine chemistry, metabolism, kinetics and biomarkers. Handbook of experimental pharmacology, (192), 29–60.
  • Breining, S. R., Drenan, R. M., & Grady, S. R. (2012). Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. Neuropharmacology, 62(2), 1095–1104.
  • Caine, S. B., Collins, G. T., & Thomsen, M. (2014). Nicotine-like behavioral effects of the minor tobacco alkaloids nornicotine, anabasine, and anatabine in male rodents. Experimental and clinical psychopharmacology, 22(5), 415–425.
  • Hoffman, A. C., & Evans, S. E. (2013). Abuse potential of non-nicotine tobacco smoke components: acetaldehyde, nornicotine, cotinine, and anabasine. Nicotine & tobacco research : official journal of the Society for Research on Nicotine and Tobacco, 15(3), 622–632.
  • Rollema, H., Chambers, L. K., Coe, J. W., Glowa, J., Hurst, R. S., Lebel, L. A., ... & O'Neill, B. T. (2007). Pharmacological profile of the α4β2 nicotinic acetylcholine receptor partial agonist varenicline, an effective smoking cessation aid. Neuropharmacology, 52(3), 985–994.
  • Zaveri, N. T. (2004). The highs and lows of the nicotinic acetylcholine receptor: a review of the discovery and development of agonists and antagonists. Current topics in medicinal chemistry, 4(3), 271–292.
  • Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482–491.
  • Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual review of pharmacology and toxicology, 47, 699–729.
  • Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73–120.
  • Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews. Drug discovery, 8(9), 733–750.
  • Dwoskin, L. P., Crooks, P. A., & Teng, L. H. (1999). Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum. European journal of pharmacology, 382(2), 137–145.
  • Chellappan, S. K., Rasedee, A., Chellian, J., & Abdullah, N. (2016). Effects of nicotine and minor tobacco alkaloids on anxiety-like behavior in zebrafish. Metabolic brain disease, 31(6), 1325–1333.
  • Benowitz, N. L. (1996). Pharmacology of nicotine: addiction and therapeutics. Annual review of pharmacology and toxicology, 36, 597–613.
  • Ribeiro, E. B., Bettiker, R. L., Bogdanov, M., & Wurtman, R. J. (1993). Effects of systemic nicotine on serotonin release in rat brain. Brain research, 621(2), 311–318.
  • Di Matteo, V., Pierucci, M., Esposito, E., Crescimanno, G., Benigno, A., & Di Giovanni, G. (2007). The neurobiological bases of the anxiolytic action of nicotine. Neuroscience and biobehavioral reviews, 31(5), 705–720.
  • Kihara, T., Shimohama, S., Sawada, H., Honda, K., Nakamizo, T., Shibasaki, H., ... & Akaike, A. (2001). α7 Nicotinic receptor promotes neuronal survival by regulating nuclear factor-κB activity. Journal of Biological Chemistry, 276(17), 13541–13546.
  • De Rosa, M. J., & Giniatullin, R. (2020). Non-canonical, “metabotropic” activity of nicotinic acetylcholine receptors. Biochemical Pharmacology, 179, 114112.
  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 4(4), 447–460.
  • Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical chemistry, 78(5), 1391–1399.
  • Changeux, J. P. (2010). Nicotine addiction and nicotinic receptors: lessons from genetically modified mice. Nature reviews. Neuroscience, 11(6), 389–401.
  • Caine, S. B., Collins, G. T., & Thomsen, M. (2014). Nicotine-like behavioral effects of the minor tobacco alkaloids nornicotine, anabasine, and anatabine in male rodents. Experimental and clinical psychopharmacology, 22(5), 415–425.
  • Chellappan, S. K., Rasedee, A., Chellian, J., & Abdullah, N. (2016). Effects of nicotine and minor tobacco alkaloids on anxiety-like behavior in zebrafish. Metabolic brain disease, 31(6), 1325–1333.
  • Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482–491.
  • Wise, R. A. (2004). Dopamine, learning and motivation. Nature reviews. Neuroscience, 5(6), 483–494.
  • Imperato, A., Mulas, A., & Di Chiara, G. (1986). Nicotine preferentially stimulates dopamine release in the limbic system of freely moving rats. European journal of pharmacology, 132(2-3), 337–338.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of o-Nicotine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of o-Nicotine in a laboratory setting. As researchers and drug development professionals, our handling of potent compounds like this compound demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Foundational Principles: Understanding this compound's Hazard Profile

This compound, a hygroscopic, colorless to yellowish oily liquid, is classified by the U.S. Environmental Protection Agency (EPA) as a P075 listed acute hazardous waste .[1][2][3] This classification is reserved for substances that are fatal to humans in low doses, and it forms the bedrock of all handling and disposal procedures. It is crucial to distinguish that while FDA-approved over-the-counter (OTC) nicotine replacement therapies like patches and gums are now exempt from this listing, nicotine used in research and manufacturing, including pure this compound and its solutions, remains fully regulated as acute hazardous waste.[4][5][6][7][8]

The primary hazards stem from its high toxicity. Nicotine can be readily absorbed through the skin, and exposure via inhalation, ingestion, or direct contact can lead to nicotine poisoning with severe health effects, including respiratory distress, seizures, and cardiac arrhythmias.[1][9][10] Furthermore, its solubility in water makes it a significant environmental threat, with high toxicity to aquatic organisms if released into waterways.[1][9][11] Consequently, under no circumstances should this compound or its rinsate be disposed of down the drain .[1][4][11] This federal "sewer ban" is a critical component of hazardous waste management for pharmaceuticals.[4][8]

Table 1: Key Hazard & Regulatory Data for this compound
ParameterValue / ClassificationSource
EPA Hazardous Waste Code P075 (Acute Hazardous Waste)EPA[1][2]
CAS Number 54-11-5OSHA[12]
Physical State Colorless to pale yellow oily liquid; turns brown on exposure to air/light.[9][13][14]NOAA[10]
OSHA Permissible Exposure Limit (PEL) 0.5 mg/m³ (8-hour Time-Weighted Average) - SkinOSHA[12]
Aquatic Toxicity Very toxic to aquatic life.BenchChem[15]
Primary Routes of Exposure Skin absorption, inhalation, ingestion.SuperNic[16], HHS.gov[11]

Pre-Disposal Planning & Waste Segregation: A Proactive Approach

Effective disposal begins long before the waste container is full. It starts with a clear, logical workflow for waste segregation and accumulation. The causality is simple: preventing the cross-contamination of hazardous waste streams simplifies disposal, reduces costs, and enhances safety.

Experimental Workflow for Waste Segregation

The following diagram illustrates the critical decision points for segregating this compound waste at the point of generation.

G cluster_waste_type Is the waste liquid or solid? cluster_liquid_type Liquid Waste Characterization cluster_solid_type Solid Waste Characterization start Waste Generation (this compound Experiment) is_liquid Liquid Waste start->is_liquid Liquid is_solid Solid Waste start->is_solid Solid aqueous Aqueous Solutions (e.g., buffers, rinsate) is_liquid->aqueous Aqueous organic Organic Solvents (e.g., chloroform, ether) is_liquid->organic Organic sharps Contaminated Sharps (needles, glass pipettes) is_solid->sharps Sharps non_sharps Contaminated Labware (gloves, tips, paper) is_solid->non_sharps Non-Sharps container_aqueous Aqueous Nicotine Waste Container (P075) aqueous->container_aqueous container_organic Halogenated/Non-Halogenated Nicotine Waste Container (P075 + Solvent Code) organic->container_organic container_sharps Sharps Container (Labeled 'Nicotine Waste') sharps->container_sharps container_non_sharps Solid Nicotine Waste Container (P075) non_sharps->container_non_sharps

Caption: Decision workflow for segregating this compound waste streams.

Step-by-Step Disposal Protocol for Laboratory Settings

This protocol ensures compliance with EPA and OSHA regulations. Adherence to these steps is mandatory for maintaining a safe laboratory environment.

Part A: Personal Protective Equipment (PPE)

Before handling any this compound materials, pure or in solution, personnel must be equipped with the appropriate PPE. The high dermal absorption rate of nicotine makes this non-negotiable.

  • Gloves : Wear two pairs of nitrile gloves. If a spill occurs on the outer glove, it can be safely removed without compromising skin integrity.

  • Eye Protection : Chemical splash goggles are mandatory to protect eyes from splashes.[16]

  • Lab Coat : A lab coat or apron protects clothing and underlying skin.[16]

  • Ventilation : All handling of pure this compound or concentrated solutions should occur within a certified chemical fume hood to minimize inhalation exposure.

Part B: Waste Accumulation and Labeling
  • Select Compatible Containers : Use only containers that are chemically compatible with nicotine and any solvents. Containers must have secure, leak-proof lids.[2]

  • Segregate Waste : Following the workflow diagram above, collect different waste streams in separate, dedicated containers.

    • Aqueous Waste : Collect all water-based solutions and the first two rinses of any container into the "Aqueous Nicotine Waste" container.

    • Solvent Waste : Collect organic solvent-based solutions containing nicotine. Do not mix incompatible solvents.

    • Solid Waste : Collect contaminated items like gloves, pipette tips, and absorbent pads in a dedicated solid waste container.[15]

    • Empty Containers : A container that held pure this compound is not considered "RCRA empty" until it has been triple-rinsed.[3] This rinsate is hazardous and must be collected. The triple-rinsed container can then be disposed of as non-hazardous waste, but institutional policy may vary.

  • Label Containers Immediately : All hazardous waste containers must be clearly labeled the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"[2]

    • The full chemical name: "this compound"

    • The EPA Waste Code: "P075"

    • An indication of the hazards (e.g., "Toxic")

    • The accumulation start date.

Part C: Storage and Disposal
  • Determine Generator Status : Your institution's Environmental Health & Safety (EHS) office will determine your laboratory's generator status (Very Small, Small, or Large Quantity Generator). This status dictates how much acute hazardous waste can be accumulated and for how long.[1][3]

    • Key Threshold : Accumulating more than 1 kilogram (2.2 pounds) of acute hazardous waste at any one time automatically classifies a site as a Large Quantity Generator (LQG), which has more stringent requirements.[1]

  • Store Safely : Keep waste containers sealed except when adding waste. Store them in a designated satellite accumulation area within the lab, away from incompatible chemicals and high-traffic areas.

  • Schedule Pickup : Contact your institution's EHS office to arrange for pickup by a licensed hazardous waste transporter. Do not attempt to transport or dispose of the waste yourself. All shipments must be accompanied by a hazardous waste manifest, which will be handled by your EHS department.[2]

Emergency Procedures for this compound Spills

Rapid and correct response to a spill is critical to mitigating exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large, volatile, or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE : If the spill is small and manageable, don the appropriate PPE as described in Section 3A, including a respirator if necessary.

  • Contain the Spill : Use an appropriate absorbent material (e.g., chemical spill pads or vermiculite) to contain the liquid.[16]

  • Clean Up : Carefully collect all contaminated absorbent materials and any broken glass with forceps or other tools. Place all cleanup materials into a designated hazardous waste container and label it as "Nicotine Spill Debris (P075)".

  • Decontaminate : Clean the spill area with a suitable laboratory detergent and water. Collect this cleaning solution as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS office, documenting any potential exposures.[16]

By adhering to this comprehensive guide, laboratory professionals can ensure that their vital research does not come at the cost of personal safety or environmental integrity. The principles of understanding the hazard, planning the workflow, executing the protocol, and preparing for emergencies provide a robust framework for the responsible management of this compound waste.

References

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . ASHP. [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . U.S. Environmental Protection Agency (EPA). [Link]

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule . U.S. Environmental Protection Agency (EPA). [Link]

  • Federal Waste Management Standards for Hazardous Waste Pharmaceuticals and P075 Nicotine Listing . ALL4 Inc. [Link]

  • Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Rule . California Department of Toxic Substances Control. [Link]

  • How to Safely Dispose of E-Cigarettes: Information for Schools and Small Businesses . U.S. Environmental Protection Agency (EPA). [Link]

  • Harmful effects of nicotine . PMC - PubMed Central - NIH. [Link]

  • Tips for Safe Disposal of E-Cigarettes and Nicotine Waste . HHS.gov. [Link]

  • E-Cigarettes, Vaping Liquids and Other Nicotine Wastes . South Dakota Department of Agriculture and Natural Resources. [Link]

  • New Management Standards for Hazardous Waste Pharmaceuticals and Nicotine . Food and Drug Law Institute (FDLI). [Link]

  • Nicotine Waste Management . Delaware.gov. [Link]

  • Nicotine - Wikipedia . [Link]

  • Nicotine Removal from Wastewater (Nicotine Gum) . Arvia Technology. [Link]

  • Nicotine Removal from Wastewater . SafeEnvironment. [Link]

  • Chemical properties of nicotine | Download Table . ResearchGate. [Link]

  • Nicotine: Systemic Agent . NIOSH - CDC. [Link]

  • RecommendedPractices . OSHA. [Link]

  • Extraction and Purification of Nicotine from Tobacco Waste by a Sustainable Aqueous Two-Phase System Containing Recyclable Hydrophilic Alcohol and Salt . ACS Publications. [Link]

  • Recovery and purification of nicotine from waste tobacco by aqueous two-phase system/reverse extraction . PubMed. [Link]

  • Employee and customer handling of nicotine-containing e-liquids in vape shops . PMC - NIH. [Link]

  • NICOTINE . Occupational Safety and Health Administration (OSHA). [Link]

  • Partnerships to Ensure Safe Handling and Disposal of Electronic Smoking Devices . Public Health and Tobacco Policy Center. [Link]

  • laboratory clinical sample collection, storage, and submission guidance for lung injury associated with e-cigarette, or vaping product use . [Link]

Sources

Navigating the Risks: A Practical Guide to Handling o-Nicotine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the pursuit of scientific advancement often involves navigating the inherent risks of powerful chemical compounds. o-Nicotine, a potent cholinergic agonist with significant applications in neurodegenerative disease research, is one such compound that demands the utmost respect and meticulous handling.[1] This guide moves beyond a simple checklist, offering a deep dive into the principles and practices of this compound safety. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research and the safety of your colleagues.

The Inherent Hazards of this compound: A Multi-Faceted Threat

This compound is classified as a highly acutely toxic chemical.[2] Its danger lies in its rapid absorption through multiple routes—inhalation of aerosols, dermal contact, and ingestion.[2] Upon entering the bloodstream, it acts as a neurotoxin, with exposure leading to a range of adverse health effects, from nausea and dizziness to more severe symptoms like convulsions and respiratory failure in high doses.[3][4] It is a colorless to pale yellow, oily liquid that can turn brown on exposure to air or light, and it is combustible when exposed to heat or flame.[5][6][7] Understanding this toxicological profile is the first step in building a robust safety protocol. The Occupational Safety and Health Administration (OSHA) has established a permissible exposure limit (PEL) of 0.5 mg/m³ over an 8-hour time-weighted average, underscoring the need for stringent exposure controls.[8]

Core Principles of this compound Handling: A Self-Validating System

Safe handling of this compound is predicated on a multi-layered defense strategy that minimizes the potential for exposure at every step. This system is self-validating; adherence to each layer of protection inherently verifies the safety of the entire process.

Engineering Controls: Your First Line of Defense

The primary method for controlling exposure to volatile and highly toxic substances like this compound is through engineering controls.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, preparing solutions, and transfers, must be conducted within a properly functioning chemical fume hood.[2][9][10] The fume hood is designed to capture chemical vapors and act as a physical shield against splashes.[10]

  • Glove Boxes: For procedures involving larger quantities or with a higher risk of aerosol generation, a glove box provides an even higher level of containment.[2]

  • Ventilation: The laboratory must have general ventilation that is not recirculated.[10] Vacuum pumps used in procedures with this compound must be protected with cold traps and their exhaust vented into the fume hood.[10][11]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is your last line of defense, but it is a critical one. The selection and proper use of PPE are non-negotiable when handling this compound.

  • Hand Protection: Gloves are arguably the most critical piece of PPE for handling liquid this compound. Nitrile gloves are recommended for their superior chemical resistance compared to latex.[12][13][14][15] It is crucial to understand that no glove material provides indefinite protection. Breakthrough time—the time it takes for the chemical to permeate the glove material—is a critical factor. For prolonged work, it is advisable to wear two pairs of nitrile gloves ("double-gloving").[9] Always inspect gloves for tears or pinholes before use and remove them promptly and properly to avoid contaminating your skin.[16]

  • Eye and Face Protection: Safety goggles are mandatory to protect against splashes.[9] For procedures with a higher risk of splashing, a face shield worn over safety goggles provides an additional layer of protection.[9]

  • Body Protection: A lab coat, buttoned completely, is required to protect your skin and clothing.[9] For larger volume work, a chemically resistant apron over the lab coat is recommended.[9] Ensure you are wearing long pants and closed-toe shoes.[9]

  • Respiratory Protection: When engineering controls like a fume hood are not feasible or during a large spill clean-up, respiratory protection is necessary. The specific type of respirator should be determined based on a formal risk assessment, in line with your institution's respiratory protection program and NIOSH recommendations.[8]

Table 1: Glove Selection and Breakthrough Time for Nicotine

Glove Material Thickness Breakthrough Time (minutes) Recommendation
Nitrile 0.11 mm (4.3 mil) 10-30 Suitable for short-duration tasks and incidental contact. Double-gloving recommended.
Nitrile 0.12 mm (4.7 mil) 10-30 Suitable for short-duration tasks and incidental contact. Double-gloving recommended.
Nitrile/Neoprene Not Specified 120-240 Good for tasks with longer potential for exposure.
Neoprene Not Specified < 10 Not recommended for direct handling of this compound.

Data sourced from Ansell Chemical Guardian Report, based on ASTM F739 standard. Note that permeation times do not equate to safe wear time and can be affected by temperature, concentration, and other factors.

Operational Plan: Step-by-Step Protocols

Adherence to standardized protocols is essential for minimizing risk. The following procedures provide a framework for common laboratory tasks involving this compound.

Protocol 1: Weighing and Preparing a Dilute this compound Solution
  • Preparation: Don all required PPE (double nitrile gloves, safety goggles, face shield, lab coat).

  • Designated Area: Perform all work inside a chemical fume hood.[9][10] Clearly demarcate the work area within the hood.[9]

  • Weighing: Do not weigh this compound directly on a balance.[10] Instead, use the tare method: a. Pre-weigh a sealed, chemically compatible container (e.g., a vial with a septum cap). b. Inside the fume hood, transfer the approximate amount of this compound into the container. c. Seal the container and remove it from the fume hood to weigh it. d. Return the container to the fume hood to make any additions or removals, sealing it before re-weighing.[10]

  • Dilution: a. Slowly add the weighed this compound to the diluent in a suitable flask or beaker inside the fume hood. b. Use a magnetic stirrer for mixing to avoid aerosol generation.

  • Cleanup: Wipe down all surfaces in the fume hood with an appropriate decontamination solution. Dispose of all contaminated disposables as P-listed hazardous waste.[11]

  • Post-Handling: Remove PPE carefully, avoiding contact with the contaminated exterior. Wash hands and arms thoroughly with soap and water.[10][11]

Protocol 2: Emergency Response for Spills and Exposures

In Case of Skin Exposure:

  • Immediately move to the nearest safety shower or drench hose.[3]

  • Remove all contaminated clothing while under the shower.

  • Flush the affected area with copious amounts of water for at least 15 minutes.[4][17]

  • Seek immediate medical attention.[3] Inform medical personnel of the specific chemical exposure.

In Case of Eye Exposure:

  • Immediately proceed to the nearest eyewash station.[3]

  • Hold eyelids open and flush with a gentle stream of water for at least 15 minutes.[4][17]

  • Seek immediate medical attention.[3]

In Case of a Small Spill (inside a fume hood):

  • Ensure you are wearing appropriate PPE.

  • Contain the spill with an absorbent material (e.g., chemical absorbent pads or kitty litter).

  • Carefully collect the absorbent material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning solution (e.g., a solution of water and detergent, followed by a rinse).[18]

  • All materials used for cleanup must be disposed of as P-listed hazardous waste.[9]

In Case of a Large Spill (outside a fume hood):

  • Vacate the laboratory immediately.[11]

  • Alert others in the area and activate the fire alarm if necessary.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Remain at a safe distance to provide information to emergency personnel.[11]

Disposal Plan: Managing Acutely Hazardous Waste

This compound and any materials contaminated with it are regulated as P075 acutely hazardous waste by the Environmental Protection Agency (EPA).[19][20] This classification carries stringent disposal requirements.

  • Waste Collection: All this compound waste, including empty containers, contaminated gloves, pipette tips, and absorbent materials, must be collected in a clearly labeled, sealed, and leak-proof hazardous waste container.[9]

  • Empty Containers: Even "empty" containers that held pure this compound are considered hazardous waste and must not be thrown in the regular trash.[10]

  • Prohibition of Sewering: It is strictly prohibited to dispose of hazardous waste pharmaceuticals, including this compound, down the drain.[19][21]

  • Disposal Vendor: All this compound waste must be disposed of through your institution's licensed hazardous waste vendor.

It is important to note that the EPA has amended the P075 listing to exempt FDA-approved over-the-counter nicotine replacement therapies (like patches and gum). However, this exemption does not apply to pure this compound used in research.[19][22]

Visualizing the Workflow: Safe Handling of this compound

The following diagram illustrates the critical steps and decision points in the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep Preparation & Engineering Controls cluster_handling Handling Protocol (Tare Method) cluster_cleanup Decontamination & Waste cluster_post Post-Procedure prep 1. Don Full PPE (Double Nitrile Gloves, Goggles, Face Shield, Lab Coat) hood 2. Work in Chemical Fume Hood prep->hood area 3. Demarcate Designated Work Area hood->area weigh1 4. Pre-weigh Sealed Container area->weigh1 transfer 5. Transfer this compound in Hood weigh1->transfer seal 6. Seal Container transfer->seal weigh2 7. Weigh Sealed Container Outside Hood seal->weigh2 adjust 8. Adjust Amount in Hood if Needed weigh2->adjust dilute 9. Perform Dilution in Hood adjust->dilute decon 10. Decontaminate Hood Surfaces dilute->decon waste 11. Collect All Contaminated Items (Gloves, Tips, Wipes) decon->waste container 12. Place in Labeled P075 Hazardous Waste Container waste->container disposal 15. Arrange for Pickup by Licensed Waste Vendor container->disposal doff 13. Doff PPE Correctly wash 14. Wash Hands & Arms Thoroughly doff->wash spill Spill or Exposure? wash->spill emergency Follow Emergency Protocol (Shower/Eyewash, Seek Medical Aid) spill->emergency Yes spill->disposal No

Sources

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.